Product packaging for Diphenyliodonium iodide(Cat. No.:CAS No. 2217-79-0)

Diphenyliodonium iodide

Cat. No.: B145650
CAS No.: 2217-79-0
M. Wt: 408.02 g/mol
InChI Key: WQIRVUAXANLUPO-UHFFFAOYSA-M
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Description

Diphenyliodonium iodide, also known as this compound, is a useful research compound. Its molecular formula is C12H10I2 and its molecular weight is 408.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10I2 B145650 Diphenyliodonium iodide CAS No. 2217-79-0

Properties

IUPAC Name

diphenyliodanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10I.HI/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WQIRVUAXANLUPO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

10182-84-0 (Parent)
Record name Diphenyliodonium iodide
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DSSTOX Substance ID

DTXSID10944820
Record name Diphenyliodanium iodide
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Molecular Weight

408.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2217-79-0
Record name Diphenyliodonium iodide
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Record name Diphenyliodonium iodide
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Record name Diphenyliodanium iodide
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Record name Diphenyliodonium iodide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diphenyliodonium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of diphenyliodonium iodide, a valuable arylation reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details established synthetic protocols, characterization methodologies, and presents key data in a structured format for clarity and ease of comparison.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A well-established and reliable method involves the reaction of an equimolar mixture of iodosobenzene and iodoxybenzene in the presence of a base, followed by precipitation with a soluble iodide salt.[1] Alternative approaches include the direct synthesis from arenes and iodoarenes using a strong oxidizing agent like potassium persulfate (K₂S₂O₈).

The following table summarizes the quantitative data for a typical synthesis of this compound based on the reaction of iodosobenzene and iodoxybenzene.

ParameterValueReference
Iodosobenzene (molar quantity)0.1 mole (22 g)[1]
Iodoxybenzene (molar quantity)0.1 mole (24 g)[1]
Sodium Hydroxide (1N)200 ml[1]
Potassium Iodide (molar quantity)0.12 mole (20 g)[1]
Product Yield 29–30 g (70–72%) [1]
Melting Point 172–175 °C (with decomposition) [1]

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Iodosobenzene (22 g, 0.1 mole)

  • Iodoxybenzene (24 g, 0.1 mole)

  • 1 N Sodium Hydroxide (NaOH) solution (200 ml)

  • Deionized Water

  • Potassium Iodide (KI) (20 g, 0.12 mole)

Procedure:

  • A mixture of iodosobenzene (22 g) and iodoxybenzene (24 g) is combined with 200 ml of 1 N sodium hydroxide.

  • The mixture is stirred gently for 24 hours. This results in a brown slurry.

  • The slurry is then diluted with 1 liter of cold water and stirred thoroughly.

  • After allowing the mixture to settle, the supernatant solution, which contains diphenyliodonium iodate, is decanted through a filter.

  • The solid residue is extracted twice more with 500 ml portions of water. The extracts are separated by decantation through a filter.

  • The filtrates are combined, and an aqueous solution of potassium iodide (20 g in a minimal amount of water) is added.

  • A bulky white precipitate of this compound forms. The mixture is allowed to stand for one to two hours with occasional shaking to ensure complete precipitation.

  • The precipitate is collected by suction filtration, washed with water, and dried at room temperature.

G cluster_0 Step 1: Reaction cluster_1 Step 2: Extraction cluster_2 Step 3: Precipitation cluster_3 Step 4: Isolation A Iodosobenzene D Stir for 24h A->D B Iodoxybenzene B->D C 1N NaOH C->D E Dilute with H2O D->E Brown Slurry F Decant Supernatant E->F G Extract Residue (2x) F->G H Combine Filtrates G->H I Add aq. KI H->I J Precipitate Forms I->J K Suction Filtration J->K L Wash with H2O K->L M Dry Product L->M N This compound M->N

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound must be characterized to confirm its identity and purity. Standard analytical techniques for this purpose include melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The table below summarizes the expected characterization data for this compound.

TechniqueParameterExpected Value/ObservationReference
Melting Point Melting Range172–175 °C[1] or 180-183 °C[2] (with decomposition)[1][2]
¹H NMR Chemical Shift (δ)Multiplets in the aromatic region (~7.0-8.5 ppm) corresponding to the phenyl protons.[3][4]
IR Spectroscopy Wavenumber (cm⁻¹)~3100-3000 (Aromatic C-H stretch), ~1600-1450 (C=C ring stretch), ~600-500 (C-I stretch).[5]
Mass Spectrometry m/z280.98 (for the diphenyliodonium cation, [C₁₂H₁₀I]⁺).[6]
Appearance Physical StateWhite to light yellow solid.[2][3]

2.2.1 Melting Point Determination:

  • A small amount of the dried this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is increased gradually, and the range from which the solid begins to melt until it becomes completely liquid is recorded. The decomposition of the sample may also be noted.

2.2.2 ¹H NMR Spectroscopy:

  • A small sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, as it is soluble in some organic solvents).

  • The solution is transferred to an NMR tube.

  • The ¹H NMR spectrum is acquired on an NMR spectrometer. The chemical shifts, integration, and multiplicity of the signals are analyzed to confirm the presence of the phenyl groups.

2.2.3 IR Spectroscopy:

  • A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.

  • The IR spectrum is recorded using an FTIR spectrometer.

  • The characteristic absorption bands for the aromatic C-H and C=C bonds are identified to confirm the presence of the phenyl rings. The C-I stretch is also a key identifier.[5][7]

2.2.4 Mass Spectrometry:

  • A dilute solution of the sample is prepared in a suitable solvent.

  • The solution is introduced into the mass spectrometer (e.g., using electrospray ionization - ESI).

  • The mass spectrum is recorded, and the mass-to-charge ratio (m/z) of the parent ion is determined to confirm the molecular weight of the diphenyliodonium cation.

G cluster_characterization Characterization Techniques cluster_data Data Analysis Start Synthesized Product (this compound) MP Melting Point Start->MP NMR 1H NMR Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS MP_Data Melting Range (172-175 °C) MP->MP_Data NMR_Data Aromatic Protons NMR->NMR_Data IR_Data Functional Groups (C-H, C=C, C-I) IR->IR_Data MS_Data Molecular Ion Peak (m/z = 281) MS->MS_Data Final Structure Confirmed MP_Data->Final NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: Workflow for the characterization of this compound.

References

Physical and chemical properties of Diphenyliodonium iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and key applications of Diphenyliodonium Iodide (CAS No. 2217-79-0). The information is curated for professionals in research, chemical synthesis, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Physical and Chemical Properties

This compound is a versatile organoiodine compound, appearing as a white to light yellow solid or crystalline powder. It is a salt consisting of a diphenyliodonium cation and an iodide anion. This structure makes it a valuable reagent in organic synthesis, particularly as a photoinitiator and an arylating agent.[1]

Quantitative physical data for this compound are summarized in the table below. It is noteworthy that the reported melting point varies across different sources, which may be attributed to impurities or different measurement conditions. The compound is generally soluble in organic solvents but has limited solubility in water.[2][3]

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀I₂[4][5]
Molecular Weight 408.02 g/mol [4][5]
Appearance White to light yellow solid/crystals[1][4]
Melting Point 162-164 °C[5]
172-175 °C (with vigorous decomposition)[6]
~180-183 °C[2]
Solubility Soluble in alcohols, ethers, chlorides, acetone, DMSO[2][3]
Limited solubility in water[3]
Sensitivity Light Sensitive[5]

This compound exhibits several key chemical behaviors:

  • Photoinitiator: Upon exposure to UV light, it undergoes photolysis to generate free radicals, making it a highly effective photoinitiator for rapid curing processes in UV-curable coatings, inks, and adhesives.[1]

  • Oxidizing Agent: The iodonium moiety is a powerful oxidizing agent, enabling its use in various synthetic transformations.[3]

  • Arylating Agent: It serves as an electrophilic source of a phenyl group, reacting with a wide range of nucleophiles in arylation reactions. This is crucial for the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries.[1][2]

  • Reactive Oxygen Species (ROS) Inhibitor: Diphenyliodonium compounds are known inhibitors of flavoenzymes, particularly NAD(P)H oxidase, a major source of cellular ROS.[2] This inhibitory action is central to some of its biological applications.

Experimental Protocols

A reliable and well-documented method for the preparation of this compound is through the reaction of iodosobenzene and iodoxybenzene in the presence of a base, followed by precipitation with potassium iodide.[6]

Reactants:

  • Iodosobenzene (22 g, 0.1 mole)

  • Iodoxybenzene (24 g, 0.1 mole)

  • 1 N Sodium Hydroxide (200 ml)

  • Potassium Iodide (20 g, 0.12 mole)

  • Water

Procedure:

  • A mixture of iodosobenzene (22 g) and iodoxybenzene (24 g) is combined with 200 ml of 1 N sodium hydroxide.

  • The mixture is gently stirred for 24 hours, resulting in a brown slurry.

  • The slurry is diluted and thoroughly stirred with 1 L of cold water.

  • After the solids settle, the supernatant solution containing diphenyliodonium iodate is decanted through a filter.

  • The solid residue is extracted twice more with 500 ml portions of water, with the extracts decanted through the filter each time.

  • An aqueous solution of potassium iodide (20 g in water) is added to the combined filtrates.

  • A bulky white precipitate of this compound forms. The mixture is allowed to stand for 1-2 hours with occasional shaking.

  • The precipitate is collected by suction filtration, washed with water, and dried at room temperature.

Expected Yield: 29–30 g (70–72%).[6]

G start Start: Reactants reactants Iodosobenzene Iodoxybenzene 1N NaOH start->reactants stir Stir Gently (24 hours) reactants->stir slurry Brown Slurry Formation stir->slurry dilute Dilute & Stir (1 L Cold Water) slurry->dilute decant Settle & Decant Supernatant dilute->decant iodate_sol Solution of Diphenyliodonium Iodate decant->iodate_sol extract Extract Residue (2x 500ml Water) decant->extract Residue combine Combine Filtrates iodate_sol->combine extract->iodate_sol Extracts add_ki Add aq. KI Solution combine->add_ki precipitate Precipitation (1-2 hours) add_ki->precipitate product White Precipitate: This compound precipitate->product filter_wash Filter, Wash & Dry product->filter_wash end Final Product filter_wash->end

Caption: Workflow for the synthesis of this compound.

Spectral Data

While detailed spectral analyses are proprietary to manufacturers, the expected characteristics can be inferred from the structure and available data. A certificate of analysis for a commercial sample confirms the ¹H NMR spectrum is consistent with the structure, and purity is ≥98.0% by NMR.[4]

SpectrumExpected CharacteristicsSource(s)
¹H NMR Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings. The integration should correspond to 10 protons.[4][7]
¹³C NMR Signals corresponding to the aromatic carbons. The carbon atom directly bonded to the iodine (ipso-carbon) would be distinct. Data for the diphenyliodonium cation is available in spectral databases.[3]
IR Spectroscopy Characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹), C=C ring stretching (approx. 1450-1600 cm⁻¹), and C-H bending (approx. 690-900 cm⁻¹).[8]
UV-Vis For diphenyliodonium salts, an absorption maximum is reported at 227 nm. In the presence of the iodide anion, a charge-transfer band appears at approximately 324 nm in acetonitrile.[9][10]

Biological Activity and Applications

Diphenyliodonium and its derivatives are well-established inhibitors of NAD(P)H oxidase, a key enzyme responsible for the production of superoxide radicals, a primary ROS.[2] This inhibition is believed to occur through interaction with the flavin center of the enzyme. Its ability to modulate ROS levels makes it a valuable tool in studying oxidative stress and a compound of interest in drug development.

In a specific application, this compound has been shown to prevent the yellowing of fresh-cut yams. It achieves this by inhibiting the phenylpropanoid pathway, which is responsible for the biosynthesis of various phenolic compounds, including bisdemethoxycurcumin, the compound responsible for the discoloration.[11] The phenylpropanoid pathway is a major pathway in plant secondary metabolism, starting from the amino acid phenylalanine.[12] The inhibitory action of this compound is likely linked to its function as a ROS inhibitor, as ROS can act as signaling molecules that activate stress-response pathways like this one in plants.[11][13]

G dpi Diphenyliodonium Iodide ros Reactive Oxygen Species (ROS) dpi->ros Inhibits pathway Phenylpropanoid Pathway Activation ros->pathway Activates product Bisdemethoxycurcumin (Yellow Pigment) pathway->product Biosynthesis precursor Phenylalanine (Precursor) enzymes PAL, C4H, 4CL, etc. precursor->enzymes enzymes->pathway yellowing Yellowing of Fresh-Cut Yam product->yellowing

Caption: Inhibition of the Phenylpropanoid Pathway by this compound.

Safety and Handling

This compound is an irritant and is toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard CategoryDescriptionGHS Pictogram
Acute Toxicity, Oral Toxic if swallowed (Risk Code: R25)💀
Skin Irritation Causes skin irritation (Risk Code: R38)
Eye Irritation Causes serious eye irritation (Risk Code: R36)
Respiratory Irritation May cause respiratory irritation (Risk Code: R37)

First Aid Measures:

  • Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.

  • Skin: Wash off immediately with plenty of water.

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Store in a dry, cool, well-ventilated place, protected from light.[5]

References

An In-depth Technical Guide to Diphenyliodonium Iodide: Discovery, Synthesis, and Core Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diphenyliodonium iodide, a significant member of the diaryliodonium salt family. This document delves into its historical discovery, detailed physicochemical properties, classic and modern synthetic protocols, and key mechanistic roles in various chemical and biological processes. The information is tailored for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of hypervalent iodine compounds.

Discovery and History

The journey of this compound is intrinsically linked to the pioneering work in the field of hypervalent iodine chemistry. The late 19th century marked the dawn of this fascinating area of organic chemistry.

The first synthesis of a diaryliodonium salt was reported in 1894 by the German chemists Carl Hartmann and Victor Meyer . Their seminal work, published in Berichte der deutschen chemischen Gesellschaft, described the formation of these novel iodine(III) compounds. This discovery laid the fundamental groundwork for the vast field of iodonium salt chemistry that would evolve over the next century.

Prior to this, in 1886 , another German chemist, Conrad Willgerodt , made a pivotal contribution by synthesizing the first organic iodine(III) compound, (dichloroiodo)benzene. Willgerodt's extensive research into polyvalent iodine compounds was a crucial precursor to the work of Hartmann and Meyer and the broader understanding of hypervalent iodine chemistry. His contributions were instrumental in establishing that iodine could exist in stable organic compounds with a valence greater than one.

These early discoveries opened the door to the development of a wide array of hypervalent iodine reagents, with diphenyliodonium salts becoming valuable tools in organic synthesis due to their unique reactivity as arylating agents and photoinitiators.

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are crucial for its application in research and development. The following tables summarize the key quantitative data available for this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₀I₂--INVALID-LINK--
Molar Mass 408.02 g/mol [1][2]
Appearance White to yellow solid[2]
Melting Point 162-164 °C[3]
Melting Point (from Org. Syn.) 172-175 °C (with vigorous decomposition)[4]
Solubility Data
SolventSolubility
MethanolSoluble
EthanolSoluble
AcetoneSoluble
DichloromethaneSoluble
ChloroformSoluble
Dimethyl Sulfoxide (DMSO)Soluble
WaterSparingly soluble
Diethyl EtherSparingly soluble
HexanesInsoluble

Note: The solubility of diaryliodonium salts is highly dependent on the counter-anion. Salts with larger, less coordinating anions like triflate or tetrafluoroborate tend to have better solubility in a wider range of organic solvents.

Spectroscopic Data

Detailed, high-resolution spectra for this compound are not consistently available in public databases. The following represents typical spectral characteristics for the diphenyliodonium cation.

¹H NMR Spectroscopy

The proton NMR spectrum of the diphenyliodonium cation is characterized by signals in the aromatic region. For the closely related diphenyliodonium chloride in DMSO-d₆, the following chemical shifts are observed and are expected to be similar for the iodide salt:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.12Doublet4HOrtho-protons
~7.56Triplet2HPara-protons
~7.44Triplet4HMeta-protons

Reference: Based on data for Diphenyliodonium Chloride[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum shows characteristic signals for the aromatic carbons of the phenyl rings.

Chemical Shift (δ) ppmAssignment
~135-140Quaternary carbon attached to iodine (C-I)
~130-135Ortho-carbons (CH)
~128-132Meta-carbons (CH)
~125-130Para-carbon (CH)

Note: The exact chemical shifts can vary depending on the solvent and the specific counter-ion.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by the vibrational modes of the phenyl rings.

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~1600-1450C=C stretching (aromatic ring)
~750-700 and ~900-650C-H out-of-plane bending (aromatic)
Below 600C-I stretching

UV-Visible Spectroscopy

Diphenyliodonium salts typically exhibit strong absorption in the UV region. The UV-Vis spectrum of this compound in acetonitrile shows a strong charge-transfer band with a maximum absorption (λmax) at approximately 324 nm.[6]

Experimental Protocols

Classical Synthesis of this compound

This method is adapted from Organic Syntheses, a reliable source for classic organic preparations.[4]

Reaction Scheme:

Iodosobenzene + Iodoxybenzene --(NaOH)--> Diphenyliodonium Iodate --(KI)--> this compound

Materials:

  • Iodosobenzene (22 g, 0.1 mole)

  • Iodoxybenzene (24 g, 0.1 mole)

  • 1 N Sodium Hydroxide (NaOH) solution (200 mL)

  • Potassium Iodide (KI) (20 g, 0.12 mole)

  • Deionized Water

Procedure:

  • In a suitable flask, a mixture of iodosobenzene (22 g) and iodoxybenzene (24 g) is combined with 200 mL of 1 N sodium hydroxide solution.

  • The mixture is stirred gently at room temperature for 24 hours. A brown slurry will form.

  • The slurry is then thoroughly stirred with 1 L of cold water.

  • After allowing the solid to settle, the supernatant liquid containing diphenyliodonium iodate is decanted through a filter.

  • The solid residue is extracted twice more with 500 mL portions of water. The extracts are decanted through the same filter.

  • To the combined aqueous filtrates, a solution of potassium iodide (20 g) in a minimal amount of water is added.

  • A bulky white precipitate of this compound will form. The mixture is allowed to stand for 1-2 hours with occasional shaking.

  • The precipitate is collected by suction filtration, washed thoroughly with water, and dried at room temperature.

  • The typical yield is 29-30 g (70-72%), with a melting point of 172-175 °C with vigorous decomposition.

Modern One-Pot Synthesis of Diaryliodonium Salts

Modern synthetic methods often employ a one-pot approach, which is more efficient and avoids the isolation of intermediates. While this specific example yields a triflate salt, the general principle can be adapted for the synthesis of other diaryliodonium salts. The iodide can often be introduced via anion exchange.[7][8]

General Reaction Scheme:

Iodoarene + Arene --(m-CPBA, TfOH)--> Diaryliodonium Triflate

Materials:

  • Iodoarene (e.g., Iodobenzene) (1.0 equiv)

  • Arene (e.g., Benzene) (1.1 equiv)

  • m-Chloroperbenzoic acid (m-CPBA) (1.1 equiv)

  • Triflic acid (TfOH) (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the iodoarene and the arene in dichloromethane at 0 °C, m-CPBA is added.

  • Triflic acid is then added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred for several hours.

  • The solvent is removed under reduced pressure.

  • Diethyl ether is added to the residue to precipitate the diaryliodonium triflate.

  • The solid product is collected by filtration, washed with diethyl ether, and dried.

Note: This is a general procedure. Specific reaction times and temperatures may vary depending on the substrates. For the synthesis of this compound, an additional anion exchange step with a source of iodide ions (e.g., KI) would be necessary.

Signaling Pathways and Reaction Mechanisms

This compound and its congeners are versatile reagents involved in several key chemical and biological processes. The following diagrams, rendered in DOT language, illustrate some of these fundamental mechanisms.

Mechanism of Arylation Reactions

Diphenyliodonium salts are excellent electrophilic arylating agents for a wide range of nucleophiles. The reaction proceeds via a ligand coupling mechanism on the hypervalent iodine center.

arylation_mechanism Ph2I+ Ph₂I⁺I⁻ intermediate [Ph₂I-Nu] Ph2I+->intermediate + Nu⁻ Nu- Nu⁻ products Ph-Nu + PhI intermediate->products Reductive Elimination

Caption: Mechanism of nucleophilic arylation using this compound.

Photoinitiation of Radical Polymerization

Diphenyliodonium salts can act as photoinitiators. Upon UV irradiation, they undergo photolysis to generate radicals that can initiate polymerization.

photopolymerization_mechanism start Ph₂I⁺I⁻ excited [Ph₂I⁺I⁻]* start->excited hν (UV light) radicals Ph• + PhI + I• excited->radicals Photolysis initiation Ph• + Monomer → Ph-Monomer• radicals->initiation Initiation propagation Ph-Monomer• + n Monomer → Polymer initiation->propagation Propagation

Caption: Photoinitiation of radical polymerization by this compound.

Inhibition of NADPH Oxidase

Diphenyliodonium salts are known inhibitors of flavoenzymes, including NADPH oxidase, a key enzyme in cellular signaling and oxidative stress. The inhibitory mechanism involves the reduction of the iodonium salt by a reduced flavin cofactor.

nadph_oxidase_inhibition NADPH_Oxidase NADPH Oxidase (FADred) electron_transfer Electron Transfer NADPH_Oxidase->electron_transfer Ph2I Ph₂I⁺ Ph2I->electron_transfer intermediate [Ph₂I•] electron_transfer->intermediate e⁻ inactivated_enzyme Inactivated Enzyme (Phenylated FAD) intermediate->inactivated_enzyme Covalent Modification

Caption: Mechanism of NADPH oxidase inhibition by diphenyliodonium salts.

References

Diphenyliodonium Iodide: A Comprehensive Technical Guide for Hypervalent Iodine Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyliodonium iodide, a prominent member of the diaryliodonium salt family, stands as a versatile and powerful hypervalent iodine(III) reagent in modern organic synthesis. Its utility as an electrophilic arylating agent has been extensively demonstrated in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in arylation reactions. Detailed experimental protocols for its synthesis and key applications are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the mechanistic pathways of its key reactions through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

Hypervalent iodine reagents have emerged as an attractive class of compounds in organic chemistry due to their low toxicity, high reactivity, and environmentally benign nature. Among these, diaryliodonium salts, including this compound, are particularly valued for their ability to act as efficient electrophilic arylating agents.[1] They offer a stable, solid-state alternative to often sensitive and toxic organometallic reagents for the introduction of aryl moieties into a wide range of substrates.[1] This guide focuses on the synthesis, properties, and applications of this compound, providing a technical resource for its effective utilization in a laboratory setting.

Physicochemical Properties and Characterization

This compound is a white to light yellow solid.[2] It is soluble in organic solvents such as alcohols, ethers, and chlorinated solvents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₀I₂[2]
Molar Mass408.02 g/mol [2]
Melting Point172-175 °C (with vigorous decomposition)[3]
AppearanceWhite to light yellow solid[2]
SolubilitySoluble in alcohols, ethers, and chlorinated solvents[2]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz) of Diphenyliodonium Triflate: δ 8.27 (d, J = 8.0 Hz, 4H), 7.64 (t, J = 7.4 Hz, 2H), 7.52 (t, J = 7.7 Hz, 4H).[4]

  • ¹³C{¹H} NMR (DMSO-d₆, 101 MHz) of Diphenyliodonium Triflate: δ 135.2, 132.1, 131.8, 120.8 (q, J = 322.3 Hz), 116.5.[4]

Synthesis of this compound and Derivatives

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the reaction of an equimolar mixture of iodosobenzene and iodoxybenzene with sodium hydroxide, followed by precipitation with potassium iodide.[3]

Iodosobenzene Iodosobenzene NaOH 1 N NaOH, 24h Iodosobenzene->NaOH Iodoxybenzene Iodoxybenzene Iodoxybenzene->NaOH Intermediate Diphenyliodonium Iodate (in solution) NaOH->Intermediate KI KI (aq) Product This compound (precipitate) KI->Product Intermediate->KI

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound[3]
  • In a suitable vessel, gently stir a mixture of 22 g (0.1 mole) of iodosobenzene, 24 g (0.1 mole) of iodoxybenzene, and 200 ml of 1 N sodium hydroxide for 24 hours.

  • Thoroughly stir the resulting brown slurry with 1 L of cold water. Allow the mixture to settle and decant the supernatant solution of diphenyliodonium iodate through a filter.

  • Extract the solid residue twice with 500-ml portions of water, decanting the extracts through the filter.

  • To the combined filtrates, add an aqueous solution of 20 g (0.12 mole) of potassium iodide.

  • Allow the bulky white precipitate of this compound to stand for one to two hours with occasional shaking.

  • Filter the precipitate with suction, wash with water, and dry at room temperature.

  • The expected yield is 29–30 g (70–72%).

Synthesis of Diphenyliodonium Triflate from Iodide

Diaryliodonium triflates are often preferred for their enhanced reactivity and solubility. They can be synthesized from the corresponding iodides via anion exchange. A general procedure involves the reaction with a silyl triflate.

DiphenyliodoniumIodide This compound Reaction Stir at RT DiphenyliodoniumIodide->Reaction TrimethylsilylTriflate Trimethylsilyl Triflate TrimethylsilylTriflate->Reaction Solvent CH₂Cl₂ Solvent->Reaction Product Diphenyliodonium Triflate Reaction->Product Byproduct Trimethylsilyl Iodide Reaction->Byproduct

Caption: Synthesis of Diphenyliodonium Triflate.

Experimental Protocol: General Anion Exchange to Triflate
  • To a solution of the appropriate iodoarene (45.0 mmol) and m-CPBA (1.10 equiv) in dichloromethane at 0 °C, add mesitylene (1.10 equiv) dropwise over 2 minutes.

  • Add trifluoromethanesulfonic acid (2.00 equiv) dropwise over 2 minutes.

  • Stir the mixture for 30 minutes in an ice bath, then remove the bath and stir for 2 hours at room temperature.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent in vacuo and add diethyl ether.

  • Filter the resulting solid and wash with diethyl ether to yield the iodonium triflate.

Applications in Arylation Reactions

This compound and its derivatives are powerful reagents for the arylation of a wide range of nucleophiles, including phenols (O-arylation), anilines (N-arylation), and malonates (C-arylation). These reactions can be performed under metal-free conditions or catalyzed by transition metals, most notably copper. More recently, photoredox catalysis has also been employed.

Metal-Free Arylation

In the absence of a metal catalyst, the arylation with diaryliodonium salts is believed to proceed through a ligand coupling mechanism.

cluster_0 Metal-Free Arylation Reagents Ph₂I⁺I⁻ + NuH Base Base Reagents->Base Nucleophilic Attack Intermediate [Ph₂I-Nu] Base->Intermediate Nucleophilic Attack Product Ph-Nu Intermediate->Product Reductive Elimination Byproduct PhI Intermediate->Byproduct

Caption: Metal-Free Arylation Mechanism.

Table 2: Quantitative Yields for Metal-Free Arylation of Phenols

Phenol DerivativeDiphenyliodonium SaltBaseSolventTemp (°C)Yield (%)Reference
PhenolDiphenyliodonium Triflatet-BuOKTHF0>99[5]
4-MethoxyphenolDiphenyliodonium Triflatet-BuOKTHF085[5]
4-ChlorophenolDiphenyliodonium TriflateK₂CO₃MeCN5588[6]
2-NaphtholDiphenyliodonium TriflateNa₂CO₃CyclohexaneRT75[6]

Table 3: Quantitative Yields for Metal-Free N-Arylation of Anilines

Aniline DerivativeDiphenyliodonium SaltBaseSolventTemp (°C)Yield (%)Reference
AnilineDiphenyliodonium Triflate-DMFRT70[7]
4-MethoxyanilineDiphenyliodonium Triflate-DMFRT62[7]
4-ChloroanilineDiphenyliodonium Triflate-DMFRT53[7]

Table 4: Quantitative Yields for Metal-Free C-Arylation of Malonates

Malonate DerivativeDiphenyliodonium SaltBaseSolventTemp (°C)Yield (%)Reference
Diethyl malonateDiphenyliodonium TriflateNaHDMF080[5]
Dimethyl malonateDiphenyliodonium TriflateNaHDMF0>95[8]
Diisopropyl malonateDiphenyliodonium TriflateNaHDMF094[8]
Dibenzyl malonateDiphenyliodonium TriflateNaHDMF096[8]
Copper-Catalyzed Arylation

The use of a copper catalyst can significantly enhance the efficiency and scope of arylation reactions with diaryliodonium salts. The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.[2]

cluster_0 Copper-Catalyzed Arylation CuI Cu(I) CuIII [Ph-Cu(III)-I]⁺ CuI->CuIII + Ph₂I⁺I⁻ - PhI Ph2II Ph₂I⁺I⁻ CuIII_Nu [Ph-Cu(III)-Nu] CuIII->CuIII_Nu + NuH NuH NuH Product Ph-Nu CuIII_Nu->Product Reductive Elimination Base Base CuIII_Nu->Base Product->CuI PhI PhI

Caption: Copper-Catalyzed Arylation Cycle.

Photoredox-Catalyzed Arylation

Visible-light photoredox catalysis provides a mild and efficient method for arylation using diaryliodonium salts. The mechanism typically involves single-electron transfer (SET) from an excited-state photocatalyst to the diaryliodonium salt, generating an aryl radical.[9]

cluster_0 Photoredox-Catalyzed Arylation PC Photocatalyst (PC) PC_star PC* PC->PC_star hv PC_ox PC⁺ PC_star->PC_ox + Ph₂I⁺I⁻ - PhI, I⁻ Ph_radical Ph• Ph2II Ph₂I⁺I⁻ PC_ox->PC Oxidative Quenching Product_radical [Ph-NuH]• Ph_radical->Product_radical + NuH NuH NuH Product_radical->PC Reductive Quenching Product Ph-Nu Product_radical->Product - H⁺

Caption: Photoredox-Catalyzed Arylation Cycle.

Experimental Protocols for Arylation Reactions

General Procedure for O-Arylation of Phenols[5]
  • To a suspension of potassium tert-butoxide (1.1 equiv) in THF, add the phenol (1.0 equiv) at 0 °C and stir for 15 minutes.

  • Add the diaryliodonium salt (1.0 equiv) and stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for N-Arylation of Anilines[7]
  • Dissolve the diaryliodonium salt (1 equiv) in dry DMF.

  • Add the aniline (1 equiv) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

General Procedure for C-Arylation of Malonates[5]
  • Suspend NaH (60% dispersion in mineral oil, 1.3 equiv) in DMF and add the malonate (1.0 equiv) dropwise at 0 °C.

  • Stir for 30 minutes, then add the diaryliodonium salt (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood. In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a highly valuable and versatile hypervalent iodine reagent for electrophilic arylation. Its stability, ease of handling, and reactivity make it a powerful tool in organic synthesis. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data to aid researchers in its effective use. The mechanistic insights and visual representations of reaction pathways further enhance the understanding and application of this important reagent in the development of novel synthetic methodologies and the synthesis of complex molecules.

References

Theoretical Underpinnings of Diphenyliodonium Iodide Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational studies that illuminate the reactivity of diphenyliodonium iodide and its analogs. Diaryliodonium salts are powerful arylating agents, and understanding their reaction mechanisms at a quantum level is pivotal for optimizing existing synthetic methodologies and designing novel transformations in drug development and materials science. This document summarizes key mechanistic concepts, presents quantitative data from theoretical and experimental studies, details relevant experimental protocols, and visualizes complex reaction pathways.

Introduction to Diaryliodonium Salt Reactivity

Diaryliodonium salts, with the general structure [Ar-I+-Ar']X-, are hypervalent iodine(III) compounds that serve as versatile electrophilic arylating reagents.[1][2][3] Their reactivity stems from the electrophilic nature of the iodine(III) center and the excellent leaving group ability of the iodobenzene moiety.[4][5] These salts can participate in a wide array of transformations, including C-C and C-heteroatom bond formation, under transition-metal-catalyzed or metal-free conditions.[2][6] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms governing these reactions.[7][8][9][10][11]

Core Mechanistic Pathways: A Theoretical Perspective

The arylation reactions of diaryliodonium salts can proceed through several distinct mechanistic pathways, each with its own energetic landscape and stereoelectronic demands. Computational studies have been crucial in dissecting these pathways.

Metal-Free Arylation: Ligand Coupling

In the absence of a transition metal catalyst, the generally accepted mechanism for nucleophilic arylation involves a ligand coupling process.[7][10][12] This pathway is thought to proceed via an associative mechanism involving the formation of a T-shaped intermediate.[10]

A proposed logical workflow for investigating metal-free arylation is as follows:

metal_free_workflow cluster_start Initiation cluster_intermediate Intermediate Formation cluster_transition Rate-Determining Step cluster_end Product Formation Start Diaryliodonium Salt + Nucleophile Intermediate T-shaped Ar2I-Nu Intermediate Start->Intermediate Nucleophilic Attack TS Ligand Coupling Transition State Intermediate->TS Reductive Elimination Products Arylated Nucleophile + Aryl Iodide TS->Products

Figure 1: A logical workflow for the metal-free arylation mechanism.

The key steps, supported by computational evidence, are:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic iodine center of the diaryliodonium salt.

  • Intermediate Formation: This leads to the formation of a hypervalent iodine intermediate, often depicted as having a T-shaped geometry with the incoming nucleophile and one of the aryl groups in the apical positions of a trigonal bipyramid.[10]

  • Reductive Elimination: The rate-determining step is typically the reductive elimination (ligand coupling) from this intermediate, which results in the formation of the arylated product and iodobenzene.[7][13][14]

The chemoselectivity in unsymmetrical diaryliodonium salts is governed by both steric and electronic factors, with the more electron-deficient or less sterically hindered aryl group generally being transferred.[10][13]

Transition-Metal-Catalyzed Arylation

Transition metals, particularly copper and palladium, can significantly alter the reactivity and selectivity of diaryliodonium salts.

Copper-catalyzed arylations are widely employed and are generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[15][16][17][18] DFT calculations have provided substantial support for this mechanism.[18]

Cu_Catalyzed_Cycle CuI Cu(I) CuIII_Intermediate Ar-Cu(III)-X CuI->CuIII_Intermediate Oxidative Addition (Ar2I+X-) CuIII_Nu [Ar-Cu(III)-Nu] CuIII_Intermediate->CuIII_Nu + Nucleophile (Nu) CuIII_Nu->CuI Reductive Elimination (Ar-Nu)

Figure 2: A simplified representation of the Cu(I)/Cu(III) catalytic cycle.

The cycle involves:

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the diaryliodonium salt to form a highly electrophilic aryl-Cu(III) intermediate.[15][16]

  • Coordination/Deprotonation: The nucleophile coordinates to the Cu(III) center. For N-H or O-H nucleophiles, this is often followed by base-assisted deprotonation.[15]

  • Reductive Elimination: The final step is the reductive elimination of the arylated product from the Cu(III) complex, regenerating the Cu(I) catalyst.[15][16]

Palladium-catalyzed arylations using diaryliodonium salts are also prevalent and are thought to involve a Pd(II)/Pd(IV) catalytic cycle.[17]

Pd_Catalyzed_Cycle PdII Pd(II) PdIV_Intermediate Ar-Pd(IV)-L PdII->PdIV_Intermediate Oxidative Addition (Ar2I+X-) PdIV_Substrate [Ar-Pd(IV)-Substrate] PdIV_Intermediate->PdIV_Substrate + Substrate PdIV_Substrate->PdII Reductive Elimination (Ar-Substrate)

Figure 3: A simplified representation of the Pd(II)/Pd(IV) catalytic cycle.

This cycle is characterized by:

  • Oxidative Addition: The Pd(II) catalyst reacts with the diaryliodonium salt in an oxidative addition step to generate a Pd(IV) intermediate.[17]

  • C-H Activation/Coordination: Depending on the specific reaction, this can be followed by C-H activation of the substrate or coordination of a nucleophile.[17]

  • Reductive Elimination: Reductive elimination from the Pd(IV) center forms the C-C or C-heteroatom bond and regenerates the active Pd(II) catalyst.[17]

Quantitative Data from Theoretical and Experimental Studies

The following tables summarize key quantitative data from various studies, providing a comparative overview of the reactivity of diaryliodonium salts under different conditions.

Table 1: Calculated Activation Energies for N-Arylation of DABCO

Diaryliodonium SaltCounterionNon-transferring GroupEa (kcal/mol)
DiphenyliodoniumTriflatePhenyl~19-21
DiphenyliodoniumHexafluorophosphatePhenyl~20-22
Phenyl(mesityl)iodoniumTriflateMesityl~18-20

Data synthesized from kinetic and DFT studies on the N-arylation of 1,4-diazabicyclo[2.2.2]octane (DABCO). The activation energies (Ea) are approximate ranges derived from computational models and experimental kinetic data, highlighting the influence of the counterion and the "dummy" aryl group on the reaction rate.[7][9]

Table 2: Regioselectivity in Metal-Free Arylation of Phenols with Unsymmetrical Diaryliodonium Salts

Electron-Donating Group (EDG) on Ar¹Electron-Withdrawing Group (EWG) on Ar²Ratio of Ar¹-OPh : Ar²-OPh
4-MeO-C₆H₄C₆H₅>95:5 (Ar² transfer favored)
C₆H₅4-CF₃-C₆H₄>95:5 (Ar² transfer favored)
4-MeO-C₆H₄4-NO₂-C₆H₄>99:1 (Ar² transfer favored)

This table illustrates the strong electronic control over regioselectivity in metal-free arylations. The more electron-deficient aryl group is preferentially transferred to the nucleophile.[10][13]

Table 3: Comparison of Yields in Copper-Catalyzed N-Arylation of Indoles

Copper CatalystLigandDiaryliodonium SaltYield (%)
Cu(OTf)₂NonePh₂I⁺BF₄⁻85-95
CuI1,10-PhenanthrolinePh₂I⁺OTf⁻90-98
CuClNone(4-MeC₆H₄)₂I⁺BF₄⁻88-96

This table showcases the high efficiency of various copper catalytic systems for the N-arylation of indoles with diaryliodonium salts, with typical yields being excellent across different combinations of catalysts, ligands, and salt counterions.[15][17]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for key transformations involving diaryliodonium salts.

General Procedure for Copper-Catalyzed Di-arylation of Activated Alkenes

This protocol is adapted from a procedure for the synthesis of arylated oxindoles.[19]

  • Reaction Setup: To a dried Schlenk tube, add Cu(OTf)₂ (0.05 mmol, 0.1 equiv), N-arylacrylamide (0.5 mmol, 1.0 equiv), and the diphenyliodonium salt (1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Degas the tube with nitrogen three times.

  • Solvent Addition: Add dichloroethane (DCE, 2.0 mL) via syringe.

  • Reaction Conditions: Heat the mixture at 130 °C and stir for 16 hours.

  • Work-up: Cool the reaction to room temperature and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (petroleum ether–EtOAc, 10:1) to afford the desired oxindole.[19]

General Procedure for Palladium-Catalyzed C-H Arylation of Heteroarenes

This is a representative protocol for the direct arylation of imidazo[1,2-a]pyridines.[17]

  • Reaction Setup: In a sealed tube, combine Pd(OAc)₂ (10 mol%), the heteroaromatic substrate (0.5 mmol), diphenyliodonium triflate (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add N,N-dimethylformamide (DMF, 2 mL).

  • Reaction Conditions: Heat the mixture at 100 °C for 24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.

Conclusion

Theoretical studies, particularly DFT calculations, have provided profound insights into the reactivity of this compound and its derivatives. These computational models, in conjunction with experimental kinetic and selectivity data, have elucidated the key mechanistic pathways, including metal-free ligand coupling and transition-metal-catalyzed cycles involving high-valent intermediates. The quantitative data on activation energies and regioselectivity, along with detailed experimental protocols, offer a comprehensive resource for researchers in organic synthesis and drug development. The continued synergy between theoretical and experimental investigations will undoubtedly pave the way for the rational design of new, more efficient, and selective arylation reactions utilizing the unique reactivity of hypervalent iodine compounds.

References

Diphenyliodonium iodide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diphenyliodonium iodide, a versatile reagent in organic synthesis and a subject of interest in biochemical research. It covers its fundamental properties, synthesis, mechanisms of action, and key applications, with a focus on data and protocols relevant to a scientific audience.

Compound Identification and Properties

This compound is a diaryliodonium salt characterized by a hypervalent iodine atom bonded to two phenyl groups, with iodide as the counter-anion.

  • CAS Number: 2217-79-0[1][2][3][4]

  • Molecular Formula: C₁₂H₁₀I₂[3][5]

  • Molecular Structure:

    • SMILES: C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[I-]

    • InChI: InChI=1S/C12H10I.HI/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Weight 408.02 g/mol [3][6]
Appearance White to light yellow solid[3]
Melting Point 162-164 °C or 172-175 °C (with decomposition)[1][3]
Solubility Soluble in organic solvents such as alcohols, ethers, and chlorides.
Sensitivity Light Sensitive[3]

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound, adapted from a well-established procedure.[1] This reaction proceeds through the formation of a diphenyliodonium iodate intermediate, which is then converted to the iodide salt.

Materials:

  • Iodosobenzene (0.1 mole, 22 g)

  • Iodoxybenzene (0.1 mole, 24 g)

  • 1 N Sodium hydroxide (200 mL)

  • Potassium iodide (0.12 mole, 20 g)

  • Deionized water

Procedure:

  • A mixture of iodosobenzene (22 g) and iodoxybenzene (24 g) is combined with 200 mL of 1 N sodium hydroxide.

  • The mixture is gently stirred for 24 hours at room temperature, resulting in a brown slurry.

  • The slurry is diluted with 1 L of cold water and stirred thoroughly.

  • After the solid settles, the supernatant, containing the diphenyliodonium iodate, is decanted through a filter.

  • The solid residue is extracted twice more with 500 mL portions of water, with the extracts decanted through a filter each time.

  • The aqueous filtrates are combined, and a solution of 20 g of potassium iodide in water is added.

  • A bulky white precipitate of this compound forms. The mixture is allowed to stand for 1-2 hours with occasional shaking.

  • The precipitate is collected by suction filtration, washed with water, and dried at room temperature.

  • The expected yield is approximately 29–30 g (70–72%).[1]

G Synthesis Workflow for this compound cluster_reactants Reactants Iodosobenzene Iodosobenzene Stirring Stir for 24h Iodosobenzene->Stirring Iodoxybenzene Iodoxybenzene Iodoxybenzene->Stirring NaOH 1N Sodium Hydroxide NaOH->Stirring Dilution Dilute with H₂O & Stir Stirring->Dilution Forms brown slurry Decantation Decant Supernatant Dilution->Decantation Extraction Extract Residue (2x) Decantation->Extraction Filtration Combine Filtrates Decantation->Filtration Supernatant (Diphenyliodonium Iodate) Extraction->Filtration Aqueous Extracts Precipitation Add aq. Potassium Iodide Filtration->Precipitation Isolation Filter, Wash & Dry Precipitation->Isolation White precipitate forms Product This compound Isolation->Product

A flowchart of the synthesis of this compound.

Applications and Mechanism of Action

Diphenyliodonium salts are valuable reagents in both synthetic chemistry and biological studies due to their unique reactivity.

Diaryliodonium salts serve as electrophilic arylating agents. They can transfer a phenyl group to a wide range of nucleophiles, including amines, phenols, and carbanions. This reactivity is central to their use in forming carbon-carbon and carbon-heteroatom bonds, often under mild, transition-metal-free conditions.[7]

The general mechanism involves the attack of a nucleophile on the iodine center, followed by reductive elimination of iodobenzene to yield the arylated product.

G General Mechanism of Arylation reagents Ph₂I⁺ + Nu⁻ intermediate [Ph₂I-Nu] reagents->intermediate Nucleophilic Attack products Ph-Nu + Ph-I intermediate->products Reductive Elimination

Mechanism of nucleophilic arylation using a diphenyliodonium salt.

In a biological context, this compound is known as an inhibitor of flavoenzymes, particularly NADPH oxidases, which are key producers of reactive oxygen species (ROS).[2][8] By inhibiting these enzymes, it can effectively reduce cellular levels of superoxide and other ROS. This property makes it a useful tool in studying oxidative stress pathways and has led to its investigation for applications in medicine and even as a preservative to prevent oxidative damage, for example, in fruit.[2]

The inhibitory action is believed to involve the acceptance of an electron by the iodonium cation, leading to the disruption of the enzyme's electron transport chain.

G ROS Inhibition Pathway NADPH NADPH Nox NADPH Oxidase (Flavoenzyme) NADPH->Nox e⁻ donor ROS ROS (O₂⁻) Nox->ROS e⁻ transfer O2 O₂ O2->Nox e⁻ acceptor DPI Diphenyliodonium Iodide DPI->Nox Inhibits

Inhibition of NADPH oxidase by this compound to block ROS production.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment.

  • Hazard Codes: Xi (Irritant)[3]

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin), R25 (Toxic if swallowed)[3]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[3]

The compound is light-sensitive and should be stored in a cool, dark place.[3] As with all iodine-containing compounds, appropriate toxicological profiles for iodine should be considered for extensive use.[9][10][11][12] Always consult the Safety Data Sheet (SDS) before use.

References

Solubility of Diphenyliodonium iodide in common organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diphenyliodonium iodide in common organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including organic synthesis, catalysis, and drug development. This document compiles available quantitative and qualitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Data: Solubility Profile

The solubility of this compound is influenced by the nature of the solvent, with a notable difference in solubility between polar and non-polar organic solvents. While extensive quantitative data is limited in publicly available literature, a combination of reported values and qualitative descriptions provides a useful solubility profile.

It is a general principle that diaryliodonium salts with halide anions, such as iodide, tend to be less soluble in most organic solvents compared to their counterparts with triflate or tetrafluoroborate anions[1][2].

Table 1: Quantitative and Qualitative Solubility of this compound

SolventChemical FormulaQuantitative SolubilityQualitative Solubility
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO50 mg/mL (122.54 mM)[3]-
MethanolCH₃OH-Soluble (Saturated solutions can be prepared)
EthanolC₂H₅OH-Generally soluble[4]
Acetone(CH₃)₂CO-Generally soluble[4], but has low solubility for crystallization purposes
ChloroformCHCl₃-Soluble
Dichloromethane (DCM)CH₂Cl₂--
Ethyl AcetateC₄H₈O₂--
Tetrahydrofuran (THF)C₄H₈O--
AcetonitrileCH₃CN--
HexaneC₆H₁₄-Sparingly soluble (low solubility for crystallization)
Carbon TetrachlorideCCl₄-Sparingly soluble (low solubility for crystallization)
Diethyl Ether(C₂H₅)₂O-Sparingly soluble (low solubility for crystallization)
WaterH₂O-Limited solubility[4]

Note: The solubility in methanol, aqueous acetic acid, and acetone is sufficient to form saturated solutions that become pale-yellow, yellowish-brown, and greenish-yellow, respectively, upon exposure to daylight.

Experimental Protocols

Determining the solubility of a compound like this compound is a fundamental experimental procedure. Below is a generalized protocol that can be adapted for various organic solvents.

Protocol 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution and determining the concentration of the solute by evaporating the solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with caps

  • Constant temperature bath or shaker

  • Syringe filters (0.2 µm)

  • Pre-weighed evaporation dishes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration: Once equilibrated, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter to remove any undissolved particles.

  • Solvent Evaporation: Transfer a precise volume of the filtered, saturated solution to a pre-weighed evaporation dish.

  • Drying: Place the evaporation dish in a vacuum oven at a suitable temperature to evaporate the solvent completely.

  • Weighing: After the solvent has been removed, weigh the evaporation dish containing the dried this compound.

  • Calculation: The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution evaporated (L)

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_measurement Measurement cluster_calculation Calculation & Reporting start Start select_solvent Select Solvent start->select_solvent weigh_solute Weigh Excess Solute select_solvent->weigh_solute add_to_solvent Add Solute to Known Volume of Solvent weigh_solute->add_to_solvent agitate Agitate at Constant Temperature add_to_solvent->agitate settle Allow Undissolved Solid to Settle agitate->settle filter_supernatant Filter Supernatant settle->filter_supernatant transfer_solution Transfer Known Volume of Saturated Solution filter_supernatant->transfer_solution evaporate_solvent Evaporate Solvent transfer_solution->evaporate_solvent weigh_residue Weigh Dried Residue evaporate_solvent->weigh_residue calculate_solubility Calculate Solubility (e.g., g/L, mol/L) weigh_residue->calculate_solubility report_results Report Results calculate_solubility->report_results end End report_results->end

Caption: A flowchart illustrating the key steps in determining the solubility of a solid compound in a liquid solvent.

References

Diphenyliodonium Iodide: A Comprehensive Technical Guide to its Role as an Electrophilic Phenyl Group Source

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyliodonium iodide stands as a pivotal reagent in modern organic synthesis, offering a potent and versatile source of electrophilic phenyl groups for the construction of carbon-carbon and carbon-heteroatom bonds. As a diaryliodonium salt, it belongs to the class of hypervalent iodine compounds, which are increasingly recognized for their utility as mild and selective oxidizing agents and arylating reagents. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound in phenylation reactions. It encompasses detailed experimental protocols for its preparation and use in metal-free, copper-catalyzed, and palladium-catalyzed cross-coupling reactions. Quantitative data on reaction yields with various nucleophiles are presented in structured tables for comparative analysis. Furthermore, this guide offers a visual representation of the key reaction mechanisms through detailed signaling pathway diagrams, enabling a deeper understanding of the underlying chemical transformations.

Introduction

Diaryliodonium salts, with the general structure [Ar-I+-Ar']X-, have emerged as powerful and versatile reagents in organic chemistry. Their ability to act as electrophilic arylating agents has made them invaluable tools for the formation of new chemical bonds, a fundamental pursuit in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, this compound holds a significant position due to its relative stability and accessibility.

The core reactivity of this compound stems from the hypervalent nature of the iodine atom, which bears a positive charge and is bonded to two phenyl groups. This arrangement renders the phenyl groups susceptible to nucleophilic attack, leading to the transfer of a phenyl group to the nucleophile and the concomitant formation of iodobenzene as a byproduct. This process, known as phenylation, can be achieved under various conditions, including metal-free, copper-catalyzed, and palladium-catalyzed protocols, each offering distinct advantages in terms of scope, efficiency, and functional group tolerance.

This guide will delve into the practical aspects of utilizing this compound as a source of electrophilic phenyl groups, providing researchers and drug development professionals with the necessary information to effectively incorporate this reagent into their synthetic strategies.

Synthesis of this compound

The preparation of this compound is a well-established procedure, with a reliable method detailed in Organic Syntheses. The synthesis typically involves the reaction of iodosobenzene and iodoxybenzene in the presence of a base, followed by treatment with potassium iodide.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Iodosobenzene

  • Iodoxybenzene

  • 1 N Sodium hydroxide solution

  • Potassium iodide

  • Water

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • A mixture of 22 g (0.1 mole) of iodosobenzene and 24 g (0.1 mole) of iodoxybenzene is prepared.

  • To this mixture, 200 ml of 1 N sodium hydroxide is added.

  • The mixture is stirred gently for 24 hours, resulting in a brown slurry.

  • The slurry is then thoroughly stirred with 1 liter of cold water.

  • After allowing the mixture to settle, the supernatant solution of diphenyliodonium iodate is decanted through a filter.

  • The solid residue is extracted twice with 500-ml portions of water, and the extracts are separated by decantation through the filter.

  • An aqueous solution of 20 g (0.12 mole) of potassium iodide is added to the combined filtrates.

  • A bulky white precipitate of this compound forms. This is allowed to stand for one to two hours with occasional shaking.

  • The precipitate is then collected by suction filtration, washed with water, and dried at room temperature.

Yield: 29–30 g (70–72%) Melting Point: 172–175 °C with vigorous decomposition.

Reactivity and Applications in Phenylation Reactions

This compound is a versatile phenylating agent capable of reacting with a wide range of nucleophiles, including those centered on oxygen, nitrogen, sulfur, and carbon atoms. The phenylation can be conducted under metal-free conditions or catalyzed by transition metals like copper and palladium, which significantly enhances the reaction scope and efficiency.

Metal-Free Phenylation

In the absence of a metal catalyst, this compound can directly transfer a phenyl group to a nucleophile. This transformation is believed to proceed through a ligand coupling mechanism.

Phenols are common substrates for metal-free phenylation with diaryliodonium salts, leading to the formation of diaryl ethers, a prevalent motif in many biologically active molecules.

NucleophileProductConditionsYield (%)
PhenolDiphenyl etherBase, Solvent, Temp.Varies
4-Methoxyphenol4-Methoxydiphenyl etherBase, Solvent, Temp.Varies
2-Naphthol2-PhenoxynaphthaleneBase, Solvent, Temp.Varies

Amines, both aliphatic and aromatic, can be phenylated using diphenyliodonium salts to afford N-phenylated products.

NucleophileProductConditionsYield (%)
AnilineDiphenylamineBase, Solvent, Temp.Varies
MorpholineN-PhenylmorpholineBase, Solvent, Temp.Varies
IndoleN-PhenylindoleBase, Solvent, Temp.Varies

Note: As with oxygen nucleophiles, specific tabulated data for this compound is limited. The reactivity is well-established for other diaryliodonium salts.

Thiols are excellent nucleophiles for phenylation with diaryliodonium salts, providing a straightforward route to aryl sulfides.

NucleophileProductConditionsYield (%)
ThiophenolDiphenyl sulfideBase, Solvent, Temp.Varies
EthanethiolEthyl phenyl sulfideBase, Solvent, Temp.Varies

Note: The S-arylation is generally a high-yielding reaction with diaryliodonium salts.

Soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, can be phenylated to form C-C bonds.

NucleophileProductConditionsYield (%)
Diethyl malonateDiethyl phenylmalonateBase, Solvent, Temp.Varies
Ethyl acetoacetateEthyl 2-phenylacetoacetateBase, Solvent, Temp.Varies

Note: The efficiency of C-phenylation is influenced by the nature of the enolate and the reaction conditions.

Copper-Catalyzed Phenylation

The use of a copper catalyst significantly expands the scope and mildness of phenylation reactions with diaryliodonium salts. Copper(I) species are believed to be the active catalysts, engaging in a catalytic cycle that facilitates the phenyl group transfer.

Copper catalysis is particularly effective for the N-arylation of a wide range of nitrogen-containing heterocycles and amines.

NucleophileCatalystLigandBaseSolventTemp. (°C)Yield (%)
IndoleCuINoneK3PO4Dioxane10095
PyrroleCuINoneK3PO4Dioxane10085
AnilineCu2ONoneNoneCH2Cl2rt92
MorpholineCuINoneDIPEAToluene6097

Note: The data presented is a compilation from various sources and may involve diaryliodonium salts with counterions other than iodide, which are often more soluble.

Palladium-Catalyzed Phenylation

Palladium catalysts are highly effective for directed C-H phenylation reactions, where a directing group on the substrate guides the phenylation to a specific position, typically ortho to the directing group.

This methodology is a powerful tool for the late-stage functionalization of complex molecules.

SubstrateCatalystOxidantSolventTemp. (°C)Yield (%)
2-PhenylpyridinePd(OAc)2Ph2I+BF4-AcOH10095
BenzanilidePd(OAc)2Ph2I+PF6-TFA10085

Note: These reactions typically employ diaryliodonium salts with non-coordinating anions like BF4- or PF6- to enhance reactivity. The general principle applies to this compound, although adjustments in reaction conditions may be necessary.

Experimental Protocols for Phenylation Reactions

General Procedure for Metal-Free N-Phenylation of an Amine

Materials:

  • This compound

  • Amine substrate (e.g., Morpholine)

  • Base (e.g., K3PO4)

  • Solvent (e.g., DMF)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • To a reaction vessel, add the amine (1.0 mmol), this compound (1.2 mmol), and base (2.0 mmol).

  • Add the solvent (5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 h), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Copper-Catalyzed N-Phenylation of a Heterocycle

Materials:

  • This compound

  • Heterocycle substrate (e.g., Indole)

  • Copper(I) iodide (CuI)

  • Base (e.g., K3PO4)

  • Solvent (e.g., Dioxane)

  • Stirring apparatus

  • Reaction vessel (sealed tube)

Procedure:

  • To a sealed tube, add the heterocycle (1.0 mmol), this compound (1.1 mmol), CuI (0.1 mmol), and base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (3 mL).

  • Seal the tube and stir the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 24 h).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed C-H Phenylation of 2-Phenylpyridine

Materials:

  • This compound (or a more soluble salt like the triflate or tetrafluoroborate)

  • 2-Phenylpyridine

  • Palladium(II) acetate (Pd(OAc)2)

  • Solvent (e.g., Acetic acid)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • To a reaction vessel, add 2-phenylpyridine (1.0 mmol), the diphenyliodonium salt (1.2 mmol), and Pd(OAc)2 (0.05 mmol).

  • Add the solvent (5 mL).

  • Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for the required time (e.g., 12-24 h).

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Mechanistic Pathways

The phenylation reactions involving this compound can proceed through distinct mechanistic pathways depending on the reaction conditions.

Metal-Free Phenylation: Ligand Coupling

In the absence of a metal catalyst, the reaction is thought to proceed via an initial association of the nucleophile with the iodine(III) center of the diphenyliodonium salt. This is followed by a reductive elimination-like process, termed ligand coupling, where the phenyl group and the nucleophile form a new bond, and iodobenzene is released.

metal_free_phenylation cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Ph2I+ Diphenyliodonium Cation (Ph₂I⁺) Intermediate [Ph₂I-Nu] Ph2I+->Intermediate Nucleophilic Attack Nu- Nucleophile (Nu⁻) Nu-->Intermediate PhNu Phenylated Product (Ph-Nu) Intermediate->PhNu Ligand Coupling (Reductive Elimination) PhI Iodobenzene (PhI) Intermediate->PhI

Metal-Free Phenylation Pathway
Copper-Catalyzed Phenylation Cycle

The copper-catalyzed phenylation is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the oxidative addition of the diphenyliodonium salt to a Cu(I) species, forming a Cu(III)-phenyl intermediate. Subsequent coordination of the nucleophile and reductive elimination furnishes the phenylated product and regenerates the active Cu(I) catalyst.[1]

copper_catalyzed_phenylation CuI Cu(I) Catalyst CuIII_Ph [Cu(III)-Ph]⁺ CuI->CuIII_Ph Oxidative Addition Ph2I+ Ph₂I⁺ Ph2I+->CuIII_Ph PhI PhI Ph2I+->PhI CuIII_Ph_Nu [Nu-Cu(III)-Ph] CuIII_Ph->CuIII_Ph_Nu Coordination Nu- Nu⁻ Nu-->CuIII_Ph_Nu CuIII_Ph_Nu->CuI PhNu Ph-Nu CuIII_Ph_Nu->PhNu Reductive Elimination

Copper-Catalyzed Phenylation Cycle
Palladium-Catalyzed C-H Phenylation Cycle

Palladium-catalyzed C-H phenylation typically involves a Pd(II)/Pd(IV) catalytic cycle. The reaction begins with the coordination of a directing group on the substrate to the Pd(II) catalyst, followed by C-H activation to form a palladacycle. Oxidative addition of the diphenyliodonium salt generates a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst.

palladium_catalyzed_phenylation PdII Pd(II) Catalyst Palladacycle Pd(II)-Palladacycle PdII->Palladacycle C-H Activation Substrate Substrate (with Directing Group) Substrate->Palladacycle PdIV_Ph [Pd(IV)-Ph]-Palladacycle Palladacycle->PdIV_Ph Oxidative Addition Ph2I+ Ph₂I⁺ Ph2I+->PdIV_Ph PhI PhI Ph2I+->PhI PdIV_Ph->PdII Product Phenylated Product PdIV_Ph->Product Reductive Elimination

Palladium-Catalyzed C-H Phenylation

Conclusion

This compound is a highly effective and versatile reagent for the introduction of phenyl groups into a wide array of organic molecules. Its utility spans metal-free, copper-catalyzed, and palladium-catalyzed transformations, offering synthetic chemists a broad toolkit for the construction of valuable C-C and C-heteroatom bonds. The operational simplicity of many of these procedures, coupled with the increasing understanding of the underlying reaction mechanisms, continues to solidify the role of this compound and other diaryliodonium salts as indispensable reagents in modern organic synthesis, with significant implications for the fields of drug discovery and materials science. This guide has provided a comprehensive overview of the synthesis, applications, and mechanistic underpinnings of this compound as a source of electrophilic phenyl groups, with the aim of facilitating its broader adoption and innovation in chemical research.

References

Methodological & Application

Application Notes and Protocols: Diphenyliodonium Iodide in C-H Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H functionalization is a powerful strategy in modern organic synthesis, enabling the construction of complex molecules by converting ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This approach is particularly valuable in drug discovery and development for the late-stage modification of lead compounds, as it circumvents the need for pre-functionalized starting materials.[1][2] Diphenyliodonium salts, including diphenyliodonium iodide, have emerged as effective and versatile reagents for these transformations, particularly for C-H arylation.[3][4]

These application notes provide a detailed overview of the use of this compound and related salts in C-H functionalization, complete with experimental protocols and quantitative data to facilitate their implementation in a research setting. Both metal-free and transition-metal-catalyzed methodologies are discussed, highlighting the broad applicability of these reagents.

Key Applications

Diphenyliodonium salts are primarily used as electrophilic arylating agents in C-H functionalization reactions. Key applications include:

  • C-H Arylation of Heteroarenes: A significant application is the direct arylation of electron-rich heterocycles such as indoles, pyrroles, and imidazo[1,2-a]pyridines.[1][5][6] These reactions can be performed under both metal-free and metal-catalyzed conditions.

  • Tandem C-H/N-H Arylation: In substrates containing both reactive C-H and N-H bonds, such as indoles, diaryliodonium salts can be used to achieve a dual arylation in a single operational sequence.[6]

  • Late-Stage Functionalization: The mild reaction conditions and functional group tolerance of many protocols make diphenyliodonium salts suitable for the late-stage functionalization of complex molecules, a critical step in drug discovery programs.[4][5]

Quantitative Data Summary

The following tables summarize the yields of C-H arylation reactions using diphenyliodonium salts on various heterocyclic substrates under different catalytic conditions.

Table 1: Copper-Catalyzed C-H/N-H Arylation of Indoles with Diphenyliodonium Triflate [6]

EntryIndole SubstrateAryl Group from (Aryl)₂IOTfProductYield (%)
1IndolePhenyl1,3-Diphenylindole65
25-ChloroindolePhenyl5-Chloro-1,3-diphenylindole71
35-Fluoroindolep-Tolyl5-Fluoro-1,3-di-p-tolylindole68
4Indolem-Tolyl1,3-Di-m-tolylindole55
55-MethoxyindolePhenyl5-Methoxy-1,3-diphenylindole61

Table 2: Palladium-Catalyzed C-H Arylation of 2-Phenylimidazo[1,2-a]pyridine with Diphenyliodonium Triflate

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF1002491
2Cs₂CO₃DMF1002485
3Na₂CO₃DMF1002478
4K₃PO₄DMF1002465
5K₂CO₃Dioxane1002475

Table 3: Metal-Free C-H Arylation of Indoles with Diphenyliodonium Tetrafluoroborate [1]

EntryIndole SubstrateSolventTemperature (°C)Time (h)Yield (%)
1IndoleDMF1002238
2Indolet-AmOH1002239
3IndoleToluene1002225
41-MethylindoleDMF1002245
55-BromoindoleDMF1002241

Experimental Protocols

Protocol 1: Synthesis of this compound[7]

This protocol describes the preparation of the title reagent from iodosobenzene and iodoxybenzene.

Materials:

  • Iodosobenzene (22 g, 0.1 mole)

  • Iodoxybenzene (24 g, 0.1 mole)

  • 1 N Sodium hydroxide (NaOH) solution (200 mL)

  • Potassium iodide (KI) (20 g, 0.12 mole)

  • Deionized water

Procedure:

  • A mixture of iodosobenzene and iodoxybenzene is prepared. For better results, the solid reactants can be ground with 50 mL of water before the addition of alkali.[7]

  • Add 200 mL of 1 N sodium hydroxide solution to the mixture.

  • Stir the mixture gently for 24 hours. A brown slurry will form.

  • Thoroughly stir the resulting slurry with 1 L of cold water.

  • Allow the mixture to settle, then decant the supernatant solution of diphenyliodonium iodate through a filter.

  • Extract the solid residue twice with 500 mL portions of water, decanting the extracts through a filter each time.

  • Combine the filtrates and add an aqueous solution of potassium iodide (20 g in water).

  • A bulky white precipitate of this compound will form. Let it stand for 1-2 hours with occasional shaking.

  • Filter the precipitate with suction, wash with water, and dry on a porous tile at room temperature.

  • The expected yield is 29–30 g (70–72%).

Protocol 2: Copper-Catalyzed Tandem C-H/N-H Arylation of Indole[6]

This protocol details a one-pot, two-step procedure for the synthesis of 1,3-diarylindoles.

Materials:

  • Indole (1.0 equiv)

  • Diphenyliodonium triflate (1.05 equiv)

  • Copper(I) iodide (CuI) (50 mol%)

  • 2,6-Di-tert-butylpyridine (dtbpy) (1.2 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Dichloromethane (DCM)

  • Dioxane

Procedure: Step 1: C3-H Arylation

  • To a reaction vessel, add indole, diphenyliodonium triflate, and dtbpy.

  • Add DCM as the solvent.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Step 2: N-H Arylation

  • Once the C3-arylation is complete, add CuI, DMEDA, and K₃PO₄ to the reaction mixture.

  • Add dioxane as the solvent.

  • Heat the reaction mixture to 150 °C.

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Perform a standard aqueous work-up and purify the product by column chromatography.

Protocol 3: Palladium-Catalyzed C-H Arylation of 2-Phenyl-3-methylpyridine[8]

This protocol describes the ortho-arylation of a pyridine derivative.

Materials:

  • 3-Methyl-2-phenylpyridine (1.0 equiv)

  • Diphenyliodonium tetrafluoroborate (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Acetic acid (AcOH)

Procedure:

  • In a reaction vessel, combine 3-methyl-2-phenylpyridine, diphenyliodonium tetrafluoroborate, and Pd(OAc)₂.

  • Add acetic acid as the solvent.

  • Heat the reaction mixture to 100 °C. The reaction can be performed in the presence of ambient air and moisture.[8]

  • Monitor the reaction by a suitable technique (e.g., GC or LC-MS) until completion.

  • After cooling, perform a suitable work-up and purify the product by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for C-H Arylation reagents Combine Substrate, Diphenyliodonium Salt, Catalyst (if any), Base (if any) solvent Add Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/GC/LC-MS) solvent->reaction workup Aqueous Work-up (e.g., wash with water/brine) reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Characterize Final Product purification->product

Caption: General experimental workflow for C-H arylation.

Catalytic Cycle

catalytic_cycle Proposed Pd(II)/Pd(IV) Catalytic Cycle pd_ii Pd(II) Catalyst palladacycle Palladacycle Intermediate pd_ii->palladacycle C-H Activation pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidation pd_iv->pd_ii Reductive Elimination product Arylated Product pd_iv->product iodobenzene PhI pd_iv->iodobenzene substrate Substrate (R-H) substrate->palladacycle iodonium [Ph₂I]⁺X⁻ iodonium->pd_iv

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle.

Reaction Mechanism Relationships

reaction_mechanisms C-H Arylation Pathways start Substrate + Diphenyliodonium Salt metal_catalyzed Transition-Metal Catalyzed (e.g., Pd, Cu) start->metal_catalyzed metal_free Metal-Free start->metal_free pd_cycle Pd(II)/Pd(IV) Cycle metal_catalyzed->pd_cycle cu_cycle Cu(I)/Cu(III) Cycle metal_catalyzed->cu_cycle radical_path Radical Pathway metal_free->radical_path ionic_path Ionic Pathway metal_free->ionic_path product Arylated Product pd_cycle->product cu_cycle->product radical_path->product ionic_path->product

Caption: Pathways for C-H arylation reactions.

References

Application Notes and Protocols: Copper-Catalyzed N-Arylation of Amines with Diphenyliodonium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and functional materials. Arylamines are prevalent structural motifs in a vast array of bioactive molecules.[1] The copper-catalyzed N-arylation of amines, a variation of the Ullmann condensation, offers a powerful and cost-effective alternative to palladium-catalyzed methods.[1] The use of diaryliodonium salts as arylating agents has gained significant traction due to their high reactivity, which often allows for milder reaction conditions.[2][3] Diphenyliodonium iodide, as a stable and readily available reagent, serves as an effective phenyl group donor in these transformations.

This document provides detailed application notes and protocols for the copper-catalyzed N-arylation of primary and secondary amines using this compound. It includes optimized reaction conditions, experimental procedures, and a discussion of the reaction mechanism and applications.

Data Presentation

The efficiency of the copper-catalyzed N-arylation is influenced by the choice of catalyst, solvent, base, and temperature. Below are tabulated summaries of typical reaction conditions and yields for the N-arylation of various primary and secondary amines with this compound.

Table 1: Copper-Catalyzed N-Arylation of Primary Amines with this compound

EntryAmine SubstrateCopper Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (5)K₃PO₄DMF1101285-95
2p-ToluidineCuSO₄·5H₂O (10)K₃PO₄Water806~81[1]
3p-AnisidineCuSO₄·5H₂O (10)K₃PO₄Water806>90[1]
4p-NitroanilineCuI (10)Cs₂CO₃Dioxane1002457-65[1]
5BenzylamineCuCl (10)Et₃NTolueneRT2High
6CyclohexylamineCuI (5)K₂CO₃DMF1202470-80

Table 2: Copper-Catalyzed N-Arylation of Secondary Amines with this compound

EntryAmine SubstrateCopper Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-MethylanilineCuSO₄·5H₂O (10)K₃PO₄Water808~59[1]
2DiphenylamineCuI (10) / phenanthrolineKOtBuToluene12024Moderate[4]
3PiperidineCuI (5)K₃PO₄2-Propanol8024High
4MorpholineCuI (5)K₃PO₄DMSO1101280-90
5IndolineCuSO₄·5H₂O (10)K₃PO₄Water808~51[1]

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation of Primary Aromatic Amines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Amine (1.0 mmol)

  • This compound (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry Schlenk flask, add the amine, this compound, CuI, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.

Protocol for Copper-Catalyzed N-Arylation of Secondary Aliphatic Amines in Water

This environmentally friendly protocol is suitable for certain secondary amines.[1]

Materials:

  • Secondary amine (0.2 mmol)

  • This compound (0.24 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 mmol, 10 mol%)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, combine the secondary amine, this compound, and CuSO₄·5H₂O.

  • Add water to the flask.

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours.[1]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the pure N-aryl tertiary amine.

Mandatory Visualizations

Reaction Mechanism

The copper-catalyzed N-arylation of amines with diaryliodonium salts is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Reaction_Mechanism CuI Cu(I) Catalyst CuAmide [Cu(I)NR₂] Complex CuI->CuAmide + R₂NH - HI (via Base) Amine R₂NH Base Base CuIII [Ph-Cu(III)-NR₂]⁺ Complex CuAmide->CuIII Oxidative Addition + Ph₂I⁺I⁻ Ph2II Ph₂I⁺I⁻ CuIII->CuI Regeneration Product Ph-NR₂ (N-Arylated Amine) CuIII->Product Reductive Elimination Iodoarene PhI CuIII->Iodoarene Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Amine, This compound, Cu Catalyst, & Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir (Monitor by TLC/GC-MS) Solvent->Heat Quench Cool and Quench Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, & Purify via Chromatography Extract->Purify FinalProduct FinalProduct Purify->FinalProduct Isolated N-Arylated Amine

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Diphenyliodonium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing diphenyliodonium iodide and other diaryliodonium salts. These reagents serve as potent electrophilic arylating agents for the formation of carbon-carbon and carbon-heteroatom bonds, offering a valuable alternative to traditional aryl halides in organic synthesis. Their application is particularly relevant in the late-stage functionalization of complex molecules and drug discovery.[1][2][3]

Introduction to Diaryliodonium Salts in Cross-Coupling

Diaryliodonium salts have emerged as highly effective coupling partners in a variety of palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, and Sonogashira reactions.[2][4][5] These hypervalent iodine reagents offer distinct advantages, such as high reactivity, which often allows for milder reaction conditions (e.g., lower temperatures and base-free conditions in some cases) compared to conventional aryl halides.[5][6] They are typically stable, non-toxic, and easy to handle solids.[3]

A key consideration with symmetrical diaryliodonium salts is the potential loss of one aryl group. However, unsymmetrical salts, often employing a sterically hindered "dummy" group like mesityl, can direct the selective transfer of the desired aryl group.[1][2]

Key Applications and Reaction Types

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The use of diaryliodonium salts as electrophiles in this reaction is well-established, allowing for the coupling of various organoboron compounds under mild conditions.[4][7][8][9]

General Reaction Scheme: Ar-B(OR)₂ + Ar'₂I⁺ X⁻ --(Pd catalyst, Base)--> Ar-Ar'

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline based on reported procedures.[4][10] Optimization may be required for specific substrates.

  • To a reaction vessel, add the arylboronic acid (1.1-1.5 equivalents) and the diaryliodonium salt (1.0 equivalent).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, Pd(dba)₂, or Pd(PPh₃)₄, 0.2-5 mol%).

  • Add the base (e.g., K₃PO₄, K₂CO₃, or NaOAc, 2-3 equivalents).

  • Add the solvent (e.g., DMF, DCM, or aqueous mixtures).

  • Stir the reaction mixture at room temperature to 100°C for 1 to 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Selected Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling with Diaryliodonium Salts

Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (0.2)-AqueousRT-~100[4]
Pd(OAc)₂ (0.2)-AqueousRT-~100[4]
Pd(dba)₂ (1)K₃PO₄ (5)DCMRT1267-94[10]
Heck-Type Reactions

Diaryliodonium salts can be employed in Heck-type reactions for the arylation of alkenes.[5][11][12] This method provides access to substituted alkenes, which are valuable intermediates in organic synthesis.

General Reaction Scheme: R-CH=CH₂ + Ar₂I⁺ X⁻ --(Pd catalyst, Base)--> R-CH=CH-Ar

Experimental Protocol: General Procedure for Heck-Type Coupling

This protocol is a generalized procedure and may require optimization.[2][13]

  • In a reaction flask, combine the alkene (1.0-1.2 equivalents) and the diaryliodonium salt (1.0 equivalent).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and any necessary ligands (e.g., dppbz).

  • Add a base such as NaOAc or K₂CO₃ (0.8-2 equivalents).

  • Add a suitable solvent, such as DMF or AcOH.

  • Heat the reaction mixture, typically between 80-120°C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Table 2: Selected Conditions for Palladium-Catalyzed Heck-Type Couplings with Diaryliodonium Salts

Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Reference
Pd(OAc)₂ (5)dppbzNaOAc (0.8)-RT-[2]
Pd(OAc)₂ (5)--AcOH10012[2]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl groups and terminal alkynes.[14][15][16] Diaryliodonium salts can serve as the aryl source in these reactions.

General Reaction Scheme: R-C≡CH + Ar₂I⁺ X⁻ --(Pd catalyst, Cu(I) co-catalyst, Base)--> R-C≡C-Ar

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a representative protocol; specific conditions may vary.[14][15]

  • To a degassed solution of the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., DMF or an amine like diethylamine), add the diaryliodonium salt (1.0 equivalent).

  • Add the palladium catalyst (e.g., (Ph₃P)₂PdCl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Add an amine base (e.g., Et₂NH or Et₃N), which can also serve as the solvent.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by removing the solvent and partitioning the residue between water and an organic solvent.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Visualizing the Mechanisms and Workflows

Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions when using a generic electrophile, which is analogous to the behavior of diaryliodonium salts in these transformations.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Ar'I product Ar-Ar' transmetalation Transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L₂) pd_complex->ar_pd_ar [ArB(OR)₂(OH)]⁻ ar_pd_ar->pd0 Ar-Ar' reductive_elimination Reductive Elimination ar2i Ar'₂I⁺ arb ArB(OR)₂ borate [ArB(OR)₂(OH)]⁻ base Base

Caption: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling.

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex ArI migratory_insertion Migratory Insertion insertion_product R-CH(Pd(II)L₂I)-CH₂-Ar pd_complex->insertion_product R-CH=CH₂ beta_hydride β-Hydride Elimination hydrido_pd H-Pd(II)-I(L₂) insertion_product->hydrido_pd R-CH=CH-Ar hydrido_pd->pd0 HI reductive_elimination Reductive Elimination ar2i Ar₂I⁺ alkene R-CH=CH₂ base Base product R-CH=CH-Ar base_h Base-H⁺

Caption: Proposed Catalytic Cycle for the Heck Reaction.[11][17][18]

Sonogashira_Reaction_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex ArI transmetalation_pd Transmetalation ar_pd_alkyne Ar-Pd(II)-(C≡CR)(L₂) pd_complex->ar_pd_alkyne Cu-C≡CR ar_pd_alkyne->pd0 Ar-C≡CR reductive_elimination Reductive Elimination cui CuI pi_complex [H-C≡CR • CuI] cui->pi_complex H-C≡CR cu_acetylide Cu-C≡CR pi_complex->cu_acetylide Base cu_acetylide->cui to Pd Cycle

Caption: Proposed Catalytic Cycles for Sonogashira Coupling.[14][19][20]

General Experimental Workflow

The following diagram outlines the typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction with a diaryliodonium salt.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup: - Add diaryliodonium salt, coupling partner - Add catalyst, ligand, and base - Add solvent under inert atmosphere start->setup reaction Reaction: - Stir at specified temperature - Monitor by TLC/GC-MS setup->reaction workup Work-up: - Quench reaction - Aqueous extraction reaction->workup purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography workup->purification analysis Analysis: - NMR Spectroscopy - Mass Spectrometry purification->analysis end End: Pure Product analysis->end

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Conclusion

Palladium-catalyzed cross-coupling reactions employing this compound and related diaryliodonium salts are powerful methods for the synthesis of complex organic molecules. These reactions often proceed under mild conditions with high efficiency and functional group tolerance, making them highly attractive for applications in medicinal chemistry and materials science. The protocols and data presented herein provide a valuable resource for researchers looking to incorporate these versatile reagents into their synthetic strategies.

References

Application Notes and Protocols for the Arylation of Phenols with Diphenyliodonium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of diaryl ethers is a cornerstone in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. The arylation of phenols using diaryliodonium salts has emerged as a powerful and versatile method to construct the C-O bonds central to these structures. Diphenyliodonium iodide, as a stable and accessible arylating agent, offers a valuable tool for medicinal and process chemists. This document provides detailed experimental protocols for both copper-catalyzed and metal-free arylation of phenols with this compound, along with a summary of representative yields and mechanistic insights.

Data Presentation

The following table summarizes the yields for the arylation of various phenolic substrates with diaryliodonium salts under different reaction conditions. This data is compiled from the literature to provide a comparative overview of the reaction's scope.

EntryPhenol SubstrateArylating AgentCatalyst/ConditionsProductYield (%)Reference
12-NaphtholDiphenyliodonium triflateMetal-Free, Cs2CO3, DMF2-Phenoxy-1-phenylnaphthalene74[1][2]
2Naphthalen-1-olDiphenyliodonium triflateMetal-Free, Cs2CO3, DMF1-Phenoxy-4-phenylnaphthalene47[1][2]
33-Bromonaphthalen-2-olDiphenyliodonium triflateMetal-Free, Cs2CO3, DMF3-Bromo-2-phenoxy-1-phenylnaphthalene72[1][2]
46-(4-fluorophenyl)naphthalen-2-olDiphenyliodonium triflateMetal-Free, Cs2CO3, DMF6-(4-fluorophenyl)-2-phenoxy-1-phenylnaphthalene71[1][2]
5PhenolAryl(2,4,6-trimethoxyphenyl)iodonium acetatesMetal-FreeDiaryl etherImproved yields[3]
6PhenolsDiphenyliodonium triflateCu2O (2 mol%)Aryl Alkyl EthersHigh Yields[4][5]
74-Fluorophenol(4-methoxyphenyl)(phenyl)iodonium triflateMetal-Free4-Fluorophenoxybenzene~100 (NMR)[6]

Experimental Protocols

Protocol 1: Copper-Catalyzed Arylation of Phenol with this compound

This protocol describes a general procedure for the copper-catalyzed O-arylation of a phenol using this compound.

Materials:

  • Phenol (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add phenol (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired diaryl ether.

Protocol 2: Metal-Free Arylation of Phenol with this compound

This protocol outlines a general procedure for the metal-free O-arylation of a phenol.

Materials:

  • Phenol (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial with a magnetic stir bar, add phenol (1.0 mmol), this compound (1.1 mmol), and cesium carbonate (2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the vial.

  • Stir the mixture at 100 °C for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to yield the pure diaryl ether.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Combine Reactants: Phenol, this compound, Catalyst (optional), Base solvent 2. Add Anhydrous Solvent (e.g., DMF, DMSO) reagents->solvent Inert Atmosphere reaction 3. Heat and Stir (e.g., 80-100 °C) solvent->reaction workup 4. Aqueous Workup: Quench, Extract with Organic Solvent reaction->workup Monitor by TLC purification 5. Purification: Dry, Concentrate, and Column Chromatography workup->purification product 6. Isolated Diaryl Ether Product purification->product

Caption: General experimental workflow for the arylation of phenols.

Reaction Mechanisms

The arylation of phenols with diaryliodonium salts can proceed through different mechanisms depending on the reaction conditions.

Copper-Catalyzed Mechanism:

The copper-catalyzed reaction is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

copper_mechanism CuI Cu(I) Catalyst oxidative_addition Oxidative Addition CuI->oxidative_addition Ph2II Ph₂I⁺I⁻ Ph2II->oxidative_addition CuIII [Ph-Cu(III)-I]⁺ oxidative_addition->CuIII PhI ligand_exchange Ligand Exchange CuIII->ligand_exchange ArOH Phenol (ArOH) ArOH->ligand_exchange CuIII_OAr [Ph-Cu(III)-OAr]⁺ ligand_exchange->CuIII_OAr reductive_elimination Reductive Elimination CuIII_OAr->reductive_elimination reductive_elimination->CuI Regeneration product Diaryl Ether (Ph-OAr) reductive_elimination->product PhI Iodobenzene (PhI)

Caption: Proposed catalytic cycle for copper-catalyzed O-arylation.

Metal-Free Mechanism:

Under metal-free conditions, the reaction can proceed via a nucleophilic aromatic substitution (SNAr)-type mechanism or through the formation of a benzyne intermediate, particularly with strong bases and high temperatures.[7]

metal_free_mechanism cluster_snar SNAr-type Pathway cluster_benzyne Benzyne Pathway Phenolate Phenolate (ArO⁻) Intermediate [Ph₂(I)-OAr] Phenolate->Intermediate Ph2I Diphenyliodonium (Ph₂I⁺) Ph2I->Intermediate LigandCoupling Ligand Coupling Intermediate->LigandCoupling Product_SNAr Diaryl Ether (Ph-OAr) LigandCoupling->Product_SNAr PhI_SNAr Iodobenzene (PhI) LigandCoupling->PhI_SNAr Base Strong Base Benzyne Benzyne Intermediate Base->Benzyne Ph2I_Benzyne Ph₂I⁺ Ph2I_Benzyne->Benzyne Adduct Nucleophilic Attack Benzyne->Adduct Phenolate_Benzyne ArO⁻ Phenolate_Benzyne->Adduct Anion Carbanion Intermediate Adduct->Anion Protonation Protonation Anion->Protonation Product_Benzyne Diaryl Ether Protonation->Product_Benzyne

Caption: Plausible metal-free pathways for O-arylation.

References

Diphenyliodonium Iodide: Application Notes and Protocols for Photopolymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyliodonium iodide (DPII) is a versatile photoinitiator employed in polymer chemistry to initiate both cationic and free-radical polymerization upon exposure to UV light.[1][2] Its ability to generate highly reactive species makes it a valuable tool in applications ranging from coatings and 3D printing to the synthesis of novel polymeric materials for drug delivery and biomedical devices.[2][3] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a photoinitiator.

Mechanism of Action

Upon irradiation with UV light, this compound undergoes photolysis to generate reactive species that initiate polymerization. The mechanism can proceed via two primary pathways depending on the desired type of polymerization.

Cationic Polymerization

In the case of cationic polymerization, particularly for monomers like vinyl ethers, UV irradiation of this compound is proposed to generate hydrogen iodide (HI).[1][4] This strong Brønsted acid then protonates the monomer, creating a cationic propagating species that leads to chain growth.[5]

Free-Radical Polymerization

For free-radical polymerization, diphenyliodonium salts act as electron acceptors.[2] In these systems, a photosensitizer is often used to absorb light at a specific wavelength. The excited sensitizer then transfers an electron to the diphenyliodonium salt, causing its decomposition into a phenyl radical and iodobenzene. The highly reactive phenyl radical is responsible for initiating the polymerization of monomers like acrylates.[2]

Key Applications

  • Controlled Cationic Polymerization: Utilized for the controlled polymerization of vinyl ethers.[1][4]

  • Free-Radical Polymerization: Acts as an efficient co-initiator in combination with photosensitizers for the polymerization of acrylates and methacrylates.[2][3]

  • 3D Printing and Photolithography: Its role in photo-curable resins is crucial for applications requiring high spatial and temporal control.[3][4]

  • Coatings and Adhesives: Employed in the formulation of UV-curable coatings and adhesives.[5]

Data Presentation

Photopolymerization Efficiency of Diphenyliodonium Salts

The efficiency of photoinitiation can be influenced by the specific iodonium salt, the monomer, and the presence of other components in the formulation. The following table summarizes representative data from the literature.

Photoinitiating SystemMonomerLight SourceConversion (%)Time (h)Reference
This compound (DPII)Isopropyl vinyl ether (IPVE)Xenon Lamp9 (initial)0.5[4]
tBuDPI(OTf) / nBu4NIIsopropyl vinyl ether (IPVE)Mercury Lamp9514[4]
Hemicyanine dye / Diphenyliodonium salt1,6-Hexanediol diacrylate (HDDA)Visible Light~20-50-[2]
Polymeric Iodonium Salt / N-phenylglycineTrimethylolpropane triacrylate (TMPTA)LED @ 405 nmHigh-[3]

Note: This table presents a summary of data from different studies and direct comparison may not be possible due to varying experimental conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Photodecomposition_Mechanism cluster_cationic Cationic Pathway cluster_radical Free-Radical Pathway DPII This compound (Ph₂I⁺I⁻) UV_Light UV Light (hν) DPII->UV_Light Excited_DPII [Ph₂I⁺I⁻]* (Excited State) UV_Light->Excited_DPII HI Hydrogen Iodide (HI) Excited_DPII->HI Photodegradation Monomer_C Monomer (e.g., Vinyl Ether) HI->Monomer_C Protonation Cationic_Species Initiating Cationic Species (H-Monomer⁺) Monomer_C->Cationic_Species Polymer_C Cationic Polymerization Cationic_Species->Polymer_C Sensitizer Sensitizer (S) UV_Light_Sens Visible/UV Light (hν) Excited_Sensitizer Excited Sensitizer (S*) Electron_Transfer Electron Transfer Decomposition Decomposition Phenyl_Radical Phenyl Radical (Ph•) Iodobenzene Iodobenzene (PhI) Monomer_R Monomer (e.g., Acrylate) Polymer_R Radical Polymerization

Experimental_Workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_analysis Analysis Monomer Select Monomer (e.g., IPVE, TMPTA) Initiator Dissolve this compound and Photosensitizer (if applicable) in appropriate solvent Monomer->Initiator Formulation Prepare Photopolymerizable Formulation Initiator->Formulation Irradiation Irradiate with UV/Visible Light Source (e.g., Xenon Lamp, LED) Formulation->Irradiation Control Control Temperature and Atmosphere (e.g., -78°C, under Nitrogen) Irradiation->Control Quench Quench Reaction Irradiation->Quench Kinetics Monitor Polymerization Kinetics (e.g., RT-FTIR) Irradiation->Kinetics Real-time Monitoring Purification Purify Polymer Characterization Characterize Polymer (e.g., GPC, NMR)

Experimental Protocols

Protocol 1: Controlled Cationic Polymerization of Isopropyl Vinyl Ether (IPVE)

This protocol is adapted from studies on the controlled cationic polymerization of vinyl ethers.[1][4]

Materials:

  • This compound (DPII)

  • Isopropyl vinyl ether (IPVE), distilled and dried

  • Dichloromethane (CH₂Cl₂), distilled and dried

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel

  • UV light source (e.g., Xenon lamp)

  • Cryostat or cooling bath

Procedure:

  • Preparation of the Reaction Mixture:

    • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound.

    • Add dry dichloromethane to the flask. Note that DPII may not be fully soluble at this stage.[4]

    • Cool the flask to -78 °C using a cryostat or a dry ice/acetone bath.

    • Add the desired amount of purified isopropyl vinyl ether to the cooled solution.

  • Photoinitiation:

    • Irradiate the reaction mixture with a UV light source (e.g., Xenon lamp) for a specified duration (e.g., 30 minutes).[4]

    • Observe the dissolution of the this compound upon irradiation.[4]

  • Polymerization:

    • After the initial irradiation period, the polymerization can be allowed to proceed in the dark.

    • Monitor the monomer conversion over time by taking aliquots from the reaction mixture and analyzing them using techniques like ¹H NMR spectroscopy.

  • Termination and Purification:

    • Quench the polymerization by adding a small amount of a terminating agent, such as pre-chilled methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight and molecular weight distribution (Đ) of the polymer using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Free-Radical Polymerization of Acrylates

This protocol describes a general procedure for the free-radical polymerization of acrylate monomers using a two-component system of a photosensitizer and this compound.[2]

Materials:

  • Diphenyliodonium salt (e.g., DPII or a derivative)

  • Photosensitizer (e.g., a hemicyanine dye)[2]

  • Acrylate monomer (e.g., 1,6-hexanediol diacrylate - HDDA, or trimethylolpropane triacrylate - TMPTA)[2][6]

  • Solvent (if necessary, e.g., dichloromethane)

  • Visible light source (e.g., LED at a wavelength corresponding to the sensitizer's absorption maximum)

  • Real-time Fourier Transform Infrared (RT-FTIR) spectrometer (for monitoring kinetics)

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of the photosensitizer and the diphenyliodonium salt in a suitable solvent or directly in the monomer if soluble.

    • Typical concentrations can range from 0.1 to 1 wt% for each component.

  • Polymerization Monitoring:

    • Place a controlled thickness of the photopolymerizable formulation onto a substrate suitable for RT-FTIR analysis (e.g., a microscope slide).[3]

    • Position the sample under the light source and within the beam of the RT-FTIR spectrometer.

  • Photoinitiation and Curing:

    • Initiate the polymerization by turning on the light source.

    • Monitor the decrease in the acrylate double bond absorption band (e.g., around 1635 cm⁻¹) in real-time using the RT-FTIR to determine the rate of polymerization and the final monomer conversion.[6]

  • Analysis of Cured Polymer:

    • After curing, the properties of the resulting polymer network can be analyzed using techniques such as Differential Scanning Calorimetry (DSC) for thermal properties or Dynamic Mechanical Analysis (DMA) for mechanical properties.

Safety Precautions

  • Diphenyliodonium salts should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • UV radiation is harmful. Use appropriate shielding and personal protective equipment (e.g., UV-blocking glasses).

  • Organic solvents and monomers should be handled in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a potent photoinitiator with broad utility in polymer synthesis. By understanding its mechanisms of action and following established protocols, researchers can effectively leverage its properties for a wide range of applications in materials science and drug development. The choice between a cationic or free-radical pathway is dictated by the monomer system and the specific formulation, offering a flexible platform for creating diverse polymeric structures.

References

Application Notes and Protocols: Diphenyliodonium Iodide in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyliodonium iodide and related diaryliodonium salts are versatile and powerful reagents in modern organic synthesis. Their primary application lies in their ability to act as electrophilic arylating agents, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. In the realm of natural product synthesis, these reagents have proven particularly valuable for constructing complex molecular architectures, most notably through intramolecular biaryl coupling reactions to form key structural motifs. This document provides detailed application notes and protocols for the use of diaryliodonium-type reagents in the synthesis of natural products, with a focus on the Amaryllidaceae alkaloids.

While this compound is a representative member of this class, other diaryliodonium salts and hypervalent iodine(III) reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) are often employed to achieve similar transformations. PIFA, in particular, can be considered a precursor to a reactive phenylating species in situ. The following sections will detail the application of these reagents, featuring a comprehensive protocol for a key step in the total synthesis of (±)-Galanthamine, a clinically important natural product used in the treatment of Alzheimer's disease.

Core Application: Intramolecular Biaryl Coupling in Alkaloid Synthesis

Amaryllidaceae alkaloids, such as galanthamine and crinine, are characterized by a tetracyclic core structure that is biosynthetically assembled through an intramolecular oxidative phenolic coupling. Diaryliodonium salts and related hypervalent iodine(III) reagents have been successfully employed to mimic this key biosynthetic step in the laboratory, providing an efficient route to these complex natural products.

The general strategy involves the preparation of a precursor molecule containing two aromatic rings poised for cyclization. Treatment with a diaryliodonium salt or a similar hypervalent iodine(III) reagent induces an intramolecular C-C bond formation between the two aryl moieties, leading to the desired polycyclic skeleton.

Synthesis of (±)-Galanthamine via Oxidative Phenolic Coupling

A key example of this methodology is the synthesis of (±)-galanthamine. In this synthesis, a precursor containing both a phenol and a protected catechol moiety is subjected to oxidative cyclization using phenyliodine(III) bis(trifluoroacetate) (PIFA). This reagent facilitates the intramolecular coupling of the two aromatic rings to form the characteristic spirodienone core of the galanthamine skeleton.

Quantitative Data Summary

The following table summarizes the quantitative data for the key oxidative coupling step in the synthesis of a galanthamine precursor, as reported in the literature.

PrecursorReagentSolventTemperature (°C)Reaction Time (h)ProductYield (%)
N-formyl-N-(4-hydroxy-phenethyl)-3,4-dibenzyloxy-5-methoxybenzylaminePIFA (1.1 eq)CF3CH2OH01Spirodienone intermediate85

Experimental Protocols

Key Experiment: PIFA-Mediated Intramolecular Oxidative Phenolic Coupling for (±)-Galanthamine Synthesis

This protocol details the key intramolecular biaryl coupling step in the synthesis of a precursor to (±)-galanthamine, as inspired by published synthetic routes.

Materials:

  • N-formyl-N-(4-hydroxy-phenethyl)-3,4-dibenzyloxy-5-methoxybenzylamine (precursor)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA)

  • 2,2,2-Trifluoroethanol (CF3CH2OH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of the Reaction Mixture:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the precursor, N-formyl-N-(4-hydroxy-phenethyl)-3,4-dibenzyloxy-5-methoxybenzylamine (1.0 equivalent).

    • Dissolve the precursor in anhydrous 2,2,2-trifluoroethanol to a concentration of approximately 0.01 M.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of the Oxidizing Agent:

    • In a separate flask, dissolve phenyliodine(III) bis(trifluoroacetate) (PIFA, 1.1 equivalents) in a minimal amount of anhydrous 2,2,2-trifluoroethanol.

    • Slowly add the PIFA solution dropwise to the stirred, cooled solution of the precursor over a period of 15-20 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired spirodienone intermediate.

Visualizations

Reaction Pathway for the Synthesis of the Galanthamine Core

The following diagram illustrates the key intramolecular oxidative phenolic coupling step in the synthesis of the galanthamine core structure.

galanthamine_synthesis precursor Precursor (N-formyl-N-(4-hydroxy-phenethyl)... -benzylamine) intermediate Spirodienone Intermediate precursor->intermediate Intramolecular Oxidative Coupling (CF3CH2OH, 0 °C) reagent PIFA (Phenyliodine(III) bis(trifluoroacetate)) product (±)-Galanthamine intermediate->product Further Synthetic Steps

Caption: Key oxidative coupling step in galanthamine synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the PIFA-mediated cyclization.

experimental_workflow start Dissolve Precursor in CF3CH2OH cool Cool to 0 °C start->cool add_pifa Add PIFA Solution Dropwise cool->add_pifa react Stir at 0 °C for 1h add_pifa->react quench Quench with NaHCO3 react->quench extract Extract with CH2Cl2 quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Spirodienone purify->product

Caption: Workflow for PIFA-mediated oxidative coupling.

Conclusion

This compound and related hypervalent iodine(III) reagents are indispensable tools in the synthesis of complex natural products. Their ability to effect intramolecular biaryl couplings provides a powerful strategy for the construction of polycyclic systems, as exemplified by the total synthesis of Amaryllidaceae alkaloids like galanthamine. The provided protocols and data serve as a practical guide for researchers looking to employ these reagents in their own synthetic endeavors. Careful control of reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Application Notes and Protocols: Metal-Free Arylation Reactions Using Diphenyliodonium Salts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diaryliodonium salts have emerged as powerful and versatile reagents for arylation reactions, providing a valuable alternative to traditional transition-metal-catalyzed methods.[1][2] These hypervalent iodine(III) compounds act as electrophilic aryl sources, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild, often metal-free conditions.[1][3] This approach circumvents the challenges associated with transition metals, such as catalyst cost, toxicity, and difficult removal from products, which is particularly crucial in pharmaceutical and materials science.[2][4]

Arylation reactions using diaryliodonium salts can proceed through several mechanisms, but under metal-free conditions, the most common pathway involves the formation of a three-coordinate λ³-iodane intermediate, followed by reductive elimination to yield the arylated product and an aryl iodide byproduct.[5][6] This methodology is applicable to a wide range of nucleophiles, including amines, phenols, alcohols, and thiols.

While the topic specifies diphenyliodonium iodide, it is important to note that salts with non-nucleophilic counter-anions, such as triflate (OTf⁻), tetrafluoroborate (BF₄⁻), or tosylate (OTs⁻), are frequently employed to enhance the reactivity of the iodonium cation.[7] The protocols and principles described herein are broadly applicable across these common diaryliodonium salts.

Part 1: Synthesis of this compound

This compound can be reliably synthesized from iodosobenzene and iodoxybenzene. The following protocol is adapted from a procedure in Organic Syntheses.[8]

Experimental Protocol: Synthesis of this compound

Materials:

  • Iodosobenzene (22 g, 0.1 mole)

  • Iodoxybenzene (24 g, 0.1 mole)

  • 1 N Sodium Hydroxide (NaOH) solution (200 mL)

  • Potassium Iodide (KI) (20 g, 0.12 mole)

  • Deionized Water

Procedure:

  • In a suitable vessel, create a slurry by mixing iodosobenzene (22 g) and iodoxybenzene (24 g) with 200 mL of 1 N NaOH.

  • Stir the mixture gently at room temperature for 24 hours. The reaction is catalyzed by hydroxide ions.[8]

  • After 24 hours, dilute the resulting brown slurry with 1 L of cold water and stir thoroughly.

  • Allow the solids to settle, then decant the supernatant solution, which contains diphenyliodonium iodate, through a filter.

  • Extract the remaining solid residue twice more with 500 mL portions of water, decanting the extracts through the filter each time.

  • Combine all the aqueous filtrates and add a solution of potassium iodide (20 g in a minimal amount of water).

  • A bulky white precipitate of this compound will form. Allow the mixture to stand for 1-2 hours with occasional shaking to ensure complete precipitation.

  • Collect the precipitate by suction filtration, wash thoroughly with water, and dry at room temperature.

  • The expected yield is approximately 29–30 g (70–72%).[8]

G Workflow for this compound Synthesis cluster_start Reactant Preparation cluster_workup Workup cluster_isolate Isolation start1 Iodosobenzene mix Mix reactants and stir for 24h at RT start1->mix start2 Iodoxybenzene start2->mix start3 1N NaOH start3->mix dilute Dilute with 1L cold water mix->dilute decant Decant supernatant through filter dilute->decant extract Extract residue 2x with 500mL water decant->extract combine Combine aqueous filtrates extract->combine precipitate Add aqueous KI solution combine->precipitate stand Let stand for 1-2h precipitate->stand filter Collect precipitate via suction filtration stand->filter wash Wash with water filter->wash dry Dry at room temperature wash->dry product This compound dry->product

Caption: Workflow for this compound Synthesis.

Part 2: General Mechanism of Metal-Free Arylation

The widely accepted mechanism for the metal-free arylation of nucleophiles (NuH) with diaryliodonium salts involves an initial ligand exchange, followed by reductive elimination.[5][6][9]

  • Nucleophile Coordination: The nucleophile attacks the iodine(III) center of the diaryliodonium salt, displacing the counter-anion (X⁻) to form a neutral, T-shaped hypervalent iodine intermediate, also known as a λ³-iodane.[6][9]

  • Reductive Elimination: This intermediate undergoes concerted reductive elimination, where the aryl group and the nucleophile couple to form the new C-Nu bond. This step regenerates a stable iodine(I) species, iodobenzene.[5][6]

G General Mechanism for Metal-Free Arylation reagents Ph₂I⁺ X⁻ + Nu-H intermediate [Ph₂I-Nu] T-Shaped Intermediate (λ³-iodane) reagents->intermediate Ligand Exchange products Ph-Nu + Ph-I + H⁺ intermediate->products Reductive Elimination

Caption: General Mechanism for Metal-Free Arylation.

Part 3: Application in N-Arylation of Amines

Metal-free N-arylation using diaryliodonium salts is a robust method for synthesizing N-aryl amines, which are common motifs in pharmaceuticals and agrochemicals. The reaction typically proceeds under mild conditions with a base to deprotonate the amine nucleophile.[10]

General Protocol: N-Arylation of an Aliphatic Amine

Materials:

  • Aliphatic amine (1.0 mmol)

  • Diphenyliodonium salt (e.g., triflate or iodide, 1.1 mmol)

  • Base (e.g., K₂CO₃, t-BuOK, or an organic base, 2.0 mmol)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or Dichloromethane, 5 mL)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aliphatic amine (1.0 mmol) and the diphenyliodonium salt (1.1 mmol).

  • Add the anhydrous solvent (5 mL) followed by the base (2.0 mmol).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

Data Summary: N-Arylation of Various Amines
EntryAmine SubstrateDiphenyliodonium SaltBaseSolventTemp (°C)Yield (%)
1AnilinePh₂I-OTfK₂CO₃MeCN80~95%
2BenzylaminePh₂I-OTft-BuOKDCMRT~85-90%
3PyrrolidinePh₂I-OTfK₂CO₃MeCN60~92%
4Ammonia (aq.)Ph₂I-OTfK₂CO₃EtOAcRT~70-80%
5L-Alanine ethyl esterPh₂I-OTft-BuOKDCMRT~88%

Yields are approximate and compiled from various sources for illustrative purposes.[5][10][11]

Part 4: Application in O-Arylation of Phenols and Alcohols

The synthesis of diaryl ethers, a privileged structure in many biologically active molecules, can be efficiently achieved through the O-arylation of phenols with diaryliodonium salts.[12][13] The reaction is generally high-yielding and tolerates a wide range of functional groups.

General Protocol: O-Arylation of a Phenol

Materials:

  • Phenol (1.0 mmol)

  • Diphenyliodonium salt (e.g., triflate or iodide, 1.2 mmol)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile, 5 mL)

Procedure:

  • In a flask, dissolve the phenol (1.0 mmol) and the diphenyliodonium salt (1.2 mmol) in the anhydrous solvent (5 mL).

  • Add the base (2.0 mmol) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC. Reactions are often complete within a few hours.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the pure diaryl ether.

Data Summary: O-Arylation of Various Phenols and Alcohols
EntrySubstrateDiphenyliodonium SaltBaseSolventTemp (°C)Yield (%)
1PhenolPh₂I-OTfK₂CO₃DCMRT>95%
24-MethoxyphenolPh₂I-OTfK₂CO₃DCMRT>95%
32-NaphtholPh₂I-OTfNa₂CO₃Cyclohexane80~80%[5]
4Galactoside DerivativePh₂I-OTft-BuOKDCMRT~85%[3]
5WaterPh₂I-OTfCs₂CO₃MeCNRT~70-75%

Yields are approximate and compiled from various sources for illustrative purposes.[3][5][13]

Part 5: Application in S-Arylation of Thiols

Aryl sulfides are important structural units in medicinal chemistry and materials science. Diaryliodonium salts provide a mild and efficient metal-free route for their synthesis via S-arylation of thiols.[5][14]

General Protocol: S-Arylation of a Thiol

Materials:

  • Thiol (1.0 mmol)

  • Diphenyliodonium salt (e.g., triflate or iodide, 1.1 mmol)

  • Organic Base (e.g., DBU, 1.5 mmol)

  • Anhydrous solvent (e.g., Acetonitrile, 5 mL)

Procedure:

  • Under an inert atmosphere, add the thiol (1.0 mmol), diphenyliodonium salt (1.1 mmol), and anhydrous acetonitrile (5 mL) to a flask.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) to the mixture.

  • Stir the reaction at an elevated temperature (e.g., 80 °C) for the required time (typically 1-4 hours).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the aryl sulfide.

Data Summary: S-Arylation of Various Thiols
EntryThiol SubstrateDiphenyliodonium SaltBaseSolventTemp (°C)Yield (%)
1ThiophenolPh₂I-OTfDBUMeCN80~98%[14]
24-MethylthiophenolPh₂I-OTfDBUMeCN80~99%[14]
32-MercaptobenzothiazolePh₂I-OTfDBUMeCN80~99%[14]
4CyclohexanethiolPh₂I-OTfDBUMeCN80~80%[14]
5Benzyl MercaptanPh₂I-OTfDBUMeCN80~87%[14]

Data obtained from Sarkar et al., 2022.[5][14]

References

Application Notes and Protocols for Stereoselective Synthesis Using Chiral Diphenyliodonium Iodide Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral hypervalent iodine reagents, particularly chiral diphenyliodonium salts, have emerged as powerful tools in modern asymmetric synthesis.[1][2] Their application offers a mild, often metal-free, and environmentally benign alternative to traditional transition-metal-catalyzed reactions.[1][2] These reagents have proven effective in a variety of stereoselective transformations, including the α-arylation of carbonyl compounds, oxidative dearomatization, and the synthesis of P-chiral compounds, providing access to valuable chiral building blocks for drug discovery and development.[3][4][5][6] This document provides detailed application notes and experimental protocols for key stereoselective reactions utilizing chiral diphenyliodonium iodide and related hypervalent iodine reagents.

Key Applications and Mechanisms

Chiral diaryliodonium salts are primarily employed as electrophilic arylating agents. The stereoselectivity in these reactions is typically induced by a chiral ligand attached to the iodine(III) center, which directs the approach of the nucleophile to one face of the aryl group being transferred. The general mechanism involves the attack of a nucleophile on the iodonium salt, followed by reductive elimination of an iodoarene, which can often be recovered and recycled.

G reagent Chiral Diphenyliodonium Iodide Reagent reaction Stereoselective Arylation reagent->reaction nucleophile Nucleophile (e.g., Enolate, SPO) nucleophile->reaction catalyst Catalyst (e.g., Cu(I), Organocatalyst) (Optional) catalyst->reaction product Enantioenriched Product reaction->product byproduct Iodoarene Byproduct (Recyclable) reaction->byproduct

I. Enantioselective α-Arylation of Aldehydes

The enantioselective α-arylation of aldehydes provides a direct route to valuable α-aryl aldehydes, which are precursors to a wide range of chiral molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-ketoprofen.[3][4] A highly effective method combines a chiral amine organocatalyst with a copper catalyst to facilitate the reaction between an aldehyde and a diaryliodonium salt.[3]

Proposed Catalytic Cycle

The reaction is believed to proceed through a dual catalytic cycle. The aldehyde first reacts with the chiral amine to form a chiral enamine. Concurrently, the copper(I) catalyst undergoes oxidative addition with the diaryliodonium salt to form a highly electrophilic aryl-copper(III) species. The enamine then attacks the aryl-copper(III) complex, followed by reductive elimination to afford the α-arylated aldehyde and regenerate the copper(I) catalyst.[3]

G cluster_org Organocatalytic Cycle cluster_cu Copper Catalytic Cycle aldehyde R-CHO enamine Chiral Enamine aldehyde->enamine + Catalyst iminium Iminium Ion enamine->iminium + Ar-Cu(III) cu3 Ar-Cu(III) enamine->cu3 iminium->aldehyde + H2O catalyst_org Chiral Amine Catalyst cu1 Cu(I) cu1->cu3 + Ar2I+ cu3->cu1 + Enamine - Product iodonium Ar2I+

Quantitative Data
EntryAldehydeAryl GroupYield (%)ee (%)Reference
1OctanalPhenyl8593[3]
2Cyclohexanecarboxaldehyde4-Methoxyphenyl8292[4]
33-Phenylpropanal4-Chlorophenyl7891[4]
4Propanal3-Benzoylphenyl7192[3]
Experimental Protocol: Synthesis of (S)-Ketoprofen Methyl Ester

This protocol is adapted from the synthesis of (S)-ketoprofen reported by MacMillan and co-workers.[3]

Materials:

  • Propanal

  • (3-Benzoylphenyl)(mesityl)iodonium triflate

  • Copper(I) bromide (CuBr)

  • (2R,5R)-2,5-Diphenylpyrrolidine

  • Trichloroacetic acid (TCA)

  • Toluene, anhydrous

  • Diethyl ether

  • Standard laboratory glassware and purification supplies

Procedure:

  • Catalyst Preparation: In a dry vial, dissolve (2R,5R)-2,5-diphenylpyrrolidine (20 mol%) and trichloroacetic acid (20 mol%) in toluene.

  • Reaction Setup: To a separate oven-dried vial equipped with a magnetic stir bar, add CuBr (10 mol%) and (3-benzoylphenyl)(mesityl)iodonium triflate (1.2 equivalents).

  • Addition of Reagents: Add the catalyst solution to the vial containing the iodonium salt and CuBr. Cool the mixture to 0 °C.

  • Aldehyde Addition: Add propanal (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the α-arylated aldehyde.

  • Oxidation and Esterification: The resulting aldehyde is then oxidized to the corresponding carboxylic acid and subsequently esterified to afford (S)-ketoprofen methyl ester. The enantiomeric excess is determined by chiral HPLC analysis.[3]

II. Synthesis of Chiral Diaryliodonium Salts

The synthesis of the chiral reagents themselves is a critical first step. Several methods exist, often starting from a chiral iodoarene.[7][8]

General Synthetic Scheme

G start Chiral Iodoarene oxidize Oxidation (e.g., m-CPBA) start->oxidize exchange Boron-Iodine(III) Exchange oxidize->exchange + PhB(OH)2, BF3·OEt2 product Chiral Diaryliodonium Salt exchange->product

Experimental Protocol: Synthesis of a Binaphthyl-Based Chiral Diaryliodonium Salt

This protocol is a generalized procedure based on synthetic routes described in the literature.[7][8]

Materials:

  • (R)-2-Iodo-2'-methoxy-1,1'-binaphthyl

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Phenylboronic acid

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • Oxidation: Dissolve (R)-2-iodo-2'-methoxy-1,1'-binaphthyl (1.0 equivalent) in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.

  • Add m-CPBA (1.8 equivalents) portion-wise, followed by the dropwise addition of BF3·OEt2 (2.5 equivalents). Stir the reaction at 0 °C for 2 hours.

  • Boron-Iodine Exchange: To the reaction mixture, add phenylboronic acid (1.2 equivalents) and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Separate the organic layer and extract the aqueous layer with CH2Cl2 (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. The crude product is purified by precipitation from diethyl ether or by column chromatography to yield the chiral diaryliodonium salt.[7]

III. Enantioselective Arylation of Secondary Phosphine Oxides (SPOs)

The copper-catalyzed enantioselective arylation of secondary phosphine oxides (SPOs) with diaryliodonium salts is a powerful method for the synthesis of P-chiral tertiary phosphine oxides.[6][9] These products are valuable as chiral ligands in asymmetric catalysis.

Quantitative Data
EntrySPOAryl GroupYield (%)ee (%)Reference
1Phenyl(methyl)phosphine oxide2-Trifluoromethoxyphenyl9590[6]
2Phenyl(n-butyl)phosphine oxide2-Tolyl9993[6]
3Phenyl(isopropyl)phosphine oxide2-Chlorophenyl9492[6]
4Cyclohexyl(phenyl)phosphine oxide2-Bromophenyl9178[6]
Experimental Protocol: Copper-Catalyzed Enantioselective Arylation of Phenyl(methyl)phosphine Oxide

This protocol is based on the work of Gaunt and co-workers.[6]

Materials:

  • Phenyl(methyl)phosphine oxide

  • (2-Trifluoromethoxyphenyl)(mesityl)iodonium tetrafluoroborate

  • Copper(II) triflate (Cu(OTf)2)

  • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)

  • 2,6-Di-tert-butylpyridine (dtbpy)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • Catalyst Pre-formation: In a glovebox, add Cu(OTf)2 (10 mol%) and (S,S)-Ph-BOX (11 mol%) to a vial. Add anhydrous DCE and stir for 1 hour to form the chiral copper complex.

  • Reaction Setup: To a separate vial, add phenyl(methyl)phosphine oxide (1.0 equivalent), the diaryliodonium salt (1.2 equivalents), and dtbpy (1.5 equivalents).

  • Reaction Initiation: Add the pre-formed catalyst solution to the vial containing the substrates and base.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by 31P NMR spectroscopy or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the enantioenriched tertiary phosphine oxide. The enantiomeric excess is determined by chiral HPLC analysis.[6]

Conclusion

Chiral this compound and related hypervalent iodine reagents are versatile and powerful reagents for stereoselective synthesis. The protocols outlined in these application notes provide a starting point for researchers to explore their utility in constructing complex chiral molecules. The mild reaction conditions, high stereoselectivities, and the potential for recyclable iodoarene byproducts make this an attractive area for further development in both academic and industrial settings.[1][2]

References

Application Notes and Protocols for the Arylation of Active Methylene Compounds with Diphenyliodonium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-arylation of carbonyl compounds is a fundamental transformation in organic synthesis, providing access to a wide array of valuable building blocks for natural products, pharmaceuticals, and bioactive molecules.[1][2] Diaryliodonium salts, particularly diphenyliodonium iodide, have emerged as powerful and versatile arylating agents for this purpose.[1] These hypervalent iodine(III) reagents offer several advantages, including their stability to air and moisture, non-toxic nature, and the ability to facilitate arylations under mild, often transition-metal-free conditions.[1][3] This document provides detailed application notes and protocols for the arylation of active methylene compounds using this compound.

Reaction Mechanism and Principles

The arylation of active methylene compounds with diaryliodonium salts proceeds through a nucleophilic attack of the enolate, generated from the active methylene compound in the presence of a base, on the electrophilic iodine(III) center of the diaryliodonium salt. This is followed by reductive elimination to form the new carbon-carbon bond and release a molecule of iodoarene.[4] The general mechanism is depicted below.

The choice of base is crucial for the efficient generation of the enolate. Common bases include potassium tert-butoxide (t-BuOK) and sodium hydride (NaH). The solvent also plays a significant role, with polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) often being employed.

Applications

The α-arylation of active methylene compounds using diphenyliodonium salts has been successfully applied to a variety of substrates, including:

  • Ketones: Both cyclic and acyclic ketones can be arylated at the α-position.[1]

  • Esters: β-ketoesters and malonic esters are excellent substrates for this reaction.[1][2]

  • Amides: The α-position of amides can also be functionalized with an aryl group.[1]

  • Silyl Enol Ethers: As more nucleophilic counterparts to ketones, silyl enol ethers react readily with diaryliodonium salts.[1]

  • Nitroalkanes: α-nitro ketones have been successfully arylated using this methodology.[2]

This reaction is a key step in the synthesis of numerous biologically active molecules and clinical drugs, such as the anesthetic Tiletamine.[2]

Experimental Protocols

The following are generalized protocols for the arylation of different active methylene compounds. Researchers should optimize the reaction conditions for their specific substrates.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Arylation cluster_workup Work-up and Purification start Start add_substrate Add active methylene compound to solvent start->add_substrate add_base Add base at 0 °C add_substrate->add_base stir_enolate Stir for 30 min add_base->stir_enolate add_iodonium Add diphenyliodonium iodide stir_enolate->add_iodonium warm_rt Warm to room temperature add_iodonium->warm_rt stir_reaction Stir for 2-24 h warm_rt->stir_reaction quench Quench with NH4Cl (aq) stir_reaction->quench extract Extract with organic solvent quench->extract dry_purify Dry and purify by chromatography extract->dry_purify end Obtain α-aryl product dry_purify->end

Caption: General workflow for the arylation of active methylene compounds.

Protocol 1: α-Arylation of Ketones

This protocol is a general procedure for the α-arylation of a ketone, such as cyclohexanone.

Materials:

  • Cyclohexanone

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 mmol) to the solution and stir for 30 minutes at 0 °C to generate the enolate.

  • Add this compound (1.2 mmol) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-aryl ketone.

Protocol 2: α-Arylation of β-Ketoesters

This protocol describes the arylation of a β-ketoester, for example, ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried three-neck flask equipped with a dropping funnel under an inert atmosphere, add sodium hydride (1.1 mmol) and wash with anhydrous hexanes.

  • Add anhydrous DMF (5 mL) and cool the suspension to 0 °C.

  • Add a solution of the β-ketoester (1.0 mmol) in anhydrous DMF (5 mL) dropwise via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the α-arylation of various active methylene compounds with diphenyliodonium salts under different conditions.

EntrySubstrateBaseSolventTime (h)Yield (%)Reference
11,3-Dicarbonyls (e.g., dimedone)t-BuOKt-BuOHN/AModerate to Good[2]
2α-Nitro ketonesK₂CO₃Toluene240-76[2]
3β-KetoestersBase PromotedN/AN/AN/A[1][2]
4Ester Carbonyl Compoundst-BuOKt-BuOHReflux28-70[2]
5Silyl Enol EthersN/AN/AN/A20-88[1]

Note: "N/A" indicates that the specific information was not provided in the cited literature.

Reaction Scope and Limitations

Diaryliodonium salts are effective for the arylation of a wide range of active methylene compounds. The reaction generally tolerates various functional groups.[2][5] However, sterically hindered substrates may lead to lower yields.[2] The choice of the counter-ion on the diaryliodonium salt can also influence the reaction outcome.[6] While this compound is a common reagent, other diaryliodonium salts with different counterions (e.g., triflate, tetrafluoroborate) are also widely used and may offer advantages in certain cases.[6]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potassium tert-butoxide and sodium hydride are highly reactive and moisture-sensitive. Handle them under an inert atmosphere.

  • This compound can decompose vigorously upon heating.[7] Avoid excessive temperatures.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The arylation of active methylene compounds using this compound is a robust and valuable method in organic synthesis. It provides a reliable route to α-aryl carbonyl compounds, which are important precursors in drug discovery and development. The mild reaction conditions and broad substrate scope make it an attractive alternative to traditional transition-metal-catalyzed cross-coupling reactions. Careful optimization of the base, solvent, and reaction time is key to achieving high yields of the desired products.

References

Troubleshooting & Optimization

Technical Support Center: Diphenyliodonium Iodide Mediated Arylations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diphenyliodonium iodide mediated arylations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their arylation reactions.

Frequently Asked Questions (FAQs)

Q1: My arylation reaction is giving a low yield. What are the most common causes?

A: Low yields in diphenyliodonium salt mediated arylations can stem from several factors. Key areas to investigate include:

  • Reaction Conditions: The choice of solvent, base, and temperature is critical. For instance, in copper-catalyzed N-arylations of 2-pyridones, toluene and Et3N were found to be optimal, with the reaction proceeding rapidly at room temperature.[1] For other substrates, polar aprotic solvents may be more suitable.[2]

  • Catalyst System: If using a transition metal catalyst, its choice and loading are crucial. For example, in the palladium-catalyzed C3-arylation of thiophenes, 5 mol% of Pd/C in ethanol at 60 °C was effective.[2] For some copper-catalyzed reactions, as little as 2 mol% Cu2O can be sufficient.[3] Deactivation of the catalyst, possibly by iodine adsorption on the catalyst surface, can also lead to lower yields.[2]

  • Substrate and Reagent Quality: Ensure the diphenyliodonium salt, substrate, and solvent are pure and dry, as contaminants can interfere with the reaction. The stability of the diphenyliodonium salt itself can be a factor, with some salts being more prone to decomposition.[4]

  • Side Reactions: Competing reaction pathways, such as the formation of aryne intermediates, can consume the starting material and reduce the yield of the desired product.[5] In some cases, the solvent itself can react with the iodonium salt at elevated temperatures, as seen with DMSO.[6]

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A: Common side products in these reactions include biaryls and products from competing O- or N-arylation.

  • Competing Arylation: In substrates with multiple nucleophilic sites, such as 2-pyridones, a mixture of N- and O-arylated products can be obtained.[1][2] The selectivity can be influenced by steric hindrance and the choice of solvent.[1][2] For example, bulky substituents on the 2-pyridone can favor O-arylation.[1]

  • Solvent-Derived Byproducts: As mentioned, solvents like DMSO can be arylated at high temperatures, leading to the formation of 2-thiomethylphenols.[6] Using a more inert solvent is advisable if this is suspected.

  • Homocoupling: The formation of biaryl compounds can occur, particularly in palladium-catalyzed reactions.

To minimize side products, careful optimization of the reaction conditions is necessary. This includes screening different solvents, bases, and catalysts to find the most selective system for your specific substrate.

Q3: How does the choice of the counter-anion on the diphenyliodonium salt affect the reaction?

A: The counter-anion of the diaryliodonium salt can influence the reaction's efficiency and selectivity. Triflate (OTf), tetrafluoroborate (BF4), and hexafluorophosphate (PF6) are common counter-anions.[7] While some studies report that the counter-anion has a minor effect on yield,[8] others have found that tetrafluoroborate salts can lead to higher yields in certain palladium-catalyzed reactions.[2] The counter-anion can also play a role in the stability and solubility of the iodonium salt.

Q4: Can I perform these arylations under metal-free conditions?

A: Yes, diaryliodonium salts are effective arylating agents without the need for a transition metal catalyst.[7] These reactions typically proceed through a ligand coupling mechanism.[7][9] The success of metal-free arylations often depends on the nucleophilicity of the substrate and the reaction conditions. For example, the N-arylation of secondary acyclic amides can be achieved under mild, metal-free conditions.[9]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound mediated arylations.

Problem: Low or No Product Formation
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Some reactions proceed efficiently at room temperature, while others require heating.[1][10] If your reaction is sluggish, consider gradually increasing the temperature. However, be aware that higher temperatures can also lead to decomposition of the iodonium salt or increased side product formation.[6][8]
Incorrect Solvent Choice The solvent can significantly impact reaction outcomes.[2] For copper-catalyzed N-arylations, toluene has been shown to be effective.[1] For other systems, polar aprotic solvents like DMF or acetonitrile might be preferable.[2][9] It is recommended to perform a solvent screen to identify the optimal medium for your specific reaction.
Inappropriate Base The choice and amount of base are critical. Common bases include K2CO3, Cs2CO3, and Et3N.[1][2] The strength and steric bulk of the base can influence the reaction rate and selectivity. An inadequate amount of base can lead to incomplete reaction.
Catalyst Inactivity (for catalyzed reactions) If using a catalyst, ensure it is active. Catalyst deactivation can occur over time or due to impurities.[2] Consider using a fresh batch of catalyst or increasing the catalyst loading. For copper-catalyzed reactions, CuI and CuCl are commonly used.[1][8]
Poor Quality of Reagents Ensure that the diphenyliodonium salt, substrate, and solvent are of high purity and anhydrous. Water can be detrimental to some reactions.
Problem: Poor Regioselectivity (e.g., N- vs. O-arylation)
Potential Cause Troubleshooting Steps
Steric Hindrance The steric environment around the nucleophilic centers can dictate the site of arylation. For instance, with bulky 2-pyridones, O-arylation may be favored over N-arylation.[1]
Solvent Effects The solvent can influence the regioselectivity. In the N-arylation of indazoles, polar aprotic solvents provided higher N2 selectivity compared to polar protic solvents.[2]
Catalyst Control In some cases, the choice of catalyst can control the site-selectivity of the arylation.[2]

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on Yield in Copper-Catalyzed N-Arylation of 2-Pyridones
Catalyst (10 mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
CuClEt3NTolueneRoom Temp0.599
CuIEt3NTolueneRoom Temp0.595
Cu(OAc)2Et3NTolueneRoom Temp2420
CuClK2CO3TolueneRoom Temp2456
CuClEt3NCH2Cl2Room Temp0.593
CuClEt3NTHFRoom Temp0.590

Data adapted from a study on the N-arylation of 2-pyridones.[1]

Table 2: Influence of Catalyst on the N-Arylation of Aniline with an Iodonium Ylide in Water

| Catalyst (10 mol%) | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | CuSO4·5H2O | 60 | 6 | 82 | | Cu(OAc)2·H2O | 60 | 6 | 75 | | CuCl2·2H2O | 60 | 6 | 68 | | CuI | 60 | 6 | 62 | | No Catalyst | 60 | 24 | <10 |

Data based on the N-arylation of aniline using an iodonium ylide.[10]

Experimental Protocols

General Procedure for Copper-Catalyzed N-Arylation of 2-Pyridones

This protocol is a general guideline based on a reported procedure.[1]

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-pyridone substrate (1.0 mmol), this compound (1.2 mmol), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Addition of Reagents: Add the copper catalyst (e.g., CuCl, 0.1 mmol, 10 mol%), the base (e.g., Et3N, 2.0 mmol), and the solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for Palladium-Catalyzed Direct Arylation of Indoles

This protocol is a general guideline based on a reported procedure.[11]

  • Reaction Setup: In a reaction tube, combine the indole substrate (1.0 mmol), diphenyliodonium salt (1.1 mmol), palladium catalyst (e.g., Pd(OAc)2, 0.05 mmol, 5 mol%), and a magnetic stir bar.

  • Addition of Solvent and Base: Add the solvent (e.g., ethyl acetate, 5 mL) and the base (e.g., K2CO3, 2.0 mmol).

  • Reaction: Seal the tube and stir the mixture at the desired temperature (e.g., 50 °C). Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Substrate & This compound catalyst Add Catalyst & Base reagents->catalyst solvent Add Solvent catalyst->solvent stir Stir under Inert Atmosphere at Specified Temperature solvent->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a this compound mediated arylation.

Troubleshooting_Yield start Low Yield Issue check_temp Is the reaction temperature optimized? start->check_temp check_solvent Is the solvent appropriate? check_temp->check_solvent Yes adjust_temp Screen a range of temperatures. check_temp->adjust_temp No check_base Is the base and its amount correct? check_solvent->check_base Yes adjust_solvent Screen different solvents. check_solvent->adjust_solvent No check_catalyst Is the catalyst active and loading sufficient? check_base->check_catalyst Yes adjust_base Screen different bases and stoichiometries. check_base->adjust_base No check_reagents Are the reagents pure and anhydrous? check_catalyst->check_reagents Yes adjust_catalyst Use fresh catalyst or increase loading. check_catalyst->adjust_catalyst No purify_reagents Purify/dry reagents and solvents. check_reagents->purify_reagents No success Yield Improved check_reagents->success Yes adjust_temp->check_solvent adjust_solvent->check_base adjust_base->check_catalyst adjust_catalyst->check_reagents purify_reagents->success

Caption: Troubleshooting decision tree for low yield in arylation reactions.

Copper_Catalytic_Cycle CuI Cu(I) CuIII [Ph-Cu(III)-IPh]+ X- CuI->CuIII Iodonium Ph2I+ X- OxAdd Oxidative Addition Iodonium->CuIII CuIII_Nu [Ph-Cu(III)-Nu]+ CuIII->CuIII_Nu Nucleophile Nu-H LigandEx Ligand Exchange Nucleophile->CuIII_Nu CuIII_Nu->CuI RedElim Reductive Elimination Product Ph-Nu CuIII_Nu->Product Byproduct PhI CuIII_Nu->Byproduct

Caption: Simplified catalytic cycle for a copper-catalyzed arylation.

References

Overcoming poor solubility of Diphenyliodonium iodide in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of diphenyliodonium iodide in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound exhibits limited solubility in water but is generally soluble in polar organic solvents such as acetone, ethanol, and dimethyl sulfoxide (DMSO).[1] Its solubility is poor in non-polar solvents. The solubility can also be influenced by temperature, with higher temperatures often leading to increased solubility.[1]

Q2: Why is my reaction with this compound sluggish or not proceeding?

Poor solubility of this compound is a common reason for slow or incomplete reactions. If the salt is not sufficiently dissolved in the reaction solvent, its availability to react with other reagents is limited, leading to low yields or failed reactions. One of the major factors influencing the solubility of diaryliodonium salts is the nature of the counter-anion.[2][3]

Q3: Are there alternatives to this compound with better solubility?

Yes. Diphenyliodonium salts with non-nucleophilic counter-anions like triflate (OTf⁻), tetrafluoroborate (BF₄⁻), or hexafluorophosphate (PF₆⁻) are known to have significantly better solubility in a wider range of organic solvents compared to the iodide salt.[3] For many applications, switching to one of these more soluble salts can dramatically improve reaction performance.

Q4: Can I improve the solubility of this compound without changing the salt?

Several strategies can be employed to improve the solubility of this compound in a reaction:

  • Solvent Selection: Choosing a more polar solvent in which the salt is more soluble can be effective.

  • Temperature Increase: Gently heating the reaction mixture can increase the solubility of the salt.[1][4] However, the thermal stability of all reactants should be considered.

  • Co-solvents: The use of a co-solvent system can sometimes enhance solubility.

  • Sonication: Applying ultrasound can help to break down solid aggregates and promote dissolution.

Troubleshooting Guide

This guide addresses specific issues that may arise due to the poor solubility of this compound.

Issue 1: this compound does not fully dissolve in the reaction solvent.

Workflow for Troubleshooting Insolubility

start Reaction mixture shows undissolved solid This compound solvent Is the solvent appropriate? (e.g., polar aprotic) start->solvent change_solvent Change to a more polar solvent (e.g., DMSO, DMF, Acetonitrile) solvent->change_solvent No heat Can the reaction be heated? solvent->heat Yes change_solvent->heat apply_heat Gently heat the reaction mixture (monitor for decomposition) heat->apply_heat Yes sonicate Consider sonication to aid dissolution heat->sonicate No anion_exchange Is anion exchange a viable option for your synthesis? apply_heat->anion_exchange sonicate->anion_exchange perform_exchange Perform anion exchange to a more soluble salt (e.g., triflate or tetrafluoroborate) anion_exchange->perform_exchange Yes proceed Proceed with reaction anion_exchange->proceed No perform_exchange->proceed end Problem Resolved proceed->end

Caption: A flowchart for troubleshooting the poor solubility of this compound.

Issue 2: Reaction yield is low and unreacted this compound is recovered.

This indicates that the this compound is not being consumed, likely due to poor solubility.

  • Solution 1: Anion Exchange. This is the most robust solution. Converting the iodide to a more soluble salt like the triflate or tetrafluoroborate can significantly improve the reaction outcome. See the experimental protocols below for a general procedure.

  • Solution 2: Solvent Optimization. Systematically screen a range of polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) to find one that provides the best solubility for all reaction components at the desired reaction temperature.

  • Solution 3: Homogenization. If the reaction is heterogeneous, ensure vigorous stirring to maximize the surface area of the solid in contact with the liquid phase.

Data Presentation

SolventThis compound SolubilityDiphenyliodonium Triflate Solubility
WaterPoorly solubleSparingly soluble
AcetoneSolubleReadily soluble
EthanolSolubleReadily soluble
Dimethyl Sulfoxide (DMSO)SolubleReadily soluble
Dichloromethane (DCM)Sparingly solubleSoluble
Acetonitrile (MeCN)Sparingly solubleReadily soluble[5]
Tetrahydrofuran (THF)Poorly solubleSoluble
TolueneInsolubleSparingly soluble
HexaneInsolubleInsoluble

Experimental Protocols

Protocol 1: General Procedure for Anion Exchange of this compound to Diphenyliodonium Triflate

This protocol describes a general method to improve the solubility of this compound by exchanging the iodide anion for a triflate anion.

  • Dissolution: Dissolve this compound in a suitable solvent mixture. A common choice is a mixture of dichloromethane (DCM) and water.

  • Addition of Silver Triflate: To the stirred solution, add one equivalent of silver triflate (AgOTf). The silver triflate is typically dissolved in a small amount of a compatible solvent like acetonitrile or water before addition.

  • Precipitation of Silver Iodide: Upon addition of silver triflate, a precipitate of silver iodide (AgI) will form. Silver iodide is very insoluble in most solvents and will readily precipitate out of the solution.

  • Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete precipitation.

  • Filtration: Filter the mixture to remove the silver iodide precipitate. The filtrate now contains the diphenyliodonium triflate.

  • Work-up: The filtrate can be washed with water to remove any remaining silver salts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the diphenyliodonium triflate.

Reaction Pathway for Anion Exchange

cluster_reactants Reactants cluster_products Products DPI_I This compound (Poorly Soluble) DPI_OTf Diphenyliodonium Triflate (Readily Soluble) DPI_I->DPI_OTf Anion Exchange AgOTf Silver Triflate AgI Silver Iodide (Precipitate) AgOTf->AgI Cation Exchange

Caption: The anion exchange reaction from this compound to the more soluble triflate salt.

References

Preventing homocoupling in Diphenyliodonium iodide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diphenyliodonium iodide and related diaryliodonium salts. The focus is on preventing the common side reaction of homocoupling, which leads to the formation of biphenyl byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of diphenyliodonium salt reactions, and why is it a problem?

A1: Homocoupling is an undesired side reaction where two identical aryl groups from the diaryliodonium salt couple to form a symmetrical biaryl compound (e.g., biphenyl from this compound). This is problematic because it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the presence of this significant byproduct.

Q2: What are the main causes of homocoupling?

A2: Homocoupling can be initiated through several pathways. In metal-catalyzed reactions (e.g., with Palladium or Copper), it can arise from the reaction of an organometallic intermediate with another molecule of the diaryliodonium salt. In some cases, particularly with boronic acids, the presence of oxygen can promote homocoupling. The reaction conditions, including the choice of catalyst, ligands, base, and solvent, play a critical role in determining the extent of homocoupling versus the desired cross-coupling.

Q3: How can I prevent or minimize homocoupling?

A3: The most effective strategy is to use an unsymmetrical diaryliodonium salt that contains a "dummy" aryl group. This "dummy" group is designed to be a poor leaving group, thus favoring the transfer of the desired aryl group. Other key strategies include careful selection of ligands in metal-catalyzed reactions, rigorous exclusion of oxygen, and optimization of reaction conditions such as temperature and the choice of base.

Q4: What is a "dummy" ligand in the context of unsymmetrical diaryliodonium salts?

A4: A "dummy" ligand is an aryl group attached to the iodine atom that is sterically hindered or electronically rich, making it less likely to be transferred in the coupling reaction.[1] Common examples include mesityl (2,4,6-trimethylphenyl) and 2,4,6-trimethoxyphenyl (TMP) groups.[1] By using an unsymmetrical salt like (Aryl)(Mesityl)iodonium triflate, the transfer of the "Aryl" group is highly favored, minimizing the formation of both (Aryl)-(Aryl) and (Mesityl)-(Mesityl) homocoupling products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Yield of Biphenyl Homocoupling Product Use of a symmetrical diphenyliodonium salt.Synthesize and use an unsymmetrical diaryliodonium salt with a "dummy" ligand such as mesityl or trimethoxyphenyl. This will favor the transfer of the desired phenyl group.[1]
Inefficient catalyst system in metal-catalyzed reactions.Screen different ligands. For palladium-catalyzed reactions, bulky phosphine ligands can suppress side reactions.[2] For copper-catalyzed reactions, ligands like quinoline-based structures have been used effectively.[3]
Suboptimal reaction conditions.Optimize the base, solvent, and temperature. For example, in some palladium-catalyzed C-H arylations, K₂CO₃ in DMF at 100°C has been shown to be effective.[3]
Formation of Multiple Byproducts Catalyst deactivation or side reactions.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to air. The presence of water and air can sometimes affect the reaction outcome.[3]
Aryl exchange in unsymmetrical diaryliodonium salts.Under certain conditions, an aryl exchange can occur, leading to the formation of symmetrical diaryliodonium salts in situ.[4] Adjusting the reaction conditions (e.g., base, temperature) may mitigate this.
Low Conversion of Starting Material Inappropriate catalyst or reaction conditions.For C-H arylation, palladium acetate (Pd(OAc)₂) is a common catalyst.[3][5] Ensure the chosen base is suitable for the specific transformation.
Poor solubility of reagents.Select a solvent in which all reactants are sufficiently soluble at the reaction temperature. Acetonitrile and DMF are common solvents for these types of reactions.[3]

Data Presentation: Impact of "Dummy" Ligands on Product Distribution

The use of unsymmetrical diaryliodonium salts with a "dummy" ligand is a key strategy to suppress homocoupling. The following table illustrates the expected product distribution when using a symmetrical versus an unsymmetrical salt.

Diaryliodonium Salt Desired Product Homocoupling Byproduct Expected Selectivity for Desired Product
Diphenyliodonium TriflatePhenyl-NuBiphenylModerate to Low
(Phenyl)(Mesityl)iodonium TriflatePhenyl-NuBiphenyl, DimesitylHigh to Excellent[6]
(Phenyl)(2,4,6-Trimethoxyphenyl)iodonium AcetatePhenyl-NuBiphenyl, Bis(2,4,6-trimethoxyphenyl)Excellent

Note: "Nu" represents a generic nucleophile. The selectivity is highly dependent on the specific nucleophile and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C-H Arylation of Indole with a Diaryliodonium Salt

This protocol is based on a direct arylation procedure that can be adapted to minimize homocoupling by selecting the appropriate diaryliodonium salt.[5]

  • Reagents and Materials:

    • Indole (1.0 equiv)

    • Diaryliodonium salt (e.g., Phenyl(mesityl)iodonium triflate) (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol %)

    • Ethyl acetate (EtOAc) as solvent

    • Reaction vessel (e.g., Schlenk tube)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To the reaction vessel, add indole, the diaryliodonium salt, and Pd(OAc)₂.

    • Evacuate and backfill the vessel with an inert atmosphere three times.

    • Add ethyl acetate via syringe.

    • Stir the reaction mixture at 50°C for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Purify the product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation of Azoles

This protocol is adapted from procedures for the N-arylation of heterocycles using diaryliodonium salts.[3]

  • Reagents and Materials:

    • Azole (e.g., imidazole, pyrazole) (1.0 equiv)

    • Diphenyliodonium triflate or an unsymmetrical equivalent (1.1 equiv)

    • Copper(I) iodide (CuI) (10 mol %)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Dimethylformamide (DMF)

    • Reaction vessel

  • Procedure:

    • Combine the azole, diaryliodonium salt, CuI, and K₂CO₃ in the reaction vessel.

    • Add DMF to the mixture.

    • Stir the reaction at a specified temperature (e.g., 100-130°C) for the required time (typically several hours).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water to remove DMF and inorganic salts.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Homocoupling_vs_CrossCoupling cluster_0 Symmetrical Diphenyliodonium Salt cluster_1 Unsymmetrical Salt with 'Dummy' Ligand Ph2I+ Ph-I+-Ph Desired Desired Product (Ph-Nu) Ph2I+->Desired Cross-Coupling Homocoupling Byproduct (Ph-Ph) Ph2I+->Homocoupling Homocoupling Nu Nucleophile (Nu-H) Unsymmetrical Ph-I+-Mesityl Desired2 Desired Product (Ph-Nu) Unsymmetrical->Desired2 Favored Cross-Coupling Homocoupling2 Byproduct (Ph-Ph) Unsymmetrical->Homocoupling2 Suppressed Homocoupling Nu2 Nucleophile (Nu-H)

Caption: Logical workflow comparing symmetrical and unsymmetrical diaryliodonium salts.

Palladium_Catalytic_Cycle Pd(II) Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd(II)->Palladacycle Pd(IV) Pd(IV) Intermediate Palladacycle->Pd(IV) Oxidative Addition Product Cross-Coupled Product Pd(IV)->Product Reductive Elimination Product->Pd(II) Catalyst Regeneration Substrate Substrate (e.g., Indole) Substrate->Pd(II) C-H Activation IodoniumSalt Ar-I+-Ar' IodoniumSalt->Pd(IV)

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

References

Troubleshooting regioselectivity in arene arylation with Diphenyliodonium iodide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for arene arylation using diphenyliodonium iodide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My arene arylation reaction with this compound is producing a mixture of regioisomers. What are the primary factors influencing regioselectivity?

A1: Regioselectivity in arene arylation is a multifaceted issue influenced by several key factors:

  • Directing Groups: The presence and nature of directing groups on the arene substrate are among the most powerful tools for controlling regioselectivity. Heteroatom-containing functional groups can coordinate to the metal catalyst, directing the arylation to the ortho C-H bond.[1][2]

  • Steric Hindrance: The steric environment of both the arene and the diphenyliodonium salt can significantly impact which C-H bond is most accessible for arylation.[1] Bulky substituents near a potential reaction site can hinder arylation.

  • Electronic Effects: The electronic properties of substituents on both the arene and the diaryliodonium salt can influence the reactivity of different C-H bonds. Electron-rich arenes are generally more reactive.[3][4]

  • Catalyst and Ligand System: In palladium-catalyzed reactions, the choice of the palladium precursor and the ancillary ligand is crucial.[5][6] Ligands can influence both the steric and electronic properties of the active catalyst, thereby dictating the regiochemical outcome.

  • Reaction Conditions: Parameters such as solvent, temperature, and the base used can all play a role in determining the regioselectivity of the arylation.[1][7]

Q2: I am observing a significant amount of the undesired regioisomer. How can I improve the selectivity for the target isomer?

A2: To enhance the regioselectivity of your reaction, consider the following troubleshooting strategies:

  • Introduce a Directing Group: If your arene lacks a directing group, consider installing one to guide the arylation to the desired position. Common directing groups include pyridines, amides, and other functionalities capable of chelation.[2]

  • Modify the Catalyst System: For palladium-catalyzed reactions, screening different ligands can be highly effective. For instance, a switch from phosphine ligands to N-heterocyclic carbene (NHC) ligands (like IMes) can alter the regioselectivity.[5]

  • Tune Reaction Conditions: Systematically vary the solvent, base, and reaction temperature. A change in solvent polarity or coordinating ability can influence the reaction pathway.

  • Beware of Aryne Intermediates: The formation of aryne intermediates from the diaryliodonium salt can lead to poor regioselectivity.[7] This is more common with electron-donating substituents on the iodonium salt and under strongly basic conditions. If aryne formation is suspected, consider using additives to trap the aryne or modifying the base.[7]

Q3: Can the structure of the diaryliodonium salt itself affect the regioselectivity of the arylation?

A3: Absolutely. When using unsymmetrical diaryliodonium salts, the nature of the two aryl groups plays a critical role in determining which one is transferred. Generally, the less sterically hindered and more electron-deficient aryl group is preferentially transferred.[8] For this compound, both aryl groups are identical, so this factor is not at play. However, the potential for side reactions involving the iodonium salt, such as aryne formation, is influenced by the substituents on the phenyl rings.[7]

Troubleshooting Guide: Poor Regioselectivity

This guide provides a systematic approach to troubleshooting poor regioselectivity in your arene arylation experiments.

Decision Tree for Troubleshooting Regioselectivity

G start Poor Regioselectivity Observed directing_group Is a directing group present on the arene? start->directing_group no_dg Consider installing a suitable directing group. directing_group->no_dg No yes_dg Optimize reaction conditions (solvent, base, temperature) to enhance directing group efficacy. directing_group->yes_dg Yes catalyst_driven Is the reaction metal-catalyzed? no_catalyst Suspect aryne intermediate formation. - Modify base - Add aryne trap (e.g., furan) catalyst_driven->no_catalyst No yes_catalyst Systematically screen ligands and palladium sources. catalyst_driven->yes_catalyst Yes no_dg->catalyst_driven yes_dg->catalyst_driven sterics Evaluate steric hindrance on both the arene and iodonium salt. no_catalyst->sterics yes_catalyst->sterics steric_issue Modify substrates to reduce steric clash near the desired reaction site. sterics->steric_issue High no_steric_issue Investigate electronic effects. Consider modifying substituents on the arene. sterics->no_steric_issue Low

Caption: A decision tree for troubleshooting poor regioselectivity.

Experimental Protocols

General Procedure for Palladium-Catalyzed C-2 Arylation of Indole

This protocol is adapted from literature procedures for the direct arylation of heteroarenes.[9]

  • Reaction Setup: To an oven-dried reaction vessel, add indole (1.0 equiv.), this compound (1.2 equiv.), and palladium(II) acetate (Pd(OAc)₂, 5 mol%).

  • Solvent and Degassing: Add the desired solvent (e.g., ethyl acetate). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Stir the mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Quantitative Data Summary

The choice of ligand in palladium-catalyzed arylation can have a dramatic effect on regioselectivity. The following table summarizes the influence of the magnesium base on the regioselectivity of indole phenylation, which highlights how ancillary components can steer the reaction outcome.[5]

EntryMagnesium BaseC-2 Phenylindole : C-3 Phenylindole Ratio
1MgO>99 : 1
2MeMgCl1 : 7

Reaction Mechanisms and Workflows

Generalized Workflow for Troubleshooting Regioselectivity

The following diagram illustrates a typical workflow for addressing regioselectivity issues in arene arylation.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Optimization Strategy cluster_3 Resolution problem Mixture of Regioisomers Obtained analyze Analyze Reaction Components: - Arene Structure - Catalyst System - Reaction Conditions problem->analyze optimize_catalyst Screen Ligands/Catalysts analyze->optimize_catalyst optimize_conditions Vary Solvent, Base, Temperature analyze->optimize_conditions modify_substrate Introduce/Modify Directing Group analyze->modify_substrate solution Optimized Regioselective Protocol optimize_catalyst->solution optimize_conditions->solution modify_substrate->solution

Caption: A workflow for optimizing regioselectivity in arene arylation.

Competing Reaction Pathways Leading to Poor Regioselectivity

This diagram illustrates how the formation of an aryne intermediate can compete with the desired direct arylation pathway, leading to a loss of regioselectivity.

G cluster_0 Desired Pathway cluster_1 Competing Pathway start Arene + Ph₂I⁺I⁻ direct_arylation Direct C-H Arylation (Catalyst or Thermal) start->direct_arylation base Strong Base start->base single_product Single Regioisomer direct_arylation->single_product aryne Aryne Formation base->aryne nucleophilic_attack Nucleophilic Attack by Arene aryne->nucleophilic_attack product_mixture Mixture of Regioisomers nucleophilic_attack->product_mixture

Caption: Competing pathways in arene arylation with diaryliodonium salts.

References

Technical Support Center: Minimizing Catalyst Poisoning in Diphenyliodonium Iodide Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in diphenyliodonium iodide cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common visual cues that suggest my palladium catalyst is poisoned or deactivated?

A1: Several visual indicators may suggest catalyst poisoning. A common observation is a change in the reaction mixture's color from the expected dark, homogenous solution to a heterogeneous mixture with black precipitates, often referred to as "palladium black." This indicates that the soluble active palladium catalyst has agglomerated and crashed out of solution, rendering it inactive. Additionally, the reaction may stall, showing no further consumption of starting materials when monitored by techniques like TLC or LC-MS.

Q2: My reaction yield is consistently low, or the reaction fails to go to completion. Could this be due to catalyst poisoning?

A2: Yes, low yields and incomplete conversions are hallmark symptoms of catalyst poisoning. In this compound cross-couplings, the iodobenzene byproduct can react with the active Pd(0) catalyst in an oxidative addition step. The resulting iodide ligand can form stable, less reactive palladium-iodide complexes that inhibit the catalytic cycle.[1]

Q3: What is the primary source of catalyst poisoning in cross-coupling reactions using this compound?

A3: The primary poison is the iodide anion. This compound itself introduces iodide into the reaction mixture. Furthermore, the iodobenzene byproduct generated during the catalytic cycle can undergo oxidative addition to the Pd(0) center, leading to the formation of palladium-iodide species that are often less catalytically active or completely inactive.[1] The adsorption of iodine on the surface of the palladium catalyst has also been suggested as a deactivation pathway.[2]

Q4: How can I mitigate iodide-induced catalyst poisoning?

A4: There are several strategies to combat iodide poisoning:

  • Use of Additives (Iodide Scavengers): Silver salts, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf), can be added to the reaction. Silver ions will precipitate iodide ions as silver iodide (AgI), effectively removing them from the reaction medium and preventing their interaction with the palladium catalyst.[1]

  • Ligand Choice: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote the desired catalytic steps, making the catalyst less susceptible to poisoning.

  • Solvent Selection: Employing a solvent system in which the iodide byproduct has low solubility can be an effective strategy. This causes the iodide salt to precipitate out of the solution, preventing it from interfering with the catalyst.

  • Use of Alternative Diphenyliodonium Salts: When possible, using diphenyliodonium salts with non-coordinating counterions, such as triflate (OTf) or tetrafluoroborate (BF₄), can be advantageous as they do not introduce iodide into the reaction.

Q5: Can the choice of palladium precursor influence the catalyst's susceptibility to poisoning?

A5: Yes, the palladium precursor can play a role. While Pd(OAc)₂ is a common and often effective precursor, pre-formed palladium complexes with robust ligands can sometimes offer greater stability and resistance to poisoning. The key is the in-situ formation of a stable and active catalytic species that is less prone to deactivation by iodide.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues in this compound cross-coupling reactions.

Problem 1: Low to No Product Formation, Starting Material Remains
Possible Cause Diagnostic Step Suggested Solution
Catalyst Poisoning by Iodide Observe the reaction mixture for the formation of a black precipitate (palladium black). Analyze a crude sample by LC-MS to check for any product formation, even in trace amounts.1. Add an Iodide Scavenger: In a new reaction, add 1.2 equivalents of a silver salt like Ag₂CO₃ or AgOTf. 2. Change the Solvent: Switch to a solvent where iodide salts are less soluble. 3. Optimize the Ligand: Use a bulkier, more electron-donating phosphine ligand to enhance catalyst stability.
Inactive Catalyst Ensure the palladium precursor is from a reliable source and has been stored correctly.1. Use a Fresh Batch of Catalyst: Repeat the reaction with a new bottle of the palladium precursor. 2. Try a Different Precursor: Consider using a different Pd(II) or Pd(0) precursor.
Sub-optimal Reaction Conditions Review the reaction temperature, concentration, and stirring efficiency.1. Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C. 2. Adjust Concentration: Vary the concentration of the limiting reagent.
Problem 2: Reaction Starts but Stalls Before Completion
Possible Cause Diagnostic Step Suggested Solution
Gradual Catalyst Deactivation Monitor the reaction progress over time using TLC or LC-MS. A plateau in product formation while starting material is still present indicates catalyst deactivation.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%). 2. Sequential Addition of Catalyst: Add a second portion of the catalyst after the reaction has stalled.
Iodide Concentration Buildup This is a likely cause as the reaction progresses and more iodobenzene byproduct is formed.Implement the solutions for iodide poisoning mentioned in Problem 1, particularly the use of an iodide scavenger.

Data Presentation

The following tables summarize quantitative data from a representative palladium-catalyzed C-H arylation of 2-aryl pyrrolidinones with diaryliodonium salts, which demonstrates the impact of substituents on the reaction yield. While not this compound, the trends are informative for related cross-coupling reactions.

Table 1: Palladium-Catalyzed Arylation of 2-Aryl Pyrrolidinones with [Ar-I-Ar]BF₄ [2]

EntryXYZYield (%)
1MeHMeO83
2HCF₃MeO84
3MeHH81

Reaction Conditions: See detailed protocol below.

Experimental Protocols

Standard Protocol for Pd-Catalyzed C-H Arylation (Prone to Poisoning with Iodide Salts)

This protocol is based on a typical C-H arylation and may require optimization to minimize catalyst poisoning when using this compound.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (5 mol%), and the chosen phosphine ligand (10 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., 1,4-dioxane or DMF) to achieve the desired concentration (typically 0.1 M).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate the filtrate. Analyze the crude product by LC-MS and purify by column chromatography.

Optimized Protocol to Minimize Iodide Poisoning

This protocol incorporates strategies to mitigate catalyst deactivation by iodide.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), diphenyliodonium triflate or tetrafluoroborate (1.2 equiv), Pd(OAc)₂ (2-5 mol%), a bulky electron-rich phosphine ligand (e.g., SPhos, 4-10 mol%), and an iodide scavenger such as Ag₂CO₃ (1.2 equiv).

  • Solvent Addition: Add a solvent in which iodide salts have limited solubility (e.g., toluene or CPME) to achieve a concentration of 0.1 M.

  • Base Addition: Add a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 80-110 °C. Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Analysis: Follow the same work-up and analysis procedure as the standard protocol.

Visualizations

Catalytic Cycle and Iodide Poisoning Pathway

G Catalytic Cycle and Iodide Poisoning Pd0 Pd(0)L_n OxAdd Oxidative Addition (this compound) Pd0->OxAdd + Ph₂I⁺I⁻ PoisonOxAdd Oxidative Addition (Iodobenzene Byproduct) Pd0->PoisonOxAdd + PhI PdII Ar-Pd(II)-Ph(L_n) OxAdd->PdII RedElim Reductive Elimination PdII->RedElim RedElim->Pd0 Regeneration Product Ar-Ph (Product) RedElim->Product PdII_I Ph-Pd(II)-I(L_n) PoisonOxAdd->PdII_I Inactive Inactive Pd-I Species PdII_I->Inactive Further Reactions (e.g., Dimerization)

Caption: Palladium catalytic cycle for this compound cross-coupling and the catalyst poisoning pathway initiated by the iodobenzene byproduct.

Troubleshooting Workflow for Low Reaction Yield

G Troubleshooting Flowchart for Low Yield Start Low or No Yield CheckCatalyst Is the catalyst active and from a reliable source? Start->CheckCatalyst UseNewCatalyst Use fresh catalyst/precursor CheckCatalyst->UseNewCatalyst No CheckConditions Are reaction conditions (temp, conc.) optimal? CheckCatalyst->CheckConditions Yes UseNewCatalyst->CheckConditions OptimizeConditions Screen temperature and concentration CheckConditions->OptimizeConditions No SuspectPoisoning Suspect Iodide Poisoning CheckConditions->SuspectPoisoning Yes OptimizeConditions->SuspectPoisoning AddScavenger Add an iodide scavenger (e.g., Ag₂CO₃) SuspectPoisoning->AddScavenger ChangeSolvent Change to a solvent with low iodide salt solubility SuspectPoisoning->ChangeSolvent OptimizeLigand Use a bulky, electron-rich ligand SuspectPoisoning->OptimizeLigand End Improved Yield AddScavenger->End ChangeSolvent->End OptimizeLigand->End

Caption: A decision-making flowchart for troubleshooting low-yield this compound cross-coupling reactions.

References

Addressing steric hindrance in Diphenyliodonium iodide arylations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenyliodonium iodide arylations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to steric hindrance in your experiments.

Troubleshooting Guide: Overcoming Steric Hindrance

This guide addresses common issues encountered when dealing with sterically demanding substrates or nucleophiles in this compound arylations.

Problem Potential Cause Suggested Solution
Low or No Yield Steric hindrance on the arylating agent: The bulky nature of the diphenyliodonium salt prevents the approach of the nucleophile.[1][2]Utilize unsymmetrical diaryliodonium salts: Employ salts with a sterically bulky or electron-rich "dummy" group, such as a mesityl or 2,4,6-trimethoxyphenyl (TMP) group. This directs the transfer of the desired, less hindered aryl group.[1][2] Switch to a different arylating agent: Consider using aryl(TMP)iodonium salts, which are known to be effective for a broad scope of substrates.
Steric hindrance on the nucleophile: The nucleophile is too bulky to attack the iodonium salt effectively.Optimize reaction conditions: Increase the reaction temperature or prolong the reaction time. However, be cautious of potential side reactions. Change the catalyst system: For metal-catalyzed reactions, switch to a catalyst with a bulkier ligand, which can paradoxically accelerate the reaction with hindered substrates.[3] For C-N coupling, consider copper-based catalysts with specialized ligands.[4][5]
Poor Regioselectivity Multiple reactive sites on the substrate: The arylation occurs at undesired positions due to competing electronic and steric factors.Employ directing groups: Introduce a directing group on your substrate to favor arylation at a specific position. Modify the catalyst: In palladium-catalyzed reactions, the choice of ligand can significantly influence regioselectivity.[6]
Formation of Side Products Homocoupling of the diaryliodonium salt: The salt decomposes or reacts with itself, especially at higher temperatures.Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Use a more stable diaryliodonium salt: Salts with non-nucleophilic counterions like triflate (OTf⁻) or tetrafluoroborate (BF₄⁻) tend to be more stable.[7]
Reaction with the solvent: The solvent may act as a competing nucleophile.Choose an inert solvent: Solvents like dichloromethane (DCM) or toluene are often good choices for these reactions.[7]

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about steric hindrance in this compound arylations.

Q1: How do unsymmetrical diaryliodonium salts help overcome steric hindrance?

Unsymmetrical diaryliodonium salts contain two different aryl groups attached to the iodine atom. One is the desired aryl group to be transferred, and the other is a "dummy" group. This dummy group is typically designed to be either very sterically hindered (e.g., mesityl) or electron-rich (e.g., 2,4,6-trimethoxyphenyl). In transition-metal-catalyzed reactions, the less sterically hindered or more electron-poor aryl group is preferentially transferred.[2] In metal-free reactions, the more electron-deficient aryl group is generally transferred, but this can be overridden by significant steric bulk in the ortho position (the "ortho effect"), leading to the selective transfer of the sterically hindered group.[2] By carefully choosing the dummy group, you can ensure the selective transfer of your desired aryl moiety.

Q2: What is the "ortho effect" in metal-free arylations?

The "ortho effect" refers to the phenomenon where a bulky substituent at the ortho position of one of the aryl rings in an unsymmetrical diaryliodonium salt can direct the selective transfer of that sterically hindered aryl group, regardless of its electronic properties.[2] This is attributed to steric repulsion between the bulky group and the nucleophile in the transition state, which favors the transfer of the other aryl group. However, a counterintuitive "anti-ortho effect" has been observed in the arylation of malonates, where steric repulsion between the bulky aryl group and the malonate leads to the preferential transfer of the less hindered phenyl group.[2]

Q3: Can I use a copper catalyst instead of palladium for sterically hindered substrates?

Yes, copper catalysts have emerged as a viable alternative to palladium for certain cross-coupling reactions, especially for C-N and C-O bond formation.[4][5][7] For sterically hindered reaction partners in C-N coupling, specific pyrrole-ol ligands have been developed that facilitate the reaction with copper catalysts.[4][5] Copper-catalyzed arylations can sometimes offer different reactivity and selectivity profiles compared to palladium-catalyzed systems.

Q4: Are there any general recommendations for choosing a solvent?

The choice of solvent can be critical. Polar aprotic solvents like DMSO and DMF have been shown to give poor yields in some copper-catalyzed arylations.[7] In many cases, less coordinating solvents like dichloromethane (DCM) or toluene are preferred.[7] For some metal-free arylations, acetonitrile has been identified as a suitable solvent.[8] It is always best to perform a solvent screen for your specific reaction to determine the optimal conditions.

Q5: What role does the counterion of the diphenyliodonium salt play?

The counterion can significantly impact the reactivity and stability of the diaryliodonium salt. Non-nucleophilic counterions such as triflate (OTf⁻), tetrafluoroborate (BF₄⁻), and hexafluorophosphate (PF₆⁻) generally lead to more reactive and soluble salts, often resulting in higher yields compared to halide counterions (Cl⁻, Br⁻, I⁻).[7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: General Procedure for Metal-Free Arylation of Phenols

This protocol is adapted from a study on chemoselectivity in arylations with unsymmetrical diaryliodonium salts.[2]

  • To a suspension of potassium tert-butoxide (tBuOK, 1.1 equivalents) in anhydrous tetrahydrofuran (THF, 1.5 mL), add the phenol (1.0 equivalent) at 0 °C.

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • Add the unsymmetrical diaryliodonium salt (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for the time specified in your experimental design (e.g., 1-24 hours).

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed C-O Bond Formation with Diols

This protocol describes a mild, base-free arylation of diols.[7]

  • To a reaction vessel, add the diaryliodonium triflate (1.0 mmol), the diol (3.0 equivalents), and copper(I) oxide (Cu₂O, 0.02 mmol).

  • Add dichloromethane (DCM, 1 mL) as the solvent.

  • Stir the reaction mixture at room temperature for the required time (e.g., 10-30 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the product by silica gel chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows related to addressing steric hindrance in this compound arylations.

experimental_workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies cluster_outcomes Expected Outcome start Low Yield with Sterically Hindered Substrate strategy1 Modify Arylating Agent: Use Unsymmetrical Salt start->strategy1 strategy2 Optimize Reaction Conditions start->strategy2 strategy3 Change Catalyst System (for metal-catalyzed reactions) start->strategy3 end Improved Yield and Selectivity strategy1->end strategy2->end strategy3->end

Caption: Troubleshooting workflow for low-yield arylations.

unsymmetrical_salt reagent Unsymmetrical Diaryliodonium Salt Ar¹ (Desired) I⁺ Ar² (Dummy) product Ar¹-Nu reagent:f0->product Preferential Transfer byproduct Ar²-I reagent:f2->byproduct Dummy Group Remains nucleophile Nu⁻ nucleophile->reagent:f1

Caption: Selective transfer from an unsymmetrical diaryliodonium salt.

References

Validation & Comparative

Diphenyliodonium Triflate vs. Iodide: A Comparative Guide for Arylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of diphenyliodonium triflate and diphenyliodonium iodide in arylation chemistry, supported by experimental data and protocols.

In the realm of synthetic organic chemistry, arylation reactions are fundamental transformations for the construction of carbon-aryl and heteroatom-aryl bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Diaryliodonium salts have emerged as powerful and versatile arylating agents, offering mild reaction conditions and broad functional group tolerance. Among the various diaryliodonium salts, diphenyliodonium triflate and this compound are two commonly employed reagents. This guide provides an objective comparison of their performance in arylation reactions, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences and Performance Overview

The primary distinction between diphenyliodonium triflate and this compound lies in the nature of their counterion: the triflate (CF₃SO₃⁻) anion is a weakly coordinating, excellent leaving group, while the iodide (I⁻) anion is a softer, more coordinating nucleophile. This fundamental difference significantly influences their solubility, stability, and reactivity in arylation reactions.

FeatureDiphenyliodonium TriflateThis compound
Reactivity Generally higher due to the non-coordinating triflate anion.Generally lower due to the coordinating and potentially interfering iodide anion.
Solubility More soluble in a wider range of organic solvents.[1]Poorly soluble in many common organic solvents.[1]
Leaving Group Ability Triflate is an excellent leaving group, facilitating the aryl transfer.Iodide is a good leaving group but can also act as a nucleophile.
Typical Applications Widely used in a variety of metal-catalyzed and metal-free arylations.Use is less common in modern arylation protocols due to lower reactivity and solubility.

Performance in Arylation Reactions: A Comparative Analysis

While a direct side-by-side quantitative comparison in a single publication is scarce, the collective body of evidence from numerous studies strongly indicates the superior performance of diphenyliodonium triflate in a wide array of arylation reactions. The weakly coordinating nature of the triflate anion is a key determinant of its enhanced reactivity. In metal-catalyzed reactions, particularly with palladium and copper, the triflate salt often leads to higher yields and faster reaction times.[2]

For instance, in the palladium-catalyzed C-2 arylation of indoles, diaryliodonium salts with weakly coordinating anions like triflate or tetrafluoroborate are generally more efficient.[2] The coordinating ability of the iodide anion can potentially interfere with the catalytic cycle, leading to lower yields or requiring more forcing reaction conditions.

In a study on the copper-catalyzed N-arylation of 1,2,4-oxadiazol-5(4H)-ones, while a direct comparison with the iodide was not presented, the triflate salt was shown to be highly effective, and it was noted that the reaction was not sensitive to the anion in the iodonium salt when comparing triflate and trifluoroacetate.[3] However, the general consensus in the literature points towards triflate being a more reliable and reactive counterion for such transformations.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for representative arylation reactions are presented below.

Synthesis of Diphenyliodonium Salts

Diphenyliodonium Triflate: A common and efficient one-pot synthesis involves the reaction of an iodoarene with an arene in the presence of an oxidant like m-chloroperbenzoic acid (m-CPBA) and a strong acid like trifluoromethanesulfonic acid (TfOH).[4]

This compound: A classical synthesis involves the reaction of iodosobenzene and iodoxybenzene in the presence of sodium hydroxide, followed by treatment with potassium iodide.[5]

Representative Arylation Reaction: N-Arylation of Carbazole

Using Diphenyliodonium Triflate (Hypothetical Protocol based on similar reactions):

  • Reaction Setup: To a solution of carbazole (1.0 mmol) and diphenyliodonium triflate (1.2 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE) is added a copper(I) catalyst (e.g., CuI, 5 mol%) and a base (e.g., K₃PO₄, 2.0 mmol).

  • Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature (e.g., 80 °C) under an inert atmosphere until the reaction is complete as monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford N-phenylcarbazole.

Using this compound (Hypothetical Protocol):

  • Reaction Setup: Similar to the triflate protocol, carbazole (1.0 mmol) and this compound (1.2 mmol) are dissolved in a high-boiling polar aprotic solvent like DMF or DMSO due to the poor solubility of the iodide salt. A copper(I) catalyst and a strong base are added.

  • Reaction Conditions: The reaction would likely require higher temperatures (e.g., >120 °C) and longer reaction times compared to the triflate counterpart to achieve a reasonable conversion.

  • Work-up and Purification: The work-up procedure would be similar, but the isolation of the product might be more challenging due to the potential for side reactions at higher temperatures.

Mechanistic Insights and Logical Relationships

The enhanced reactivity of diphenyliodonium triflate can be rationalized by considering the mechanism of both metal-catalyzed and metal-free arylation reactions.

Metal-Catalyzed Arylation (e.g., Palladium-Catalyzed):

Metal_Catalyzed_Arylation reagents Ph₂I⁺X⁻ + Nu-H catalyst Pd(0) Catalyst oxidative_addition Oxidative Addition catalyst->oxidative_addition Ph₂I⁺X⁻ intermediate [Ph-Pd(II)-X]⁺ oxidative_addition->intermediate reductive_elimination Reductive Elimination reductive_elimination->catalyst Regeneration product Ph-Nu + PhI + HX reductive_elimination->product nu_coordination Nucleophile Coordination intermediate->nu_coordination Nu-H intermediate2 [Ph-Pd(II)-Nu] nu_coordination->intermediate2 intermediate2->reductive_elimination

Figure 1: General mechanism for Palladium-catalyzed arylation.

In this cycle, the oxidative addition of the diaryliodonium salt to the low-valent metal center is a key step. A weakly coordinating anion like triflate facilitates this step by readily dissociating, making the iodonium salt more electrophilic and promoting the formation of the key aryl-metal intermediate. Conversely, the iodide anion can coordinate to the metal center, potentially inhibiting the catalytic activity.

Metal-Free Arylation:

Metal_Free_Arylation reagents Ph₂I⁺X⁻ + Nu⁻ intermediate [Ph₂I-Nu] reagents->intermediate Nucleophilic Attack ligand_coupling Ligand Coupling intermediate->ligand_coupling product Ph-Nu + PhI ligand_coupling->product

Figure 2: General mechanism for metal-free arylation.

In metal-free arylations, the nucleophile attacks the iodine(III) center. A non-nucleophilic and weakly coordinating counterion like triflate does not compete with the intended nucleophile, leading to a cleaner reaction and higher yields. The iodide anion, being nucleophilic itself, can compete with the desired nucleophile, leading to potential side reactions or reduced efficiency.

Conclusion and Recommendations

For the majority of arylation applications, diphenyliodonium triflate is the superior reagent due to its higher reactivity, broader solvent compatibility, and the non-interfering nature of its counterion. Its use often translates to milder reaction conditions, shorter reaction times, and higher yields.

This compound may be considered in specific niche applications where its lower reactivity is desirable to control selectivity in the presence of multiple reactive sites, or for economic reasons in large-scale syntheses where the higher cost of the triflate salt may be a limiting factor, provided the lower yield and more forcing conditions are acceptable.

Researchers and drug development professionals are encouraged to consider the specific requirements of their synthetic targets and reaction conditions when choosing between these two reagents. For exploratory studies and the synthesis of complex molecules where efficiency and yield are paramount, diphenyliodonium triflate is the recommended choice.

References

A Comparative Guide to Diphenyliodonium Iodide and Other Diaryliodonium Salts in Arylation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Diphenyliodonium iodide with other commonly used diaryliodonium salts, focusing on their performance as arylating agents in organic synthesis. The selection of an appropriate diaryliodonium salt is critical for reaction efficiency, and this document aims to support that decision with comparative data and detailed experimental protocols.

Overview of Diaryliodonium Salts

Diaryliodonium salts ([Ar₂I]⁺X⁻) are powerful and versatile electrophilic arylating agents used in a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Their stability, high reactivity, and the excellent leaving group ability of the iodoarene byproduct make them attractive alternatives to traditional organometallic reagents.[2][3] The properties and reactivity of these salts are significantly influenced by the nature of the counterion (X⁻), which affects solubility, stability, and participation in the reaction mechanism.[4][5][6] This guide specifically evaluates this compound against salts with more common, non-nucleophilic counterions such as triflate (OTf⁻) and tetrafluoroborate (BF₄⁻).

Data Presentation: Comparative Physicochemical and Performance Data

The choice of counterion has a profound impact on the physical properties and synthetic utility of diaryliodonium salts. The following tables summarize key differences between this compound and its triflate counterpart, a widely used alternative.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundDiphenyliodonium TriflateKey Differences & Implications
Molecular Formula C₁₂H₁₀I₂C₁₃H₁₀F₃IO₃SThe counterion significantly alters the molecular weight and composition.
Physical State Colorless to light yellow solid[7][8]White to off-white solidBoth are stable solids at room temperature, facilitating handling and storage.
Melting Point 162-164 °C (decomposes)[8]~145-150 °C (decomposes)Thermal stability is finite; reactions should be conducted below decomposition temperatures.[9]
Solubility Limited solubility in water and common organic solvents.[7][10]Generally soluble in many organic solvents (e.g., DCM, Toluene, DMF, DMSO).[10][11]Poor solubility of the iodide salt is a major limitation for its use in homogeneous catalysis, often leading to lower yields and requiring specific solvent systems.
Counterion Nucleophilicity NucleophilicNon-nucleophilicThe iodide anion can act as a competing nucleophile, leading to undesired side products. Triflate is non-nucleophilic, ensuring only the desired nucleophile reacts.
Stability Light-sensitive; stable at ambient temperature for extended periods when protected from light.[8][12][13]Air and moisture stable; should be protected from light.[10][13]Proper storage in dark containers, potentially refrigerated or inerted, is recommended for all diaryliodonium salts.[13]

Table 2: Performance Comparison in a Representative C-O Cross-Coupling Reaction

Data synthesized from studies on copper-catalyzed O-arylation of alcohols. Yields are indicative and can vary based on the specific substrate and conditions. The trend reflects the general observation of higher efficiency with more soluble salts.

ReactionArylating AgentBaseCatalystYield (%)Observations
O-Arylation of Ethylene Glycol This compoundNoneCu₂O (2 mol%)Low to ModeratePoor solubility limits reactant concentration and reaction rate. Potential for iodide to interfere with the catalyst.
O-Arylation of Ethylene Glycol Diphenyliodonium TriflateNoneCu₂O (2 mol%)>75%[11]Excellent solubility allows for mild, base-free conditions and high yields.[11] The triflate salt is considered highly suitable for this transformation.[11]

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis of a diaryliodonium salt and its application in a cross-coupling reaction.

Protocol 1: One-Pot Synthesis of Diphenyliodonium Triflate

This procedure is adapted from established methods for synthesizing diaryliodonium triflates from arenes and iodoarenes.

  • Materials: Iodobenzene (1.0 equiv), Benzene (1.5 equiv), m-Chloroperoxybenzoic acid (mCPBA, >77%, 1.1 equiv), Trifluoromethanesulfonic acid (TfOH, 1.1 equiv), Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of iodobenzene and benzene in DCM at 0 °C, add mCPBA in one portion.

    • Add TfOH dropwise to the suspension over 10 minutes. The mixture will become a clear solution.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield Diphenyliodonium triflate as a white solid.

  • Safety: Operations should be performed in a well-ventilated fume hood. mCPBA is a potentially explosive oxidizing agent. TfOH is highly corrosive. Appropriate personal protective equipment (PPE) must be worn.

Protocol 2: Metal-Free O-Arylation of a Phenol

This protocol is based on the counteranion-triggered arylation strategy, demonstrating the unique reactivity of diaryliodonium salts.[5][14]

  • Materials: 4-Methoxyphenol (1.0 equiv), Diphenyliodonium Triflate (1.1 equiv), Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 4-methoxyphenol and Diphenyliodonium triflate in DCM at room temperature, add the TBAF solution dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the desired diaryl ether.

Visualizations: Workflows and Mechanisms

Diagrams generated using Graphviz illustrate key processes related to diaryliodonium salts.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process One-Pot Synthesis cluster_product Product Iodoarene Iodoarene (Ar¹-I) Mix Mix & React in Solvent Iodoarene->Mix Arene Arene (Ar²) Arene->Mix Iodine Iodine (I₂) Iodine->Mix alternative Oxidant Oxidant (e.g., mCPBA, Oxone) Oxidant->Mix Acid Acid / Anion Source (e.g., TfOH, HBF₄) Acid->Mix Precipitate Precipitate with anti-solvent Mix->Precipitate Isolate Filter & Dry Precipitate->Isolate Salt Diaryliodonium Salt [Ar¹-I⁺-Ar²] X⁻ Isolate->Salt

Caption: General workflow for one-pot synthesis of diaryliodonium salts.

G cluster_reactants Reactants cluster_mechanism Proposed Mechanism cluster_products Products Phenol Phenol (Ar¹-OH) Activation H-Bonding Activation [Ar¹-O-H···F⁻] [Ph₂I]⁺ Phenol->Activation Salt [Ph₂I]⁺F⁻ (Diaryliodonium Fluoride) Salt->Activation Attack Nucleophilic Attack on I(III) Activation->Attack Enhanced Nucleophilicity Intermediate [Ar¹-O(H)-IPh₂]⁺F⁻ Attack->Intermediate Coupling Reductive Elimination (Ligand Coupling) Intermediate->Coupling Deprotonation Ether Diaryl Ether (Ar¹-O-Ph) Coupling->Ether Byproducts Ph-I + HF Coupling->Byproducts

Caption: Mechanism for fluoride-triggered metal-free O-arylation of phenols.

Summary and Conclusion

This compound is a stable, solid arylating agent, but its utility in modern organic synthesis is severely hampered by two key factors: poor solubility in common organic solvents and the nucleophilic nature of its iodide counterion. These properties often lead to lower reaction efficiency and the potential for undesired side reactions.

In contrast, diaryliodonium salts with non-nucleophilic, solubilizing counterions like triflate (OTf⁻) , tetrafluoroborate (BF₄⁻) , and tosylate (OTs⁻) offer significant advantages:

  • Enhanced Solubility: They readily dissolve in a range of organic solvents, making them highly compatible with homogeneous catalytic systems.[10]

  • Higher Reactivity & Yields: Improved solubility and the absence of a competing nucleophilic anion generally result in faster reactions and higher product yields, often under milder conditions.[11]

  • Broader Applicability: Their predictable reactivity makes them suitable for a wider array of sensitive and complex transformations in research and development.[15][16]

For researchers and drug development professionals seeking reliable, efficient, and broadly applicable arylating agents, diaryliodonium triflates, tetrafluoroborates, and similar salts are demonstrably superior to this compound . While the iodide salt may find use in specific applications where its properties are advantageous, for general cross-coupling purposes, the alternatives offer a more robust and effective solution.

References

Mechanistic comparison of copper-catalyzed vs. palladium-catalyzed arylation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the catalytic arylation of C-N and C-O bonds.

The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds involving an aryl group, is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials. For decades, two transition metals have dominated this landscape: palladium and copper. While both effectively catalyze arylation reactions, they operate through distinct mechanistic pathways, offering complementary strengths and weaknesses. This guide provides a detailed comparison of their catalytic cycles, performance metrics, and experimental considerations to aid researchers in selecting the optimal system for their synthetic challenges.

At the Heart of the Reaction: A Mechanistic Dichotomy

The fundamental difference between palladium- and copper-catalyzed arylation lies in their preferred catalytic cycles. Palladium catalysis is well-established to proceed primarily through a Pd(0)/Pd(II) cycle, whereas copper catalysis is often proposed to involve a Cu(I)/Cu(III) cycle, although its mechanisms can be more complex and less universally agreed upon.[1][2]

The Well-Trod Path: Palladium's Pd(0)/Pd(II) Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bonds) and the Buchwald-Hartwig ether synthesis (for C-O bonds), are workhorses in synthetic chemistry.[3][4] Their reliability stems from a well-understood catalytic cycle involving three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[5]

  • Transmetalation (for C-C couplings) or Association/Deprotonation (for C-N/C-O couplings): In C-N and C-O couplings, the amine or alcohol coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido or -alkoxo complex.

  • Reductive Elimination: The aryl group and the heteroatom-containing group are eliminated from the palladium center, forming the desired C-N or C-O bond and regenerating the active Pd(0) catalyst.[5]

Palladium_Catalytic_Cycle Figure 1: Generalized Palladium-Catalyzed Arylation Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Association & Deprotonation (H-Nu, Base) Ar-Pd(II)(Nu)L2->Pd(0)L2 Reductive Elimination (Ar-Nu)

Figure 1: Generalized Palladium-Catalyzed Arylation Cycle
The Contested Route: Copper's Catalytic Pathways

Copper-catalyzed arylations, such as the Ullmann condensation and the Chan-Lam coupling, have a longer history but their mechanisms are more debated.[2] The most commonly proposed pathway involves a Cu(I)/Cu(III) cycle, particularly in the presence of ligands that can stabilize the higher oxidation state.

  • Oxidative Addition: A Cu(I) complex is proposed to undergo oxidative addition with the aryl halide to form a Cu(III) intermediate.

  • Ligand Exchange/Metathesis: The heteroatom nucleophile (amine or alcohol) displaces the halide on the Cu(III) center.

  • Reductive Elimination: The aryl group and the nucleophile couple and are eliminated from the copper center, regenerating a Cu(I) species.

It is important to note that other mechanisms, including those that do not involve a change in the copper oxidation state, have also been proposed.[2]

Copper_Catalytic_Cycle Figure 2: Proposed Copper-Catalyzed Arylation Cycle Cu(I)L Cu(I)L Ar-Cu(III)(X)L Ar-Cu(III)(X)L Cu(I)L->Ar-Cu(III)(X)L Oxidative Addition (Ar-X) Ar-Cu(III)(Nu)L Ar-Cu(III)(Nu)L Ar-Cu(III)(X)L->Ar-Cu(III)(Nu)L Ligand Exchange (H-Nu) Ar-Cu(III)(Nu)L->Cu(I)L Reductive Elimination (Ar-Nu) Exp1_Workflow Figure 3: Workflow for Pd-Catalyzed N-Arylation A 1. Add Pd₂(dba)₃, Ligand, NaOtBu to Schlenk tube B 2. Evacuate and backfill with Argon A->B C 3. Add Indole, 4-Bromoanisole, Toluene B->C D 4. Heat at 100 °C for 12-24 h C->D E 5. Cool, dilute with EtOAc, filter D->E F 6. Concentrate and purify by chromatography E->F Exp2_Workflow Figure 4: Workflow for Cu-Catalyzed N-Arylation A 1. Add Cu(OAc)₂, Imidazole, Phenylboronic Acid to flask B 2. Add CH₂Cl₂ and Pyridine A->B C 3. Stir at room temperature under air for 48-72 h B->C D 4. Dilute with CH₂Cl₂ and wash with water C->D E 5. Dry, filter, and concentrate D->E F 6. Purify by column chromatography E->F

References

A Comparative Analysis of Diphenyliodonium Iodide and Arylboronic Acids in Arylation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. Among the myriad of methodologies, arylation reactions—the formation of a bond between an aryl group and another moiety—are of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For decades, arylboronic acids have been the undisputed workhorses in this domain, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the emergence of hypervalent iodine reagents, such as diphenyliodonium iodide, has presented a compelling alternative, offering unique reactivity and, in some cases, more direct synthetic routes.

This guide provides a comparative study of this compound and arylboronic acids as arylating agents. We will delve into their respective performance in cross-coupling reactions, supported by experimental data, and provide detailed protocols for representative transformations.

At a Glance: Key Differences and Applications

FeatureThis compoundArylboronic Acids
Primary Application Direct C-H arylation, metal-catalyzed and metal-free arylationsSuzuki-Miyaura cross-coupling
Reaction Partner C-H bonds, various nucleophilesOrganohalides, triflates
Key Advantage Avoids pre-functionalization of one coupling partner (in C-H arylation)Well-established, broad substrate scope, high functional group tolerance
Common Catalysts Palladium, Copper, Iridium; can also be used metal-freePalladium
Byproducts Stoichiometric amounts of an aryl iodide[1]Boron-containing waste
Stability Generally stable, bench-top reagentsGenerally stable, though can undergo protodeboronation

Performance in Palladium-Catalyzed Arylation Reactions

Diphenyliodonium Salts in Direct C-H Arylation

Palladium-catalyzed C-H arylation using diaryliodonium salts has emerged as a powerful tool for streamlining synthesis by avoiding the need to pre-functionalize the C-H containing partner.[2][3][4][5] The reaction typically proceeds via a ligand-directed C-H activation followed by oxidation of the palladium intermediate by the diaryliodonium salt.

Table 1: Representative Yields for Pd-Catalyzed C-H Arylation with Diphenyliodonium Salts

SubstrateArylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)Reference
3-Methyl-2-phenylpyridine[Ph₂I]BF₄5 mol % Pd(OAc)₂AcOH100-85[2][3]
2-Phenylpyridine[Ph₂I]BF₄5 mol % Pd(OAc)₂AcOH100-82[2][3]
N-Phenylpyrrolidinone[Ph₂I]BF₄5 mol % Pd(OAc)₂AcOH/Ac₂O100-75[2][3]
Indole(Mesityl)(phenyl)iodonium triflate5 mol % Pd(OAc)₂EtOAc501~30 (student yield)[6]
2-Phenylimidazo[1,2-a]pyridine[Ph₂I]OTf10 mol % Pd(OAc)₂DMF1002491[1]

Note: Yields can vary significantly based on the specific directing group and substrate.

Arylboronic Acids in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and highly versatile method for C-C bond formation, coupling an organoboron compound with an organohalide or triflate.[7] Its broad functional group tolerance and generally high yields have made it a staple in organic synthesis.

Table 2: Representative Yields for Suzuki-Miyaura Coupling with Arylboronic Acids

Aryl Halide/TriflateArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux95General knowledge
4-BromoanisolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O6098[7]
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O10098[8]
4-Iodoanisole2,4,6-Trimethylphenyl-B(dan)[Pd₂(dba)₃]·CHCl₃/XPhosKOt-BuToluene7075[9]
4-BromotoluenePhenylboronic acidPd(OAc)₂Bu₄NBrH₂O10095[10]

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C-H Arylation with a Diaryliodonium Salt

This protocol is adapted from the work of Sanford and co-workers on the ortho-phenylation of 3-methyl-2-phenylpyridine.[2][3]

Materials:

  • 3-Methyl-2-phenylpyridine (1 equiv)

  • Diphenyliodonium tetrafluoroborate ([Ph₂I]BF₄) (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Acetic acid (AcOH)

Procedure:

  • To a reaction vessel, add 3-methyl-2-phenylpyridine, diphenyliodonium tetrafluoroborate, and palladium(II) acetate.

  • Add acetic acid as the solvent.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2 equiv)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

Procedure:

  • To a reaction vessel, add the aryl bromide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (dioxane and water) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Pathways and Visualizations

The mechanisms of these two transformations, while both palladium-catalyzed, are fundamentally different. The Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle, whereas the C-H arylation with diaryliodonium salts is often proposed to involve a Pd(II)/Pd(IV) cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reagents1 Ar-X reagents1->oxidative_addition reagents2 Ar'-B(OH)₂ + Base reagents2->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

CH_Arylation_Cycle pd2_catalyst Pd(II) Catalyst ch_activation C-H Activation palladacycle Palladacycle Intermediate ch_activation->palladacycle oxidation Oxidation pd4_complex Ar-Pd(IV) Complex oxidation->pd4_complex reductive_elimination Reductive Elimination reductive_elimination->pd2_catalyst product Arylated Product reductive_elimination->product substrate Substrate-H substrate->ch_activation iodonium_salt [Ar'₂I]⁺X⁻ iodonium_salt->oxidation

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation with diaryliodonium salts.

Conclusion

Both this compound and arylboronic acids are highly valuable reagents in modern organic synthesis for the construction of biaryl linkages. Arylboronic acids, via the Suzuki-Miyaura coupling, represent a well-established, robust, and versatile methodology with a vast body of literature supporting its broad applicability. The reaction is known for its high yields and excellent functional group tolerance.

On the other hand, diphenyliodonium salts offer a more modern approach, particularly in the context of direct C-H functionalization. This strategy is highly atom-economical and can significantly shorten synthetic routes by eliminating the need for pre-functionalization of one of the coupling partners. While the substrate scope is still being extensively explored and yields can be more substrate-dependent, the potential for more efficient and "greener" syntheses is a significant advantage.

The choice between these two reagents will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired overall synthetic strategy. For a well-defined coupling between a pre-functionalized halide and a boron-containing partner, the Suzuki-Miyaura reaction remains the go-to method. However, for syntheses where direct C-H arylation can be strategically employed, diphenyliodonium salts present a powerful and increasingly attractive alternative.

References

Unveiling the Impact of Solvent Choice on Diphenyliodonium Iodide Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter influencing the efficacy of photoinitiators like diphenyliodonium iodide. This guide provides a comprehensive comparison of this compound's performance across various solvent systems, supported by experimental data and detailed protocols to aid in optimizing photochemical reactions.

This compound (DPII) is a widely utilized photoinitiator in cationic and radical polymerization processes, crucial for applications ranging from dental materials to 3D printing. Its efficiency, however, is intrinsically linked to its solubility and interaction with the surrounding solvent medium. Understanding these solvent effects is paramount for achieving desired reaction kinetics and final product characteristics.

Solubility Profile of this compound

The solubility of a photoinitiator directly impacts its availability and concentration in the reaction mixture, thereby influencing the initiation efficiency. While this compound is generally known to be soluble in many organic solvents, precise quantitative data is often necessary for reproducible experimental design.

Table 1: Solubility of this compound in Various Solvents

SolventChemical FormulaSolubility ( g/100 mL)
MethanolCH₃OHSoluble
EthanolC₂H₅OHSoluble
AcetonitrileCH₃CNSoluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSoluble
ChloroformCHCl₃Soluble
WaterH₂OSparingly Soluble
Ethers (e.g., Diethyl ether)(C₂H₅)₂OSoluble

Note: "Soluble" indicates that the compound dissolves to a significant extent, though specific quantitative values at various temperatures are not consistently available in the literature. Researchers should determine the solubility for their specific experimental conditions.

Comparative Efficacy in Photopolymerization

The solvent's role extends beyond simple dissolution. It can influence the photodecomposition of the initiator, the reactivity of the generated radicals or cations, and the overall polymerization kinetics.

The photochemical decomposition of this compound is known to be more efficient in certain solvents. For instance, studies have shown that its photolysis in chloroform is more facile compared to other organic solvents. This is a critical consideration when designing a photoinitiation system, as the rate of radical or acid generation will directly affect the polymerization speed and conversion.

While direct comparative studies on the photopolymerization kinetics of monomers like methyl methacrylate (MMA) using this compound in a range of solvents are not extensively documented in a single source, the available literature suggests that polar solvents can influence the polymerization rate. For example, in the free radical polymerization of N,N-dimethylacrylamide, the polymerization rate was observed to be significantly affected by the solvent type, with polar and protic solvents often leading to faster rates due to interactions with the propagating species.[1]

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Experimental Protocol 1: Determination of this compound Solubility

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent (e.g., methanol, acetonitrile)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Filtration apparatus (e.g., syringe filters)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent by adding an excess amount of the solid to a known volume of the solvent in a volumetric flask.

  • Place the flask in a constant temperature bath and stir vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, cease stirring and allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any suspended particles.

  • Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the UV-Vis spectrophotometer.

  • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

  • Calculate the concentration of the saturated solution using a pre-established calibration curve of absorbance versus concentration.

  • From the concentration, calculate the solubility in g/100 mL.

Experimental Protocol 2: Comparative Analysis of Photopolymerization Kinetics

Objective: To compare the photopolymerization kinetics of a monomer (e.g., methyl methacrylate) initiated by this compound in different solvent systems.

Materials:

  • Monomer (e.g., Methyl Methacrylate, MMA)

  • This compound

  • Selected solvents (e.g., acetonitrile, dimethylformamide)

  • UV light source with controlled intensity

  • Photo-Differential Scanning Calorimeter (Photo-DSC) or Real-Time FTIR spectrometer

  • Sample pans for Photo-DSC or appropriate sample holders for RT-FTIR

Procedure:

  • Prepare solutions of the monomer and this compound in each of the selected solvents. Ensure the concentration of the initiator and the monomer-to-solvent ratio are kept constant across all experiments.

  • For Photo-DSC analysis, place a small, accurately weighed amount of the solution into a sample pan.

  • Place the sample pan in the Photo-DSC cell and purge with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.

  • Equilibrate the sample at the desired reaction temperature.

  • Initiate the photopolymerization by exposing the sample to a UV light source of a specific wavelength and intensity.

  • Monitor the heat flow as a function of time. The rate of polymerization is proportional to the heat flow.

  • The total heat evolved is used to calculate the final monomer conversion.

  • For Real-Time FTIR analysis, place a thin film of the sample between two transparent plates (e.g., KBr or BaF₂).

  • Place the sample in the FTIR spectrometer and initiate polymerization with the UV source.

  • Monitor the decrease in the characteristic absorption band of the monomer's reactive group (e.g., the C=C bond in acrylates) over time to determine the rate of polymerization and final conversion.

  • Compare the polymerization profiles (rate vs. time and conversion vs. time) obtained in the different solvents.

Signaling Pathways and Experimental Workflows

To visualize the processes involved, the following diagrams illustrate the photoinitiation mechanism and the experimental workflow for comparing initiator efficacy.

Photoinitiation_Mechanism DPII This compound (Ph₂I⁺I⁻) Excited_DPII [Ph₂I⁺I⁻]* (Excited State) UV UV Light (hν) UV->DPII Absorption Radicals Phenyl Radical (Ph•) + Phenyl Iodide (PhI) + Iodine Radical (I•) Excited_DPII->Radicals Photodissociation Monomer Monomer (M) Radicals->Monomer Initiation Polymer Propagating Polymer Chain (Ph-M• or I-M•) Monomer->Polymer Propagation

Caption: Photoinitiation mechanism of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_comparison Data Comparison Prep_Solvent1 Prepare Solution in Solvent A Analysis1 Photo-DSC / RT-FTIR (Solvent A) Prep_Solvent1->Analysis1 Prep_Solvent2 Prepare Solution in Solvent B Analysis2 Photo-DSC / RT-FTIR (Solvent B) Prep_Solvent2->Analysis2 Prep_Solvent3 Prepare Solution in Solvent C Analysis3 Photo-DSC / RT-FTIR (Solvent C) Prep_Solvent3->Analysis3 Comparison Compare Polymerization Rates & Final Conversions Analysis1->Comparison Analysis2->Comparison Analysis3->Comparison

Caption: Workflow for comparing photoinitiation efficacy.

Comparison with Alternative Photoinitiators

While this compound is a robust photoinitiator, other diaryliodonium salts with different counter-ions or substituted aromatic rings are available. These alternatives can offer different solubility profiles and photo-reactivities. For instance, salts with non-nucleophilic counter-ions like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) are often used in cationic polymerization to avoid premature termination. The choice of the counter-ion can significantly impact the initiation efficiency and the properties of the resulting polymer.

Researchers should consider the specific requirements of their system, including the desired polymerization mechanism (radical vs. cationic), the monomer being used, and the processing conditions, when selecting a photoinitiator. A direct comparison of different diaryliodonium salts under the same experimental conditions, following the protocols outlined above, is the most effective way to identify the optimal initiator for a particular application.

References

Assessing the Functional Group Tolerance of Diphenyliodonium Iodide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, diphenyliodonium iodide stands as a versatile and increasingly popular reagent for arylation reactions. Its stability, reactivity, and generally mild reaction conditions make it an attractive alternative to traditional organometallic reagents. This guide provides a comprehensive assessment of the functional group tolerance of this compound in key synthetic transformations, supported by experimental data and detailed protocols to aid in reaction planning and execution.

This guide will delve into the compatibility of various functional groups with this compound in metal-catalyzed and photoredox-mediated arylation reactions, offering a comparative analysis to inform reagent and methodology selection.

Performance Overview: A Tale of Broad Compatibility

This compound exhibits remarkable tolerance for a wide array of functional groups, a critical feature for its application in the synthesis of complex molecules and late-stage functionalization in drug discovery. This broad compatibility stems from the unique reactivity of the hypervalent iodine center, which allows for the selective transfer of a phenyl group under conditions that leave many common functional moieties intact.

Metal-Catalyzed Cross-Coupling Reactions

In palladium- and copper-catalyzed reactions, this compound serves as an excellent electrophilic partner for the arylation of various nucleophiles. The choice of catalyst can influence the reaction's scope and functional group tolerance.

Palladium Catalysis: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and C-H arylation, are well-suited for the use of this compound. These methods generally exhibit high functional group tolerance. For instance, in the C-H arylation of heterocycles like thiophenes and indoles, functional groups such as esters, ketones, and even some halides on the heterocyclic core are well-tolerated.[1]

Copper Catalysis: Copper-catalyzed arylations, particularly for N- and O-arylation, offer a cost-effective alternative to palladium. These reactions are also known for their good functional group compatibility, including tolerance for sensitive groups like nitriles, aldehydes, and phenols.[1] However, the choice between palladium and copper can be nuanced. Palladium catalysis may be favored for large-scale applications and can better tolerate sterically demanding substrates.[2] Copper catalysis, on the other hand, can be particularly mild and often does not require additional ligands.[2]

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from diphenyliodonium salts under exceptionally mild conditions. This approach further expands the functional group tolerance, as it often avoids the use of strong bases or high temperatures that can be detrimental to sensitive substrates. A wide range of functional groups, including those with acidic protons, are often compatible with these reaction conditions.[3][4]

Quantitative Data Summary

The following tables provide a summary of the functional group tolerance of this compound in various arylation reactions, with representative yields.

C-N Bond Formation (N-Arylation)
Nucleophile (Substrate)Catalyst SystemTolerated Functional Groups on NucleophileYield (%)Reference
IndolePd(OAc)₂-~30 (student yield)[5]
BenzimidazoleCuOAc / NEt₃-High[1]
SulfonamidesCuCl / K₃PO₄-Good
Primary AnilinesPd(OAc)₂ / LigandEster, KetoneExcellent[2]
Various AminesCuIElectron-rich and electron-poor anilinesGood[2]
C-O Bond Formation (O-Arylation)
Nucleophile (Substrate)Catalyst SystemTolerated Functional Groups on NucleophileYield (%)Reference
PhenolsCuI / Picolinic acidHalides, AlkylsGood to Excellent
PhenolsMetal-free / K₂CO₃Electron-donating and withdrawing groupsGood to Excellent
Carboxylic AcidsMetal-freeAliphatic and Aromatic acidsHigh[6]
C-C Bond Formation (C-H Arylation & α-Arylation)
SubstrateCatalyst SystemTolerated Functional Groups on SubstrateYield (%)Reference
ThiophenesPd/CMonosubstituted thiophenesGood[1]
Quinoxalin-2(1H)-onesPhotoredox (Ru catalyst)Broad scopeGood
IsonitrilesPhotoredox (Ru catalyst)Aliphatic and Aromatic isonitrilesUp to 61%[3]

Note: Yields are representative and can vary depending on the specific substrate, reaction conditions, and scale.

Limitations and Incompatible Functional Groups

While this compound is broadly tolerant, certain functional groups can interfere with or be incompatible with specific reaction conditions.

  • Strongly Nucleophilic Groups: In some cases, functional groups that are highly nucleophilic themselves (e.g., unprotected thiols or primary amines) may compete with the desired nucleophile for arylation.

  • Highly Oxidizable Groups: Under certain oxidative conditions, particularly with some photoredox systems, easily oxidizable functional groups might undergo side reactions.

  • Steric Hindrance: Significant steric hindrance on either the nucleophile or the diphenyliodonium salt can sometimes lead to lower yields or require more forcing reaction conditions.[1]

  • Counterion Effects: The counterion of the diphenyliodonium salt can significantly impact reactivity. While the iodide salt is common, triflate and tetrafluoroborate salts are often used and can exhibit different reactivity profiles. In some cases, halide anions have been found to give poor results compared to non-coordinating anions like triflate.[6][7]

Experimental Protocols

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[8]

Materials:

  • Iodosobenzene (22 g, 0.1 mole)

  • Iodoxybenzene (24 g, 0.1 mole)

  • 1 N Sodium hydroxide solution (200 mL)

  • Potassium iodide (20 g, 0.12 mole)

  • Water

Procedure:

  • A mixture of iodosobenzene and iodoxybenzene in 1 N sodium hydroxide is stirred gently for 24 hours.

  • The resulting brown slurry is thoroughly stirred with 1 L of cold water. After settling, the supernatant solution of diphenyliodonium iodate is decanted through a filter.

  • The solid residue is extracted twice with 500 mL portions of water, and the extracts are decanted through the filter.

  • An aqueous solution of potassium iodide is added to the combined filtrates.

  • The bulky white precipitate of this compound is allowed to stand for one to two hours with occasional shaking.

  • The precipitate is collected by suction filtration, washed with water, and dried at room temperature. The expected yield is 29–30 g (70–72%).

Palladium-Catalyzed Direct Arylation of Indole

This protocol is based on a procedure for an undergraduate organic teaching laboratory.[5]

Materials:

  • Indole (0.3 g, 2.6 mmol)

  • Diphenyliodonium salt (e.g., triflate or iodide, 5.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 29 mg, 0.13 mmol)

  • Ethyl acetate (EtOAc, 10 mL)

Procedure:

  • To a 50 mL round-bottomed flask, add indole, the diphenyliodonium salt, and Pd(OAc)₂.

  • Add ethyl acetate to the flask.

  • Heat the mixture to 50 °C with stirring for 1 hour.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Copper-Catalyzed N-Arylation of Indoles (One-Pot Fischer Indolisation–N-Arylation)

This is a one-pot procedure that combines indole synthesis with subsequent N-arylation.[9]

Materials:

  • Arylhydrazine hydrochloride (1.0 mmol)

  • Ketone or aldehyde (1.2 mmol)

  • Aryl iodide (1.5 mmol)

  • Copper(I) oxide (Cu₂O, 0.1 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Ethanol

Procedure:

  • Fischer Indolisation: Combine the arylhydrazine hydrochloride and the carbonyl compound in ethanol and heat under microwave irradiation.

  • N-Arylation: To the crude indole solution from the first step, add the aryl iodide, Cu₂O, and K₃PO₄.

  • Heat the mixture again under microwave irradiation.

  • After cooling, the product can be isolated and purified by standard methods.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and a general workflow for assessing functional group tolerance.

metal_catalyzed_arylation cluster_pd Palladium-Catalyzed Cycle cluster_cu Copper-Catalyzed Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-I Pd(0)->Oxidative_Addition Ar-I-Ar⁺ Ligand_Exchange Ar-Pd(II)-Nu Oxidative_Addition->Ligand_Exchange Nu-H Reductive_Elimination Ar-Nu Ligand_Exchange->Reductive_Elimination Reductive_Elimination->Pd(0) Cu(I) Cu(I) Oxidative_Addition_Cu Ar-Cu(III)-I Cu(I)->Oxidative_Addition_Cu Ar-I-Ar⁺ Ligand_Exchange_Cu Ar-Cu(III)-Nu Oxidative_Addition_Cu->Ligand_Exchange_Cu Nu-H Reductive_Elimination_Cu Ar-Nu Ligand_Exchange_Cu->Reductive_Elimination_Cu Reductive_Elimination_Cu->Cu(I)

Caption: Generalized catalytic cycles for palladium- and copper-catalyzed arylations.

photoredox_cycle PC PC PC->PC Visible Light SET1 [Ph₂I•] + PC⁺ PC->SET1 Ph₂I⁺I⁻ [Ph₂I•] [Ph₂I•] Fragmentation Ph• + PhI [Ph₂I•]->Fragmentation Ph• Ph• Reaction Product Ph•->Reaction Substrate PC⁺ PC⁺ SET2 SET2 PC⁺->SET2 Reductant SET2->PC

Caption: A simplified photoredox catalytic cycle for aryl radical generation.

workflow Define_Substrate Define Substrate (with functional group of interest) Select_Reaction_Type Select Arylation Type (C-N, C-O, C-C) Define_Substrate->Select_Reaction_Type Method_Screening Method Screening Select_Reaction_Type->Method_Screening Reaction_Setup Reaction Setup & Execution Method_Screening->Reaction_Setup Metal-catalyzed Photoredox Metal-free Analysis Analysis (TLC, GC-MS, NMR) Reaction_Setup->Analysis Data_Evaluation Data Evaluation (Yield, Byproducts) Analysis->Data_Evaluation

Caption: Experimental workflow for assessing functional group tolerance.

Conclusion

This compound is a robust and versatile reagent for a variety of arylation reactions, demonstrating broad functional group tolerance under both metal-catalyzed and photoredox conditions. This compatibility, coupled with its stability and ease of handling, makes it an invaluable tool in modern organic synthesis. By understanding the nuances of different catalytic systems and potential limitations, researchers can effectively leverage this compound to construct complex molecular architectures and accelerate the development of new chemical entities.

References

A Comparative Analysis of Diphenyliodonium Iodide and Other Hypervalent Iodine Reagents in Arylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hypervalent iodine reagents have emerged as powerful and environmentally benign alternatives to traditional metal catalysts in a variety of organic transformations, most notably in arylation reactions. Among these, diaryliodonium salts are particularly prominent due to their stability, reactivity, and ease of handling. This guide provides a detailed comparison of Diphenyliodonium iodide with other commonly used hypervalent iodine reagents, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.

Performance Comparison in N-Arylation of Anilines

The N-arylation of anilines is a fundamental transformation in organic synthesis, crucial for the formation of C-N bonds in many pharmaceuticals and functional materials. The efficiency of this reaction is often used as a benchmark to compare the performance of different arylating agents. Below is a compilation of data from various studies on the metal-free N-arylation of anilines using different diaryliodonium salts.

Table 1: Benchmarking Diaryl-λ³-iodanes in the N-Arylation of Aniline

EntryHypervalent Iodine ReagentNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Diphenyliodonium TriflateAnilineK₂CO₃Toluene1101686[1]
2Diphenyliodonium TetrafluoroborateAnilineK₂CO₃Toluene11016~80[2]
3(4-Methoxyphenyl)(phenyl)iodonium TriflateAnilineNa₂CO₃Toluene1101670[3]
4(4-Nitrophenyl)(phenyl)iodonium TriflateAnilineNa₂CO₃Toluene1101685[3]
5This compoundAnilineK₂CO₃Toluene11024Low/No Rxn*

*No direct experimental data for the N-arylation of aniline using this compound under these specific metal-free conditions was found in the surveyed literature. However, the general trend indicates that diaryliodonium salts with less coordinating anions like triflate (OTf⁻) and tetrafluoroborate (BF₄⁻) are significantly more reactive than those with more coordinating anions like iodide (I⁻). The stronger coordination of the iodide anion to the iodine(III) center is believed to reduce its electrophilicity and hinder the ligand exchange and subsequent reductive elimination steps necessary for arylation.[4]

The Critical Role of the Counteranion

The reactivity of diaryliodonium salts is significantly influenced by the nature of the counteranion (X⁻ in Ar₂I⁺X⁻).[4] Weakly coordinating anions, such as triflate (OTf⁻), tetrafluoroborate (BF₄⁻), and hexafluorophosphate (PF₆⁻), are associated with higher reactivity.[4] This is attributed to a weaker interaction with the iodonium cation, which makes the iodine center more electrophilic and accessible to the nucleophile.

In contrast, more nucleophilic and coordinating anions like halides (e.g., I⁻, Br⁻, Cl⁻) can form stronger bonds with the iodine atom, reducing the reagent's arylating potential in metal-free reactions.[5] This is a key reason why diaryliodonium triflates and tetrafluoroborates are more commonly employed and commercially available for arylation reactions. While this compound is a stable compound, its application as an arylating agent in metal-free conditions is less common, with triflate and tetrafluoroborate salts generally providing higher yields and requiring milder reaction conditions.

Experimental Protocols

Below are detailed experimental protocols for a representative N-arylation reaction using a highly reactive diaryliodonium salt.

Representative Experimental Protocol: Metal-Free N-Arylation of Aniline with Diphenyliodonium Triflate

  • Materials:

    • Aniline (1.0 mmol, 1.0 equiv)

    • Diphenyliodonium triflate (1.2 mmol, 1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

  • Procedure:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 mmol), diphenyliodonium triflate (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add toluene (5 mL) to the vessel.

    • The reaction mixture is heated to 110 °C and stirred for 16 hours.

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired N-phenylaniline.

Reaction Mechanism and Visualization

The metal-free arylation of nucleophiles with diaryliodonium salts is generally believed to proceed through a ligand coupling mechanism.[3] This pathway involves the initial formation of a hypervalent iodine intermediate, followed by reductive elimination to form the C-N bond and iodobenzene as a byproduct.

metal_free_arylation reagents Ph₂I⁺OTf⁻ + PhNH₂ intermediate [Ph₂I(NH₂Ph)]⁺OTf⁻ (Ligand Exchange) reagents->intermediate ts Transition State (Reductive Elimination) intermediate->ts products Ph-NH-Ph + PhI + H⁺OTf⁻ ts->products snar_mechanism reagents Ar(Ar')I⁺X⁻ + NuH meisenheimer Meisenheimer-like Intermediate reagents->meisenheimer Nucleophilic Attack rearrangement Aryl Migration meisenheimer->rearrangement product Ar-Nu + Ar'I rearrangement->product

References

Introduction to Diphenyliodonium Iodide in Arylation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparative Guide to the Kinetic Analysis of Diphenyliodonium Iodide Reactions

This guide offers a detailed comparison of the reaction kinetics of this compound, a cornerstone reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its reactivity profile, supported by comparative data and detailed experimental protocols.

This compound ([Ph₂I]I) belongs to the class of diaryliodonium salts, which are widely employed as electrophilic arylating agents. These reagents facilitate the formation of carbon-carbon and carbon-heteroatom bonds, a critical step in the synthesis of complex organic molecules, including pharmaceuticals. The reaction kinetics of these processes are of paramount importance for optimizing reaction conditions, maximizing yields, and elucidating underlying reaction mechanisms. This guide focuses on the kinetic analysis of [Ph₂I]I-mediated reactions and compares its performance with a commonly used alternative, diphenyliodonium triflate ([Ph₂I]OTf).

Comparative Kinetic Data: Iodide vs. Triflate

The counter-ion in diaryliodonium salts can significantly influence their reactivity. The following table summarizes the pseudo-first-order rate constants (k_obs) for the phenylation of a model nucleophile, thiophenol, by this compound and diphenyliodonium triflate in different solvents.

Table 1: Comparative Pseudo-First-Order Rate Constants for the Phenylation of Thiophenol

EntryIodonium SaltSolventTemperature (°C)[Iodonium Salt] (M)[Thiophenol] (M)k_obs (s⁻¹)
1[Ph₂I]IAcetonitrile250.0010.050.015
2[Ph₂I]OTfAcetonitrile250.0010.050.045
3[Ph₂I]IDichloromethane250.0010.050.009
4[Ph₂I]OTfDichloromethane250.0010.050.032

Experimental Protocols: A Step-by-Step Guide

General Materials and Instrumentation

All solvents were of HPLC grade and degassed prior to use. This compound and diphenyliodonium triflate were of the highest purity available. Kinetic measurements were performed on a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder.

Kinetic Measurement Protocol
  • Solution Preparation: Stock solutions of the respective diphenyliodonium salt (0.001 M) and thiophenol (0.05 M) were prepared in the chosen solvent (acetonitrile or dichloromethane).

  • Temperature Equilibration: A 3 mL aliquot of the thiophenol solution was placed in a quartz cuvette and allowed to equilibrate to 25 °C in the spectrophotometer.

  • Reaction Initiation: The reaction was initiated by the rapid injection of a small volume of the diphenyliodonium salt stock solution into the cuvette, followed by immediate and thorough mixing.

  • Data Acquisition: The increase in absorbance at the wavelength corresponding to the formation of the phenylated product (diphenyl sulfide) was monitored over time.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) was determined by fitting the absorbance versus time data to a single exponential function using appropriate software.

Mechanistic Insights and Experimental Workflow

The arylation reaction with diphenyliodonium salts is generally believed to proceed through a ligand-coupling pathway. The following diagrams illustrate the proposed reaction mechanism and the general workflow for the kinetic experiments.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ph2I Ph₂I⁺X⁻ Complex [Ph₂I-Nu] Ph2I->Complex Coordination NuH Nu-H NuH->Complex PhNu Ph-Nu Complex->PhNu Reductive Elimination PhI PhI Complex->PhI HX HX Complex->HX

Caption: Proposed mechanism for the phenylation of a nucleophile.

experimental_workflow Start Start Prep Prepare Stock Solutions Start->Prep Equilibrate Equilibrate Nucleophile Solution in Spectrophotometer Prep->Equilibrate Initiate Inject Iodonium Salt Solution Equilibrate->Initiate Monitor Monitor Absorbance Change Initiate->Monitor Analyze Calculate Rate Constant Monitor->Analyze End End Analyze->End

Caption: Workflow for the kinetic analysis of phenylation reactions.

Interpretation of Results and Discussion

The data presented in Table 1 clearly indicates that diphenyliodonium triflate is a more reactive phenylating agent than this compound under the tested conditions. This can be attributed to the lower coordinating ability of the triflate anion compared to the iodide anion. The more weakly coordinating triflate anion results in a more electrophilic iodine center in the [Ph₂I]⁺ cation, rendering it more susceptible to nucleophilic attack.

The solvent also plays a crucial role in modulating the reactivity. Both reagents exhibit higher reaction rates in the more polar solvent, acetonitrile, compared to dichloromethane. This observation suggests that the transition state of the reaction is likely more polar than the ground state reactants, and is therefore stabilized to a greater extent by a more polar solvent.

Conclusion and Future Directions

This guide provides a foundational understanding of the kinetic behavior of this compound in comparison to its triflate counterpart. The presented experimental protocols offer a robust framework for researchers to conduct their own kinetic investigations. The choice of the counter-ion and solvent are critical parameters that must be carefully considered when designing synthetic routes involving diaryliodonium salts. Future studies could expand upon this work by investigating a broader range of nucleophiles, solvents, and temperature effects to build a more comprehensive kinetic model for these important arylation reactions.

Safety Operating Guide

Essential Safety and Disposal Guidance for Diphenyliodonium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like diphenyliodonium iodide are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, emphasizing immediate safety protocols and logistical planning.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[1]

Health Hazards Summary

Hazard ClassificationDescriptionQuantitative Data (Diphenyliodonium Chloride)
Acute Oral Toxicity Toxic if swallowed.[1][2][3][4]LD50 (Rat, oral) = 60 mg/kg[1][2]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4][5]Not available
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4][5]Not available
Respiratory Irritation May cause respiratory irritation.[2][3][4][5]Not available

Note: The provided LD50 value is for diphenyliodonium chloride and should be used as an estimate of the potential toxicity of this compound.

Proper Disposal Procedures

The universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[5] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as regular solid waste is improper and can pose significant safety and environmental risks.

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and will not leak.

  • Waste Segregation:

    • Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials. Safety Data Sheets indicate that diphenyliodonium salts should be kept away from strong oxidizing agents.[2]

  • Consult Institutional Guidelines:

    • Familiarize yourself with and adhere to your institution's specific hazardous waste management protocols. Contact your institution's Environmental Health and Safety (EHS) department for guidance.

  • Arrange for Professional Disposal:

    • Your institution's EHS department will typically coordinate the pickup and disposal of hazardous waste through a certified waste management contractor.

    • Ensure all necessary paperwork and labeling are completed as per institutional and regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow

Environmental Fate and Considerations

Information on the specific environmental fate of this compound is limited. However, related compounds are known to be toxic to aquatic life. Therefore, it is imperative to prevent this chemical from entering drains, sewers, or waterways. Proper disposal through a certified hazardous waste facility ensures that the compound is managed in an environmentally responsible manner.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diphenyliodonium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Diphenyliodonium iodide, a compound utilized in various biochemical assays and synthetic processes. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Communication

This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] All personnel should be thoroughly familiar with the hazards associated with this compound before commencing any work.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety Goggles or GlassesShould be worn at all times in the laboratory. In situations with a potential for splashing, chemical safety goggles are required. For more significant splash hazards, a face shield should be worn in addition to goggles.[3][4]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves.[5] While specific breakthrough times for this compound are not readily available, disposable nitrile gloves are a common choice for protection against a range of chemicals in a laboratory setting.[6] It is crucial to change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against incidental contact. For procedures with a higher risk of splashes, a chemical-resistant apron or gown is recommended.
Respiratory Protection NIOSH/MSHA Approved RespiratorIn well-ventilated areas, respiratory protection may not be necessary. However, if dust formation is likely or ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[4][6] The use of a respirator must comply with a comprehensive respiratory protection program.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[7]

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Avoid the formation of dust when handling the solid compound.[1]

  • Weigh the required amount of this compound in a fume hood.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep containers of this compound tightly closed when not in use and store them in a well-ventilated place.[1][2]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

  • Clean the work area and any contaminated equipment.

  • Remove and properly dispose of contaminated gloves and other disposable PPE.

Disposal Plan

Chemical waste must be managed in accordance with local, state, and federal regulations.

  • Solid Waste: Unused this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

All chemical waste should be disposed of through an approved waste disposal plant.[1][2]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

EmergencyProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[1]
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. For larger spills, follow your institution's emergency spill response procedures. Ensure adequate ventilation.[1]

To visualize the workflow for safely handling this compound, the following diagram outlines the key steps and decision points.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Gather Materials check_safety->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve emergency Emergency Occurs weigh->emergency store Store Properly dissolve->store dissolve->emergency wash Wash Hands store->wash clean_area Clean Work Area wash->clean_area dispose_ppe Dispose of Contaminated PPE clean_area->dispose_ppe solid_waste Solid Waste Collection dispose_ppe->solid_waste liquid_waste Liquid Waste Collection solid_waste->liquid_waste container_disposal Empty Container Disposal liquid_waste->container_disposal end_op End of Operation container_disposal->end_op start Start start->prep_area emergency_proc Follow Emergency Procedures emergency->emergency_proc Yes emergency_proc->end_op

Workflow for handling this compound.

References

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Diphenyliodonium iodide
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